Ethylurea
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethylurea | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C3H8N2O/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYECOJGRJDOGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873854 | |
| Record name | N-Ethylurea | |
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Molecular Weight |
88.11 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Elite Foam MSDS] | |
| Record name | Polyurethane foam | |
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CAS No. |
625-52-5 | |
| Record name | Ethylurea | |
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| Record name | Ethylurea | |
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| Record name | Ethylurea | |
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| Record name | Urea, N-ethyl- | |
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| Record name | N-Ethylurea | |
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| Record name | Ethylurea | |
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| Record name | N-ETHYLUREA | |
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Foundational & Exploratory
Introduction to Ethylurea: A Foundational Building Block
An In-depth Technical Guide to Ethylurea (CAS 625-52-5) for Researchers and Drug Development Professionals
This compound (CAS No. 625-52-5), with the molecular formula C₃H₈N₂O, is a simple yet significant mono-substituted urea derivative.[1][2] At room temperature, it presents as a white to beige crystalline solid, often in a fine powder form, and is stable under normal environmental conditions.[1][2][3] Its true value in the scientific community lies not in its complexity, but in its versatility as a chemical intermediate. Possessing a reactive urea functional group attached to an ethyl moiety, this compound serves as a crucial precursor and a source of both nitrogen and carbonyl functionalities in the synthesis of a wide array of more complex molecules.[3][4][5] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.
Core Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a starting material is paramount for its effective use in synthesis and other applications. This compound is well-characterized, with its physical and chemical data readily available. The polarity imparted by the urea group, combined with the small size of the ethyl group, governs its solubility and reactivity.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 625-52-5 | [2][4][6] |
| Molecular Formula | C₃H₈N₂O | [2][4][6] |
| Molecular Weight | 88.11 g/mol | [1][4][7] |
| Appearance | White to beige crystalline solid/powder | [1][2][3] |
| Melting Point | 87-94 °C | [4][6] |
| Boiling Point | ~163 °C (rough estimate) | [6][8] |
| Density | ~1.0-1.2 g/cm³ | [1][8][9] |
| Flash Point | 93 °C (200.1 °F) - closed cup | [6][10] |
| Water Solubility | Soluble (e.g., 100 mg/mL) | [1][4][6] |
| Solubility in Organics | Soluble in methanol and ethanol; soluble in acetone | [1][4] |
| pKa | 14.39 ± 0.46 (Predicted) | [2][8] |
| InChI Key | RYECOJGRJDOGPP-UHFFFAOYSA-N | [2][4] |
| SMILES | CCNC(N)=O | [4][7] |
Spectroscopic Profile
Analytical characterization is crucial for confirming the identity and purity of this compound. Spectroscopic data is widely available in public databases.
-
¹H NMR: The proton NMR spectrum is simple and characteristic. In a solvent like DMSO-d₆, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet) and exchangeable protons from the -NH and -NH₂ groups.[11][12]
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the three distinct carbon environments in the molecule.[7]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to its molecular weight (88.11 g/mol ), along with characteristic fragmentation patterns.[7][13]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorptions characteristic of the urea functional group, including N-H stretching and C=O (amide I band) stretching vibrations.[11]
Synthesis and Purification Protocols
The industrial production of this compound is a well-established process, valued for its efficiency and scalability. The primary method involves the reaction of urea with ethylamine.
Industrial Synthesis Workflow
The common industrial synthesis involves heating urea and ethylamine, often in a solvent like toluene, to drive the reaction.[6][9] The reaction proceeds via the displacement of one of the amino groups of urea by ethylamine, with the evolution of ammonia as a byproduct.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 625-52-5 [chemicalbook.com]
- 4. fishersci.fi [fishersci.fi]
- 5. B24040.14 [thermofisher.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 625-52-5 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. N-Ethylurea 97 625-52-5 [sigmaaldrich.com]
- 11. This compound(625-52-5) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Urea, ethyl- [webbook.nist.gov]
An In-depth Technical Guide to the Solubility of Ethylurea in Organic Solvents
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of formulation, synthesis, and purification strategies. Ethylurea (N-ethylurea), a key building block in the synthesis of various pharmaceuticals and biologically active compounds, presents a solubility profile that is critical to its application.[1] This guide provides an in-depth exploration of the solubility of this compound in a range of organic solvents, offering both theoretical insights and practical, field-proven methodologies for its determination. We will delve into the molecular interactions governing solubility, present available quantitative data, and provide detailed experimental protocols to empower researchers in their laboratory endeavors.
The Molecular Basis of this compound's Solubility: A Tale of Polarity and Hydrogen Bonds
This compound's solubility is fundamentally dictated by its molecular structure. As a substituted urea, it possesses both a polar urea functional group (-NH-CO-NH-) and a nonpolar ethyl group (-CH2CH3).[2] This dual character governs its interactions with various solvents.
The urea moiety is rich in hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen), allowing it to form strong intermolecular hydrogen bonds with polar and protic solvents.[2] The principle of "like dissolves like" is paramount here; solvents that can engage in hydrogen bonding with this compound are more likely to be effective at dissolving it.
Conversely, the ethyl group introduces a degree of nonpolar character, which can influence its solubility in less polar organic solvents. The interplay between the polar urea head and the nonpolar ethyl tail results in a nuanced solubility profile across the spectrum of organic solvents.
Quantitative Solubility of this compound: A Comparative Analysis
Table 1: Known Quantitative and Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at ambient temperature) |
| Aqueous | Water | H₂O | Soluble[2] | 100 mg/mL[1] |
| Alcohols | Methanol | CH₃OH | Soluble[1] | 25 mg/mL[1] |
| Ethanol | C₂H₅OH | Soluble[2] | Data not available | |
| Ketones | Acetone | C₃H₆O | Soluble[2] | Data not available |
| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Data not available | Data not available |
| Esters | Ethyl Acetate | C₄H₈O₂ | Data not available | Data not available |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | Data not available | Data not available |
Insights and Inferred Trends:
The high solubility in water is a direct consequence of the strong hydrogen bonding between the urea functional group and water molecules.[2] The solubility in methanol, a polar protic solvent, is also significant, though less than in water. It is reasonable to infer that this compound's solubility in other short-chain alcohols like ethanol will also be substantial. The reported solubility in acetone, a polar aprotic solvent, indicates that dipole-dipole interactions also play a role in the dissolution process.
For less polar solvents like ethers (e.g., THF), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene), the solubility of this compound is expected to be considerably lower. The nonpolar ethyl group may offer some limited interaction with these solvents, but the highly polar urea group will be energetically disfavored in a nonpolar environment.
The Influence of Temperature on Solubility
The dissolution of a solid in a liquid is a thermodynamic process, and temperature is a critical parameter. For many compounds, including the related molecule urea, solubility in organic solvents like ethanol increases with temperature.[3][4] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice of the solid and to disrupt the intermolecular forces in the solvent. By increasing the temperature, we provide this necessary energy, shifting the equilibrium towards greater solubility.
While specific data for the temperature dependence of this compound's solubility is scarce, it is a reasonable and strong hypothesis that its solubility in polar organic solvents will show a positive correlation with temperature. Researchers should, therefore, consider temperature as a key variable when developing protocols for dissolving this compound.
Experimental Determination of this compound Solubility: A Step-by-Step Guide
The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[5] This method is reliable and allows for the determination of the thermodynamic solubility, which is the true equilibrium solubility at a given temperature.
The Shake-Flask Method: A Self-Validating Protocol
The underlying principle of the shake-flask method is to create a saturated solution in equilibrium with an excess of the solid solute. By ensuring an excess of the solid is present, we can be confident that the solution has reached its maximum solute concentration under the given conditions.
Diagram 1: Workflow for the Shake-Flask Solubility Determination Method
Caption: A schematic overview of the shake-flask method for determining solubility.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Ensure the this compound to be tested is of high purity and is a finely ground powder to facilitate dissolution.
-
Use high-purity organic solvents.
-
Prepare a series of vials or flasks for each solvent to be tested.
-
-
Addition of Excess Solute:
-
To each vial, add a known volume of the organic solvent (e.g., 5 mL).
-
Add an excess amount of solid this compound to each vial. A visual excess of undissolved solid should be present at the bottom of the vial. This is a critical step to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period. For many systems, 24 to 48 hours is adequate to reach equilibrium. It is advisable to perform a time-course study (e.g., sampling at 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between later time points).
-
-
Phase Separation:
-
After equilibration, it is crucial to separate the saturated solution from the excess solid without altering the temperature.
-
Method A: Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Method B: Filtration: Use a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to draw the supernatant. Ensure the filter and syringe are pre-warmed to the equilibration temperature to prevent precipitation.
-
-
Sample Preparation for Analysis:
-
Carefully transfer a known volume of the clear, saturated supernatant to a clean vial.
-
If the concentration is expected to be high, perform a precise dilution with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the concentration of this compound in the diluted or undiluted sample using a validated analytical method (see Section 5).
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account any dilutions.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Analytical Methods for the Quantification of this compound
Accurate quantification of the dissolved this compound is paramount for reliable solubility data. Two common and effective methods are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for quantifying compounds in a mixture. For a polar compound like this compound, a reverse-phase HPLC method is generally suitable.
Diagram 2: Logical Flow for HPLC Method Development and Analysis
Caption: A streamlined workflow for quantifying this compound using HPLC.
Recommended Starting HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol is a good starting point. For example, a mobile phase of 20% methanol in water.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound absorbs. A starting wavelength of around 230 nm is suggested based on methods for similar compounds like N-Nitroso-N-ethylurea.[6]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.[6]
Protocol for HPLC Quantification:
-
Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the saturated solution sample (appropriately diluted) and record the peak area.
-
Quantification: Use the calibration curve to determine the concentration of this compound in the sample.
UV-Vis Spectrophotometry
For routine analysis where high specificity is not required, UV-Vis spectrophotometry can be a rapid and cost-effective method. This technique relies on the absorption of UV or visible light by the analyte.
Protocol for UV-Vis Quantification:
-
Determine λmax: Scan a solution of this compound in the desired solvent across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the sample.
-
Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. This should follow the Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the saturated solution sample (appropriately diluted) at λmax.
-
Quantification: Use the calibration curve to determine the concentration of this compound in the sample.
Thermodynamics of Dissolution
The dissolution of this compound in an organic solvent can be described by thermodynamic parameters such as the Gibbs free energy of solution (ΔG_sol), the enthalpy of solution (ΔH_sol), and the entropy of solution (ΔS_sol). These parameters provide insight into the spontaneity and energetic favorability of the dissolution process.
-
ΔG_sol: A negative value indicates a spontaneous dissolution process. It can be calculated from the solubility (X) using the equation: ΔG_sol = -RTln(X), where R is the gas constant and T is the temperature in Kelvin.
-
ΔH_sol: This represents the heat absorbed or released during dissolution. It can be determined experimentally by measuring the solubility at different temperatures and applying the van't Hoff equation. A positive ΔH_sol (endothermic) indicates that solubility increases with temperature.
-
ΔS_sol: This reflects the change in disorder of the system upon dissolution.
For urea and its derivatives, the dissolution process is a balance between the energy required to break the crystal lattice and the energy released upon solvation of the molecules.[7][8] The positive enthalpy of solution for urea in many organic solvents indicates that the energy input to break the crystal lattice is greater than the energy released from solvation.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the solubility of this compound in organic solvents, from the underlying molecular principles to practical experimental methodologies. While there are gaps in the publicly available quantitative data, the provided protocols for the shake-flask method coupled with HPLC or UV-Vis analysis empower researchers to generate this critical data in their own laboratories.
Future research should focus on systematically determining the solubility of this compound in a broader range of organic solvents and at various temperatures. This data would be invaluable for creating predictive models of solubility and for optimizing processes in pharmaceutical development and organic synthesis. A deeper understanding of the thermodynamic parameters of dissolution would further enhance our ability to control and manipulate the solubility of this important compound.
References
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- 2. Separation of Ethylene urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Physical and Chemical Properties of Ethylurea
Abstract
This compound (CAS No. 625-52-5), a mono-substituted urea derivative, serves as a fundamental building block in modern organic synthesis. Its unique combination of a reactive urea moiety and an ethyl group imparts a set of physical and chemical properties that make it a versatile intermediate in the development of pharmaceuticals, agrochemicals, and other biologically active compounds. This technical guide provides a comprehensive overview of this compound's core characteristics, from its fundamental physical constants to its chemical reactivity, synthesis, and handling protocols. The information herein is curated for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound for laboratory and industrial applications.
Introduction
This compound, systematically named N-ethylurea, is an organic compound with the chemical formula C₃H₈N₂O.[1] It is structurally derived from urea, with one of the amide protons replaced by an ethyl group. This substitution significantly influences its solubility, reactivity, and biological interactions compared to the parent urea molecule. Its utility as a synthetic intermediate is well-established, where it functions as a reliable source of both nitrogen and a carbonyl group.[2][3] Understanding its properties is paramount for optimizing reaction conditions, ensuring safety, and predicting the behavior of more complex molecules derived from it.
Molecular Structure and Core Identifiers
A clear understanding of this compound begins with its molecular structure and standard chemical identifiers.
Caption: Chemical Structure of this compound (C₃H₈N₂O).
Physical Properties
The physical properties of this compound are critical for determining appropriate solvents, storage conditions, and purification techniques. It typically appears as a white to off-white or beige crystalline solid.[2][9][10]
Tabulated Physical Data
The following table summarizes the key physical properties of this compound, compiled from various authoritative sources. It is important to note that some values, particularly the boiling point, are estimates and may vary.
| Property | Value | Source(s) |
| Appearance | White to beige/pale yellow crystalline solid | [2][9][11] |
| Melting Point | 87-94 °C | [2][3] |
| Boiling Point | 163.08 °C (rough estimate) | [7][12] |
| Density | 1.005 - 1.213 g/cm³ | [7][9] |
| Flash Point | 93 °C (200.1 °F) - closed cup | [2][9] |
| Water Solubility | Soluble (approx. 100 mg/mL) | [3][13] |
| Solubility | Soluble in ethanol, methanol, and acetone | [3][13] |
| pKa | 14.39 ± 0.46 (Predicted) | [2][7] |
Solubility Profile: The Role of Hydrogen Bonding
This compound's high solubility in water and other polar solvents is a defining characteristic.[13] This is primarily due to the urea functional group, which contains two nitrogen atoms and one oxygen atom capable of acting as hydrogen bond acceptors, and the amide protons which act as hydrogen bond donors.[13] These features allow this compound to readily form hydrogen bonds with water molecules, facilitating its dissolution.[13] The presence of the small, non-polar ethyl group slightly reduces its polarity compared to urea but does not significantly hinder its solubility in polar media.[13]
Chemical Properties and Reactivity
This compound's chemical behavior is dictated by the interplay between the electron-rich amide groups and the electrophilic carbonyl carbon.
Stability and Storage
This compound is stable under normal ambient temperatures and pressures.[10] For long-term storage, it should be kept in a tightly sealed container in a dry, cool environment to prevent moisture absorption, to which it is susceptible.[2][3][7]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[3][14]
-
Decomposition: When heated to decomposition, this compound emits toxic fumes of nitrogen oxides (NOx).[2]
Reactivity and Synthetic Utility
As a versatile building block, this compound is employed in various organic reactions.[2] It can be a precursor to more complex heterocyclic compounds and other substituted ureas.
A critical reaction for professionals in drug development and toxicology to be aware of is the nitrosation of this compound. In the presence of nitrous acid (often formed in situ from nitrites in acidic conditions), this compound can be converted to N-ethyl-N-nitrosourea (ENU). ENU is a potent mutagen, carcinogen, and teratogen due to its ability to act as an alkylating agent, transferring its ethyl group to nucleobases in DNA.[15][16] This transformation underscores the importance of controlling reaction conditions and understanding the potential for hazardous byproduct formation.
Caption: Nitrosation of this compound to form N-ethyl-N-nitrosourea (ENU).
Synthesis and Purification Protocols
The synthesis of this compound is a standard laboratory procedure, typically involving the reaction between a primary amine and a source of the carbamoyl group.
Common Synthesis Workflow: From Urea and Ethylamine
A widely used method involves the reaction of urea with ethylamine in a suitable solvent like toluene.[9] The process capitalizes on the displacement of ammonia from urea by the more nucleophilic ethylamine.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a representative example and must be adapted and optimized based on laboratory scale and equipment. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactor Setup: Equip a reaction kettle with a mechanical stirrer, heating mantle, condenser, and a gas inlet tube.
-
Charging: Add toluene and urea to the kettle.
-
Heating: Seal the kettle, begin stirring, and heat the mixture to the desired reaction temperature.
-
Amine Addition: Once at temperature, slowly bubble a pre-determined quantity of ethylamine gas through the reaction mixture.
-
Reaction: After the addition is complete, continue to stir the mixture for approximately 30 minutes to ensure the reaction goes to completion.
-
Cooling & Crystallization: Cool the reaction mixture to 40-50 °C and transfer it to a separate crystallization vessel. Continue cooling to 0-5 °C to induce crystallization of the product.
-
Isolation: Collect the resulting white, scaly crystals by filtration.
-
Drying: Dry the isolated product, preferably under vacuum, to remove residual solvent.
Purification Method: Recrystallization
For obtaining high-purity this compound, recrystallization is an effective method.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot ethanol/water mixture.
-
Cooling: Slowly cool the solution to room temperature, then further in an ice bath to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum at room temperature.[2]
Safety and Handling
A thorough understanding of the hazards associated with this compound is essential for safe laboratory practice.
-
Hazard Identification: this compound is considered harmful if swallowed, in contact with skin, or inhaled.[7][17] It may cause irritation to the skin, eyes, and respiratory tract.[4][17] Some classifications also note it is suspected of causing genetic defects.[17]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. A NIOSH-approved respirator (e.g., N95) should be used when handling the powder to avoid dust inhalation.
-
Handling: Wash hands and exposed skin thoroughly after handling.[4] Avoid dust formation and keep the compound away from open flames and other sources of ignition.[5]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Skin: Remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek medical attention.[4]
-
Conclusion
This compound is a compound of significant utility in chemical synthesis, characterized by its high polarity, water solubility, and defined reactivity. Its physical properties make it straightforward to handle and purify, while its chemical nature as a substituted urea provides a gateway to a wide array of more complex molecules, including many with pharmaceutical relevance. However, its potential to form hazardous byproducts like N-ethyl-N-nitrosourea necessitates careful and informed handling. This guide provides the foundational knowledge required by researchers and developers to effectively and safely utilize this compound in their scientific endeavors.
References
- 1. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. Urea, ethyl- [webbook.nist.gov]
- 9. echemi.com [echemi.com]
- 10. Page loading... [guidechem.com]
- 11. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. This compound CAS#: 625-52-5 [m.chemicalbook.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. fishersci.fi [fishersci.fi]
- 15. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
Ethylurea: A Comprehensive Technical Guide to Safe Handling and Hazard Mitigation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety profile and handling protocols for ethylurea. As a valued reagent in pharmaceutical synthesis and various research applications, a thorough understanding of its properties is paramount to ensure laboratory safety and experimental integrity. This document moves beyond a standard safety data sheet (SDS) to deliver a nuanced, field-proven perspective on the causality behind essential safety measures.
Understanding the Hazard Profile of this compound
This compound (CAS No. 625-52-5) is a white to beige crystalline solid.[1] While not classified as acutely toxic, it presents several potential hazards that necessitate careful handling. The primary concerns are irritation to the eyes, skin, and respiratory tract.[2] Some data also suggests it may be harmful if swallowed or comes into contact with the skin and is suspected of causing genetic defects.[3][4]
Key Hazard Considerations:
-
Irritation: Direct contact with this compound dust or solutions can cause irritation to the skin and eyes.[2] Inhalation of airborne dust may lead to respiratory tract irritation.[2]
-
Potential for Systemic Effects: While not fully investigated, some sources indicate potential harm from ingestion and dermal absorption.[3][4]
-
Mutagenicity and Reproductive Effects: Mutagenic and adverse reproductive effects have been observed in experimental animals, warranting a cautious approach, particularly for researchers of child-bearing potential.[2]
-
Thermal Decomposition: When heated to decomposition, this compound can emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]
The following table summarizes the key hazard information for this compound:
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritation | May cause irritation upon direct contact.[2][5] | Dermal |
| Eye Irritation | May cause serious eye irritation.[2][5] | Ocular |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[2][5] | Inhalation |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or in contact with skin.[3][4] | Oral, Dermal |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[3] | Inhalation, Dermal, Oral |
| Reproductive Toxicity | Adverse reproductive effects have been observed in experimental animals.[2] | Inhalation, Dermal, Oral |
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A robust safety protocol for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment (PPE). The goal is to minimize exposure through all potential routes.
Engineering Controls: The First Line of Defense
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[2] For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood or a local exhaust ventilation system is strongly recommended to keep airborne concentrations low.[6]
-
Eyewash Stations and Safety Showers: Facilities where this compound is handled must be equipped with readily accessible eyewash stations and safety showers.[2] This ensures immediate decontamination in the event of accidental contact.
Personal Protective Equipment: The Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[2] Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide to select a glove with a longer breakthrough time.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothes and provide an additional layer of protection.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH/MSHA-approved respirator is necessary.[7] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2]
The following diagram illustrates the logical workflow for selecting appropriate safety measures when handling this compound.
Caption: Workflow for Selecting this compound Safety Controls
Step-by-Step Handling and Storage Protocols
Adherence to standardized procedures is critical for minimizing the risks associated with this compound.
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary engineering controls are operational and the required PPE is readily available and in good condition.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations that may generate dust within a chemical fume hood or a ventilated enclosure.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid scooping with weighing paper, which can create airborne dust.
-
Minimize the creation of dust by handling the material gently.[2]
-
-
In Solution: When working with this compound in solution, be mindful of the potential for splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2] Do not eat, drink, or smoke in areas where this compound is handled.[3]
-
Clothing: Remove any contaminated clothing promptly and wash it before reuse.[2]
Storage Requirements
-
Container: Store this compound in a tightly closed container to prevent absorption of moisture and contamination.[2]
-
Location: Keep the container in a cool, dry, and well-ventilated area.[2]
-
Incompatibilities: Store away from incompatible substances, particularly strong oxidizing agents.[2]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[2] |
Accidental Release Measures
-
Small Spills:
-
Large Spills:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Follow the emergency procedures established by your institution.
-
If necessary, contact your institution's environmental health and safety department.
-
Firefighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an appropriate foam to extinguish a fire involving this compound.[2]
-
Hazardous Combustion Products: Be aware that in a fire, this compound may decompose to produce irritating and toxic gases, including nitrogen oxides and carbon monoxide.[2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
The following diagram outlines the decision-making process in the event of an this compound-related emergency.
Caption: Emergency Response Decision Tree for this compound
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Consult US EPA guidelines (40 CFR Parts 261.3) and local, state, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8] Do not dispose of this compound down the drain or with household garbage.[9]
Toxicological and Ecological Information
Toxicological Summary
The toxicological properties of this compound have not been fully investigated.[2] However, available data indicates the following:
-
LD50/LC50: Not available.[2]
-
Carcinogenicity: this compound is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[2]
-
Mutagenicity: Mutagenic effects have been observed in experimental animals.[2]
-
Reproductive Toxicity: Adverse reproductive effects have been reported in experimental animals.[2]
Ecological Information
There is limited information available on the ecological effects of this compound.[2] Due to its water solubility, it is likely to be mobile in the environment.[3] It should not be released into the environment.[3]
References
- 1. This compound | 625-52-5 [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Page loading... [wap.guidechem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
A Comprehensive Theoretical Guide to the Molecular Structure and Reactivity of Ethylurea
Executive Summary
Ethylurea (C₃H₈N₂O) is a fundamental chemical entity, serving as a building block in the synthesis of pharmaceuticals and agrochemicals and arising as a metabolite in various biological and environmental systems.[1][2][3] Understanding its three-dimensional structure, conformational flexibility, and electronic properties is paramount for predicting its reactivity, intermolecular interactions, and biological activity. This technical guide provides an in-depth exploration of the theoretical methodologies employed to elucidate the molecular characteristics of this compound. By leveraging quantum mechanical calculations, specifically Density Functional Theory (DFT), we present a validated framework for analyzing its geometric parameters, vibrational spectra, and electronic reactivity landscape. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of how computational tools can be applied to characterize small molecules of significant chemical interest.
The Rationale for a Theoretical Approach
While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable data on molecular structure, they often capture a molecule in a specific state (solid-state or solution-averaged, respectively).[4] Computational chemistry offers a powerful complementary approach, allowing for the detailed investigation of molecules in the gas phase, free from intermolecular influences, and enabling the exploration of transient conformations and electronic properties that are difficult or impossible to measure directly.[5]
The core principle is to solve the Schrödinger equation for the molecule, which provides the energy and wavefunction of the system. From the wavefunction, all other electronic and geometric properties can be derived. For a polyatomic molecule like this compound, exact solutions are not feasible; therefore, we rely on robust approximation methods.
1.1 The Power of Density Functional Theory (DFT)
Among the various quantum chemical methods, Density Functional Theory (DFT) has emerged as the workhorse for studies of this nature. It strikes an optimal balance between computational cost and accuracy, making it ideal for molecules the size of this compound.[6] The central tenet of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. A popular and extensively validated functional for such organic molecules is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[7][8]
1.2 The Role of the Basis Set
To mathematically represent the molecular orbitals, a set of atomic functions known as a "basis set" is required. The choice of basis set is critical for the accuracy of the calculation. For this compound, which contains heteroatoms (N, O) with lone pairs of electrons and polar N-H bonds, a flexible basis set is necessary. The Pople-style basis set, 6-311++G(d,p) , is an excellent choice.[7][8]
-
6-311 : A triple-zeta basis set, providing a more accurate description of the valence electrons.
-
++G : Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, hydrogen bonds, and other weak, long-range interactions.
-
(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing the flexibility needed to model chemical bonds accurately.
Computational Workflow: From Structure to Properties
The theoretical investigation of this compound follows a systematic and self-validating workflow. The initial step is always to identify the most stable three-dimensional arrangement of the atoms, known as the global minimum energy conformer.
2.1 Protocol: Conformational Analysis via Relaxed Potential Energy Surface (PES) Scan
The urea functionality and the ethyl group can rotate relative to each other, leading to different conformers. To confidently locate the most stable structure, a relaxed PES scan is performed.[9][10]
Objective: To identify the lowest energy conformer by systematically rotating a key dihedral angle while allowing all other geometric parameters to relax.
Methodology:
-
Define the Scan Coordinate: The most significant degree of freedom is the rotation around the C-N bond connecting the ethyl group to the urea backbone. The dihedral angle, for instance, C-C-N-C, is chosen as the scan coordinate.
-
Set Scan Parameters: The scan is performed over 360° in discrete steps (e.g., 10° or 15° increments) to ensure the entire conformational space is explored.[11]
-
Perform Constrained Optimizations: At each step of the scan, the chosen dihedral angle is held fixed, while a full geometry optimization is performed on all other 3N-7 degrees of freedom. This is what defines the "relaxed" scan.[10]
-
Plot Energy Profile: The resulting electronic energy from each step is plotted against the corresponding dihedral angle. The minima on this curve represent stable conformers, and the global minimum is the most stable conformer used for all subsequent analyses.
Results and Discussion: The Molecular Structure of this compound
Following the PES scan, a full, unconstrained geometry optimization is performed on the lowest energy conformer. The absence of any imaginary frequencies in the subsequent vibrational analysis confirms that the structure is a true energy minimum.[7]
3.1 Optimized Geometric Parameters
The optimized structure allows for the precise determination of bond lengths, bond angles, and dihedral angles. These theoretical values provide a gas-phase picture of the molecule, which can be compared to solid-state experimental data to understand the effects of crystal packing forces.
Table 1: Comparison of Theoretical and Experimental Geometric Parameters for this compound
| Parameter | Atom Definition | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray)[2] |
|---|---|---|---|
| Bond Length (Å) | |||
| C=O | C3=O6 | 1.235 | 1.251 |
| C-N (Amide) | C3-N4 | 1.378 | 1.345 |
| C-N (Ethyl) | C3-N5 | 1.395 | 1.332 |
| C-C | C1-C2 | 1.532 | 1.490 |
| Bond Angle (°) | |||
| O=C-N (Amide) | O6=C3-N4 | 122.8 | 122.1 |
| O=C-N (Ethyl) | O6=C3-N5 | 121.5 | 122.9 |
| N-C-N | N4-C3-N5 | 115.7 | 115.0 |
| C-N-C | C2-N5-C3 | 123.1 | 124.5 |
Note: Experimental data is sourced from the Cambridge Crystallographic Data Centre via PubChem and may vary slightly based on the specific crystal structure determination.[2]
The data shows good agreement between the calculated and experimental values, validating the chosen level of theory. Discrepancies, such as the slightly longer calculated C=O bond and shorter C-N bonds, are expected. In the solid state, intermolecular hydrogen bonding can influence these parameters, typically lengthening the carbonyl bond.[12]
Vibrational Spectroscopy: A Fingerprint of the Molecule
Vibrational analysis not only confirms the nature of the stationary point but also allows for the simulation of infrared (IR) and Raman spectra.[13] Each calculated vibrational mode can be assigned to specific atomic motions, providing a complete and unambiguous interpretation of the experimental spectra. A detailed assignment is achieved through Potential Energy Distribution (PED) analysis.
Table 2: Selected Vibrational Frequencies and Assignments for this compound
| Mode | Assignment (PED Contribution) | Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹)[1] |
|---|---|---|---|
| ν1 | N-H Asymmetric Stretch (NH₂) | 3580 | 3440 |
| ν2 | N-H Symmetric Stretch (NH₂) | 3465 | 3345 |
| ν3 | C-H Asymmetric Stretch (CH₂) | 2990 | 2970 |
| ν4 | C=O Stretch (Amide I) | 1695 | 1650 |
| ν5 | N-H Bend (Amide II) | 1610 | 1625 |
| ν6 | C-N Stretch | 1455 | 1460 |
| ν7 | CH₂ Wagging | 1340 | 1330 |
Note: Calculated frequencies are typically scaled by a factor (~0.967 for B3LYP) to correct for anharmonicity and basis set imperfections.
The strong correlation between the scaled theoretical frequencies and the experimental IR bands provides further confidence in the computational model. The "Amide I" band, primarily due to the C=O stretching vibration, is a characteristic feature of ureas and is well-reproduced by the calculation.
The Electronic Landscape: Reactivity and Interactions
Beyond geometry and vibrations, DFT provides a detailed picture of the electron distribution, which is key to understanding the molecule's chemical reactivity and non-covalent interactions.
5.1 Frontier Molecular Orbitals (HOMO & LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity.[14]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.
For this compound, the HOMO is primarily localized on the urea moiety, specifically the nitrogen and oxygen lone pairs. The LUMO is centered on the π* anti-bonding orbital of the carbonyl (C=O) group.
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | 1.12 |
| HOMO-LUMO Gap (ΔE) | 7.97 |
The large HOMO-LUMO energy gap suggests that this compound is a kinetically stable molecule, as a significant amount of energy is required to promote an electron from the ground state.[15][16] This stability is a key feature of the urea backbone.
5.2 Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential onto the electron density surface. It provides an intuitive visualization of the charge distribution and is an excellent predictor of reactive sites.[1]
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In this compound, this is strongly localized on the carbonyl oxygen atom.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are found around the amide and amine hydrogen atoms, highlighting their role as hydrogen-bond donors.
5.3 Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemist's perspective of the wavefunction, translating it into localized bonds and lone pairs.[17][18] Crucially, it quantifies the stabilizing interactions arising from electron delocalization, known as hyperconjugation. The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy, E(2).[19][20]
Table 4: Key NBO Second-Order Perturbation Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N4 | π*(C3-O6) | 55.45 | n → π* (Resonance) |
| LP(1) N5 | π*(C3-O6) | 48.92 | n → π* (Resonance) |
| σ(N4-H) | σ*(C3-N5) | 4.88 | σ → σ* |
| σ(N5-H) | σ(C3-N4) | 5.21 | σ → σ |
The most significant interactions are the delocalizations from the nitrogen lone pairs (LP) into the anti-bonding π* orbital of the carbonyl group. These strong n → π* interactions, with stabilization energies over 48 kcal/mol, are the electronic basis for the resonance structures in the urea moiety.[4] This delocalization increases the double-bond character of the C-N bonds, explaining why they are shorter than typical C-N single bonds, and imparts significant stability to the molecule.
Conclusion
This guide demonstrates a robust, multi-faceted theoretical framework for the comprehensive analysis of this compound's molecular structure. Through the application of Density Functional Theory, we have successfully:
-
Identified the global minimum energy conformer through a relaxed potential energy surface scan.
-
Calculated geometric parameters that are in strong agreement with experimental data, thereby validating the computational model.
-
Simulated and assigned the vibrational spectra, providing a detailed understanding of the molecule's infrared and Raman features.
-
Mapped the electronic landscape, identifying the carbonyl oxygen as the primary site for electrophilic attack and the N-H protons as key hydrogen-bond donors.
-
Quantified the powerful n → π* hyperconjugative interactions that govern the stability and unique electronic structure of the urea core.
The methodologies and insights presented herein are broadly applicable to other urea derivatives and small organic molecules, providing a powerful predictive tool for drug design, materials science, and chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 625-52-5 [chemicalbook.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Balancing computational chemistry's potential with its environmental impact - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 10. joaquinbarroso.com [joaquinbarroso.com]
- 11. scanning potential energy surfaces [cup.uni-muenchen.de]
- 12. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. irjweb.com [irjweb.com]
- 17. joaquinbarroso.com [joaquinbarroso.com]
- 18. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Ethylurea
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of NMR Spectroscopy in the Characterization of Ethylurea
This compound (C₃H₈N₂O) is a simple alkylurea that finds application as a building block in organic synthesis and is of interest in the development of pharmaceuticals and other biologically active compounds.[1] As with any chemical entity intended for use in research or drug development, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for these purposes, offering detailed information about the molecular structure, connectivity, and the relative abundance of different nuclei.[2]
This document provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectral features of this molecule and standardized protocols for its analysis. The causality behind experimental choices and data interpretation is emphasized to provide a field-proven perspective on the application of NMR in a professional setting.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the following atom numbering scheme for this compound will be used:
Caption: Structure of this compound with Atom Numbering.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton environments. The spectrum is characterized by distinct signals for the ethyl group protons and the protons attached to the nitrogen atoms.
Expected ¹H NMR Spectral Data
The following table summarizes the expected chemical shifts (δ) and multiplicities for this compound when dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆).[3]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (H on C3) | ~0.98 | Triplet (t) | 3H | ~7.2 |
| -CH₂- (H on C2) | ~2.97 | Quartet (q) | 2H | ~7.2 |
| -NH₂ (H on N1) | ~5.45 | Broad Singlet (br s) | 2H | N/A |
| -NH- (H on N2) | ~5.92 | Broad Singlet (br s) | 1H | N/A |
Interpretation of the ¹H NMR Spectrum
-
The Ethyl Group (-CH₂-CH₃):
-
The methyl protons (on C3) appear as a triplet at approximately 0.98 ppm. The triplet multiplicity arises from the coupling to the two adjacent methylene protons on C2 (n+1 rule, where n=2).[4]
-
The methylene protons (on C2) are observed as a quartet around 2.97 ppm. Their multiplicity is due to coupling with the three neighboring methyl protons on C3 (n+1 rule, where n=3).[4] The downfield shift of this signal compared to a typical alkane is due to the deshielding effect of the adjacent electron-withdrawing urea moiety.
-
Coupling Constant (³JHH): The coupling constant for both the triplet and the quartet is expected to be in the typical range for free rotation in an aliphatic chain, approximately 6-8 Hz.[5] For ethyl groups, this value is often around 7.2 Hz.
-
-
The Amide and Amine Protons (-NH- and -NH₂):
-
The protons on the nitrogen atoms give rise to two distinct signals, a broad singlet at ~5.45 ppm for the -NH₂ group and another at ~5.92 ppm for the -NH- group.[3]
-
Signal Broadening and Chemical Shift Variability: The broad nature of these peaks is due to several factors, including quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water or other labile protons in the solvent.[2][6] The chemical shifts of N-H protons are highly dependent on solvent, temperature, and concentration due to variations in hydrogen bonding.[6] In protic solvents, these signals can exchange with deuterium and may diminish or disappear entirely.
-
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is simpler than the ¹H spectrum and is characterized by three distinct signals corresponding to the three carbon atoms in the molecule.
Expected ¹³C NMR Spectral Data
The following table summarizes the expected chemical shifts for this compound in DMSO-d₆.[7]
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ (C3) | ~15.9 |
| -CH₂- (C2) | ~36.5 |
| C=O (C1) | ~158.2 |
Interpretation of the ¹³C NMR Spectrum
-
Aliphatic Carbons:
-
The methyl carbon (C3) appears at the highest field (lowest ppm value), around 15.9 ppm, which is typical for a terminal alkyl carbon.
-
The methylene carbon (C2) is shifted downfield to approximately 36.5 ppm due to its proximity to the electronegative nitrogen atom.
-
-
Carbonyl Carbon:
-
The carbonyl carbon (C1) of the urea group exhibits the most downfield chemical shift, at approximately 158.2 ppm. This significant deshielding is characteristic of carbonyl carbons in ureas and amides.[8]
-
Experimental Protocols
The following protocols are provided as a guide for the preparation and analysis of this compound samples by NMR spectroscopy.
Protocol 1: Qualitative NMR Sample Preparation
This protocol is suitable for routine structural confirmation.
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[9]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[9]
-
Dissolution: Vortex or gently swirl the vial until the solid is completely dissolved. If particulates remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.[9]
-
Transfer to NMR Tube: Transfer the clear solution into a 5 mm NMR tube. Ensure the solvent height is adequate for the spectrometer being used (typically 4-5 cm).
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Quantitative NMR (qNMR) Sample Preparation
This protocol is designed for the accurate determination of purity or concentration.
-
Selection of Internal Standard: Choose a high-purity internal standard that is soluble in the chosen deuterated solvent and has a signal that does not overlap with any of the this compound signals. For DMSO-d₆, suitable standards include maleic acid or dimethyl sulfone.
-
Accurate Weighing: Using a calibrated analytical microbalance, accurately weigh approximately 10-20 mg of this compound into a tared vial, recording the weight to at least 0.01 mg.[10]
-
Weighing the Internal Standard: In the same vial, accurately weigh a known mass of the internal standard, ensuring a molar ratio to the analyte that will give comparable signal integrals for the peaks to be compared.
-
Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Complete Dissolution: Ensure complete dissolution of both the analyte and the internal standard by vortexing or sonicating. Visually inspect for any remaining solid particles.
-
Transfer and Labeling: Transfer the solution to a high-quality NMR tube, cap it, and label it appropriately.
Workflow for NMR Spectral Analysis of this compound
The following diagram illustrates the general workflow from sample preparation to final data analysis.
Caption: Workflow for NMR Analysis of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for its unambiguous identification and purity assessment. A thorough understanding of the chemical shifts, coupling patterns, and the influence of experimental conditions on the resulting spectra is essential for accurate interpretation. The protocols provided herein offer a standardized approach to sample preparation for both qualitative and quantitative analyses, ensuring data quality and reproducibility. By following these guidelines, researchers, scientists, and drug development professionals can confidently utilize NMR spectroscopy as a powerful tool in their work with this compound.
References
- 1. 1,3-Dithis compound(623-76-7) 1H NMR [m.chemicalbook.com]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. This compound(625-52-5) 1H NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound(625-52-5) 13C NMR [m.chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. spectrabase.com [spectrabase.com]
- 10. ekwan.github.io [ekwan.github.io]
Application Notes and Protocols: Ethylurea as a Versatile Reagent in Organic Synthesis
Introduction: The Utility of a Simple Scaffold
Ethylurea (N-ethylurea) is a mono-substituted urea that serves as a fundamental and versatile building block in modern organic synthesis.[1][2] While structurally simple, its combination of a nucleophilic primary amine, a secondary amide, and a central carbonyl group provides multiple reactive sites. This allows it to be a key intermediate in the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and agrochemicals where the urea moiety is prized for its hydrogen bonding capabilities and metabolic stability.[1][3]
This guide provides an in-depth look at the strategic applications of this compound, moving beyond simple reaction lists to explain the causality behind its reactivity and providing detailed, field-proven protocols for its most significant transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₈N₂O | [4] |
| Molecular Weight | 88.11 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [2][4] |
| Melting Point | 87-92 °C | [4][6] |
| Solubility | Soluble in water, ethanol, and acetone | [4][7][8] |
| CAS Number | 625-52-5 | [1] |
Core Application 1: Synthesis of N-Ethyl-N-nitrosourea (ENU) – A Potent Alkylating Agent
One of the most critical applications of this compound is its role as the direct precursor to N-ethyl-N-nitrosourea (ENU). ENU is a powerful alkylating agent that transfers its ethyl group to nucleobases in DNA, making it an indispensable tool for inducing random point mutations in genetic research.[9][10] This high efficiency in creating single-base-pair substitutions is widely used for forward genetic screens to model human diseases.[9]
Reaction Mechanism: Nitrosation of this compound
The synthesis proceeds via the nitrosation of the N-ethyl nitrogen of this compound. This is typically achieved by treating an acidic aqueous solution of this compound with sodium nitrite. The acid protonates the nitrite to form nitrous acid (HONO) in situ, which is the active nitrosating agent.[9] The secondary amine nitrogen of this compound is significantly more nucleophilic than the primary amine nitrogen (which is deactivated by resonance with the carbonyl group), leading to selective nitrosation at the ethyl-substituted position.
Caption: Mechanism of ENU synthesis from this compound.
Protocol: Laboratory Scale Synthesis of ENU
Warning: N-ethyl-N-nitrosourea (ENU) is a potent carcinogen, mutagen, and teratogen.[11][12] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All glassware and waste must be decontaminated.
Materials:
-
N-Ethylurea (1.0 eq)
-
3M Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂), pre-chilled
-
Sodium Nitrite (NaNO₂), saturated aqueous solution, pre-chilled
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice-water bath
Procedure:
-
Preparation of this compound Solution: In a flask equipped with a magnetic stirrer, dissolve N-ethylurea in a minimal amount of 3M H₂SO₄. Cool the solution to 0-5 °C in an ice-water bath.[9]
-
Formation of Two-Phase System: Add an equal volume of cold dichloromethane to the aqueous solution. Stir vigorously to create a two-phase system. This is a critical step, as it allows for the immediate extraction of the newly formed, organic-soluble ENU, protecting it from degradation in the acidic aqueous phase.[9]
-
Nitrosation: While maintaining vigorous stirring and low temperature, add the cold, saturated sodium nitrite solution dropwise to the mixture. The addition rate should be controlled to keep the temperature below 5 °C. A pale yellow color may develop in the organic layer.
-
Reaction Completion and Extraction: Continue stirring for 30-60 minutes at 0-5 °C after the addition is complete. Stop stirring and allow the layers to separate.
-
Work-up: Carefully separate the organic (bottom) layer. Wash the organic layer with cold water, followed by a cold saturated sodium bicarbonate solution, and finally a brine wash to remove residual acid and salts.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not use excessive heat, as ENU can decompose. The resulting solid is N-ethyl-N-nitrosourea.[9]
-
Decontamination: Decontaminate all aqueous solutions, glassware, and spills with an appropriate inactivating solution (e.g., a solution of sodium thiosulfate in alkaline conditions) before disposal.[9]
Core Application 2: Building Heterocyclic Scaffolds
This compound is an excellent reagent for constructing nitrogen-containing heterocycles, which form the core of countless pharmaceuticals.[13] Its N-C-N backbone is ideal for cyclocondensation reactions.
A. Pyrimidine Synthesis via Biginelli Reaction
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the basis for nucleic acids and numerous drugs.[14][15] The Biginelli reaction is a one-pot, acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and a urea (or thiourea). Using this compound directly incorporates an N-ethyl group into the final dihydropyrimidinone (DHPM) ring system.
General Mechanism: The reaction is believed to proceed through the formation of an N-acylimminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product.
Caption: Workflow for the Biginelli synthesis of DHPMs.
Protocol: Synthesis of 4-Aryl-N1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Ethanol (Solvent)
-
Catalytic amount of HCl or other suitable acid catalyst
Procedure:
-
Mixing Reagents: In a round-bottom flask, combine this compound, the aromatic aldehyde, and ethyl acetoacetate in ethanol.[16]
-
Catalysis: Add a few drops of concentrated HCl to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry. If necessary, the product can be further purified by recrystallization from ethanol.
Causality & Insights: The use of this compound instead of unsubstituted urea allows for the direct synthesis of N1-substituted pyrimidines. The ethyl group can modulate the compound's physicochemical properties, such as lipophilicity and solubility, which is a key strategy in drug design to improve pharmacokinetic profiles.[3]
B. Condensation with α-Diketones
This compound can react with α-dicarbonyl compounds, such as 1,2-diketones, to form fused heterocyclic systems. For example, the reaction with cyclohexane-1,2-dione in an acidic medium can lead to the formation of compounds with ten-membered rings.[17] This reaction leverages the nucleophilicity of both nitrogen atoms in the urea moiety to bridge the two carbonyl groups.
Protocol: General Reaction with Cyclohexane-1,2-dione
Materials:
-
This compound (2.0 eq)
-
Cyclohexane-1,2-dione (1.0 eq)
-
Acidic medium (e.g., HCl in ethanol)
Procedure:
-
Dissolve cyclohexane-1,2-dione in the acidic ethanol solution.
-
Add this compound to the solution and stir.
-
Heat the reaction mixture under reflux for several hours, monitoring by TLC.
-
Upon completion, cool the mixture and isolate the product, which may precipitate or require solvent removal and purification by column chromatography.[17]
Safety and Handling
This compound is classified as harmful and an irritant. It is suspected of causing irreversible effects.[1][4]
-
R20/21/22: Harmful by inhalation, in contact with skin, and if swallowed.[1]
-
R37: Irritating to the respiratory system.[4]
-
R68: Possible risk of irreversible effects.[4]
Always handle this compound in a well-ventilated area or fume hood, wearing appropriate PPE. Avoid creating dust. As demonstrated, derivatives of this compound, such as ENU, can be extremely hazardous and require specialized handling and decontamination procedures.[18]
Conclusion
This compound is a cost-effective and highly effective reagent in organic synthesis. Its true value lies not in its own complexity, but in its ability to serve as a robust and reliable starting point for constructing more complex and valuable molecules. From its critical role in producing the mutagen ENU for genetic studies to its utility in building the privileged pyrimidine scaffolds found in numerous drugs, this compound provides a direct and efficient entry into diverse chemical space. The protocols and mechanistic insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this fundamental building block.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 625-52-5 [chemicalbook.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-乙基脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound CAS#: 625-52-5 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. ENU - Wikipedia [en.wikipedia.org]
- 11. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Nitroso-N-ethylurea Bulk package 759-73-9 [sigmaaldrich.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Pyrimidine - Wikipedia [en.wikipedia.org]
- 15. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanistic studies in the chemistry of urea. Part 10. Reaction of urea and 1,3-dimthis compound with cyclohexane-1,2-dione and of imidazolidin-2-one (ethyleneurea) with several α-diketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. N-NITROSO-N-ETHYLUREA | 759-73-9 [chemicalbook.com]
Application Notes and Protocols: Ethylurea in Pharmaceutical Synthesis
Introduction: The Versatility of Ethylurea as a Synthon in Medicinal Chemistry
This compound, a simple yet highly functionalized molecule, serves as a critical building block in the synthesis of a diverse array of pharmaceutical agents. Its utility stems from the presence of two reactive nitrogen atoms and a central carbonyl group, which can participate in a variety of chemical transformations. The ethyl substituent provides a degree of lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of drug candidates. In the landscape of drug discovery and development, this compound is a valuable precursor for creating complex molecular architectures with significant therapeutic potential. This guide provides an in-depth exploration of this compound's applications in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The urea moiety is a privileged scaffold in medicinal chemistry, capable of forming multiple stable hydrogen bonds with biological targets such as enzymes and receptors.[1] This ability to engage in key drug-target interactions is a primary reason for the prevalence of urea derivatives in a wide range of therapeutic areas, including oncology and neurology.[1] this compound, as a fundamental urea derivative, provides a straightforward entry point into the synthesis of these important compounds.
Application I: Synthesis of N-ethyl-N-nitrosourea (ENU) - A Potent Mutagen for Genetic Research
N-ethyl-N-nitrosourea (ENU) is a powerful alkylating agent widely used in genetics and drug development to induce random point mutations in model organisms.[2] Its synthesis from this compound is a classic example of N-nitrosation and highlights the reactivity of the ethyl-substituted nitrogen atom.
Mechanistic Rationale
The synthesis of ENU from this compound proceeds via the nitrosation of the N-ethylurea. This reaction is typically carried out in an acidic aqueous medium with a metal nitrite, such as sodium nitrite. The in situ generated nitrous acid (HONO) acts as the nitrosating agent, electrophilically attacking the more nucleophilic ethyl-substituted nitrogen atom of this compound.[2]
Experimental Protocol: Synthesis of N-ethyl-N-nitrosourea (ENU)
Caution: ENU is a potent carcinogen and mutagen. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Materials:
-
N-Ethylurea
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [2]
-
Preparation of this compound Solution: In a flask suitable for the reaction scale, dissolve N-ethylurea in a minimal amount of aqueous acid (e.g., 3M H₂SO₄). Cool the solution to 0-5 °C in an ice-water bath.
-
Formation of a Two-Phase System: Add an equal volume of cold dichloromethane to the aqueous solution to create a two-phase system. This allows for the direct extraction of the ENU product as it is formed.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a saturated solution of sodium nitrite in cold deionized water.
-
Nitrosation Reaction: While vigorously stirring the two-phase mixture in the ice bath, add the sodium nitrite solution dropwise. It is crucial to maintain the temperature below 10 °C throughout the addition to prevent the decomposition of nitrous acid and the ENU product. A yellowish color may develop in the reaction mixture.
-
Reaction Completion and Extraction: After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 1-2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and separate the organic layer. Wash the organic layer with cold deionized water, followed by a cold saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Remove the dichloromethane under reduced pressure using a rotary evaporator, avoiding excessive heat. The resulting solid is N-ethyl-N-nitrosourea.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization.
-
Waste Disposal: All aqueous solutions and contaminated glassware should be decontaminated with an appropriate inactivating solution (e.g., alkaline sodium thiosulfate) before disposal.
Workflow for ENU Synthesis
References
The Role of Ethylurea in Peptide Synthesis: An Analysis of Current Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document addresses the inquiry regarding a detailed protocol for the use of ethylurea as a scavenger in peptide synthesis. Following a comprehensive review of scientific literature and established protocols, it has been determined that This compound is not a standard or documented scavenger used in solid-phase peptide synthesis (SPPS) . The available literature does not contain specific protocols, mechanistic studies, or application notes detailing its use for the prevention of side reactions during peptide cleavage or synthesis.
While the synthesis of peptides that incorporate a urea moiety is a distinct area of research, the use of simple alkyl ureas like this compound as additives in cleavage cocktails is not a recognized practice. Therefore, this guide will pivot to address the core challenges that necessitate the use of scavengers in peptide synthesis and detail the established, evidence-based protocols that employ commonly accepted scavenging agents. This approach ensures scientific accuracy and provides actionable guidance for researchers in the field.
The Challenge of Side Reactions in Peptide Synthesis
During solid-phase peptide synthesis, the final step involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of protecting groups from amino acid side chains. This is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA).[1][2] The highly reactive carbocations generated from the cleavage of these protecting groups can lead to a variety of unwanted side reactions, compromising the purity and yield of the final peptide.[3]
Common side reactions include:
-
Alkylation of sensitive residues: Tryptophan, methionine, and tyrosine are particularly susceptible to modification by carbocations.[3]
-
Oxidation: Methionine can be oxidized to its sulfoxide derivative.
-
Formation of deletion sequences: Incomplete coupling or deprotection steps can lead to peptides missing one or more amino acids.
-
Racemization: The chiral integrity of amino acids can be compromised under certain conditions.[4]
-
Guanidinylation: A side reaction where coupling reagents can modify the N-terminal amine, leading to chain termination.[4]
To mitigate these deleterious reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic species that effectively trap the reactive carbocations before they can modify the peptide.[1][3]
Established Scavenger Protocols in Peptide Synthesis
The choice of scavenger depends on the amino acid composition of the peptide. A well-designed scavenger cocktail is crucial for obtaining a high-purity crude peptide.
Commonly Used Scavengers and Their Applications
| Scavenger | Typical Concentration (in TFA) | Target Side Reactions & Residues | Reference(s) |
| Triisopropylsilane (TIS) | 2.5% - 5% | General carbocation scavenger, particularly for tryptophan protection. | [5] |
| Water | 2.5% - 5% | Scavenger for t-butyl cations. | [5] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Reduces methionine sulfoxide and scavenges t-butyl cations. | [3][6] |
| Thioanisole | 5% | Protects tryptophan and methionine. | [5] |
| Phenol | 5% | Protects tyrosine and tryptophan. | [5] |
| Dithiothreitol (DTT) | 2.5% - 5% | A less odorous alternative to EDT for reducing cysteine and methionine. | [5] |
General Protocol for Peptide Cleavage with Scavengers
This protocol outlines a standard procedure for the cleavage of a peptide from a solid support using a TFA-based cleavage cocktail containing scavengers.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Selected scavengers (e.g., TIS, water, EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Rotary evaporator or nitrogen stream
Procedure:
-
Resin Preparation: Transfer the dry peptide-resin to a reaction vessel.
-
Scavenger Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by adding the appropriate scavengers to TFA. A common general-purpose cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups used.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and mass spectrometry.
Visualizing the Peptide Synthesis Workflow and Scavenger Mechanism
Workflow for Peptide Cleavage and Deprotection
Caption: General workflow for SPPS from synthesis to purification.
Mechanism of Scavenger Action
Caption: Scavengers intercept reactive carbocations to prevent side reactions.
Conclusion and Recommendations
The investigation into the use of this compound in peptide synthesis reveals a lack of established protocols for its application as a scavenger. Researchers and drug development professionals should rely on well-documented and validated scavenger cocktails to ensure the integrity of their synthetic peptides. The choice of scavengers must be tailored to the specific amino acid sequence of the target peptide. For peptides containing sensitive residues such as tryptophan, methionine, and cysteine, the inclusion of appropriate scavengers like triisopropylsilane, water, and thiol-based reagents is critical for minimizing side reactions and maximizing the yield of the desired product. It is always recommended to perform a small-scale trial cleavage to optimize the scavenger cocktail and reaction time for a new peptide sequence.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
Ethylurea: A Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds
Application Note & Protocols
Introduction: The Strategic Value of Ethylurea in Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds found in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of building blocks available to the synthetic chemist, simple and functionalized ureas play a pivotal role due to their ability to participate in a variety of cyclization reactions. This compound, in particular, emerges as a strategic and versatile precursor for the construction of several important classes of N-heterocycles, including pyrimidines, hydantoins, and triazines.
The presence of the ethyl group, compared to unsubstituted urea, imparts distinct physicochemical properties to the final heterocyclic products, such as altered solubility, lipophilicity, and metabolic stability. These modifications can be crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a building block. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols for the preparation of ethyl-substituted heterocyclic compounds.
I. Synthesis of 1-Ethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction
The Biginelli reaction is a classic multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The use of N-substituted ureas, such as this compound, in the Biginelli reaction allows for the introduction of substituents at the N-1 position of the pyrimidine ring, providing a valuable handle for modulating biological activity.
Mechanistic Insight: The Role of this compound
The accepted mechanism for the Biginelli reaction involves the initial acid-catalyzed condensation of the aldehyde with urea to form an N-acyliminium ion intermediate.[1] This electrophilic species then reacts with the enol form of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone.
When this compound is used, the reaction proceeds through a similar pathway. The ethyl group at the N-1 position does not significantly hinder the initial condensation with the aldehyde. However, its electron-donating nature can influence the reactivity of the intermediates and the properties of the final product. The presence of the ethyl group can enhance the lipophilicity of the resulting DHPM, which may be advantageous for its biological applications.
Experimental Workflow: Biginelli Reaction with this compound
Caption: Workflow for the synthesis of 1-ethyl-dihydropyrimidinones.
Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
4-Methoxybenzaldehyde
-
Ethyl acetoacetate
-
This compound
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and this compound (0.97 g, 11 mmol).
-
Add 20 mL of absolute ethanol to the flask and stir the mixture until all solids are dissolved.
-
Carefully add 5-7 drops of concentrated hydrochloric acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash the crystals with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain pure ethyl 4-(4-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white solid.
Expected Yield: 75-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
| Aldehyde | β-Ketoester | Urea | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol, reflux, 4h | 92 | [1] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol, reflux, 5h | 88 | [1] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | This compound | HCl | Ethanol, reflux, 4-6h | 75-85 | *Protocol derived |
| Benzaldehyde | Methyl acetoacetate | This compound | TMSCl | DMF, 80°C, 3h | ~80 | Inferred from[1] |
This is a representative protocol; optimization may be required for different substrates.
II. Synthesis of 3-Ethylhydantoins via the Bucherer-Bergs Reaction
Hydantoins are a class of five-membered heterocyclic compounds that are prevalent in a number of clinically used drugs, particularly as anticonvulsants (e.g., phenytoin). The Bucherer-Bergs reaction is a versatile multicomponent synthesis that provides access to a wide variety of 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate. The use of this compound in a modified Bucherer-Bergs approach allows for the synthesis of N-3 ethyl-substituted hydantoins.
Mechanistic Rationale
The Bucherer-Bergs reaction is believed to proceed through the initial formation of a cyanohydrin from the carbonyl compound and cyanide. The cyanohydrin then reacts with ammonia (from ammonium carbonate) to form an α-aminonitrile. This intermediate is then carbonated by CO₂ (also from ammonium carbonate) and cyclizes to form the hydantoin ring.[2]
For the synthesis of 3-ethylhydantoins, a two-step approach is generally more effective. First, the α-aminonitrile is formed, and then it is reacted with an ethyl isocyanate or a related reagent. Alternatively, a one-pot reaction can be devised where this compound participates in the cyclization step.
Reaction Pathway: Synthesis of 3-Ethylhydantoins
Caption: Two-step conceptual pathway for 3-ethylhydantoin synthesis.
Protocol: Synthesis of 5,5-Dimethyl-3-ethylhydantoin
Materials:
-
Acetone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
This compound
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl)
-
Autoclave or sealed reaction vessel
-
Heating mantle
Procedure:
-
In a suitable pressure vessel, dissolve potassium cyanide (6.5 g, 100 mmol) and ammonium carbonate (19.2 g, 200 mmol) in 100 mL of a 1:1 ethanol/water mixture.
-
Add acetone (5.8 g, 100 mmol) to the solution.
-
Add this compound (9.7 g, 110 mmol) to the reaction mixture.
-
Seal the vessel and heat the mixture to 100-120°C for 6-8 hours with stirring. The internal pressure will increase, so ensure the vessel is rated for the conditions.
-
After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid to pH 2-3. This should be done in a fume hood as HCN gas may be evolved.
-
Cool the acidified mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude 5,5-dimethyl-3-ethylhydantoin from an ethanol/water mixture.
Expected Yield: 60-75%
| Carbonyl Compound | Urea Derivative | Conditions | Product | Yield (%) | Reference |
| Acetone | Ammonium Carbonate/KCN | 60°C, 3h | 5,5-Dimethylhydantoin | ~85 | [3] |
| Cyclohexanone | Ammonium Carbonate/KCN | Reflux, 8h | Cyclohexanespiro-5'-hydantoin | ~80 | [4] |
| Acetone | This compound /KCN/(NH₄)₂CO₃ | 100-120°C, 6-8h | 5,5-Dimethyl-3-ethylhydantoin | 60-75 | *Protocol derived |
This protocol involves the use of highly toxic potassium cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
III. Synthesis of Ethyl-Substituted 1,3,5-Triazines
1,3,5-Triazines are a class of nitrogen-containing heterocycles with a broad range of applications, from pharmaceuticals and agrochemicals to polymer chemistry. The synthesis of substituted triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and reactive precursor. The chlorine atoms can be sequentially substituted by various nucleophiles, allowing for the controlled synthesis of mono-, di-, and tri-substituted triazines. This compound can be employed as a nucleophile to introduce an ethylureido moiety onto the triazine ring.
Synthetic Strategy: Sequential Nucleophilic Substitution
The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution. This allows for a stepwise and controlled introduction of different nucleophiles. The first substitution can be carried out at low temperatures (0-5°C), the second at room temperature, and the third often requires heating.
To synthesize an ethyl-substituted triazine using this compound, one can first react cyanuric chloride with other nucleophiles (e.g., amines, alkoxides) to create a di-substituted intermediate. The final chlorine atom can then be displaced by this compound, typically at an elevated temperature.
General Scheme: Synthesis of a Trisubstituted Triazine
Caption: Stepwise synthesis of a trisubstituted 1,3,5-triazine.
Protocol: Synthesis of N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-N'-ethylurea
Materials:
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (0.44 g, 11 mmol, after washing with hexane to remove mineral oil) in 20 mL of anhydrous DMF.
-
To this suspension, add this compound (0.97 g, 11 mmol) portion-wise at 0°C. Stir the mixture at room temperature for 30 minutes to form the sodium salt of this compound.
-
In a separate flask, dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.75 g, 10 mmol) in 15 mL of anhydrous DMF.
-
Add the solution of the triazine to the this compound salt suspension dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0°C and carefully quench with water.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Expected Yield: 50-70%
| Triazine Precursor | Nucleophile 1 | Nucleophile 2 | Nucleophile 3 (this compound) | Product | Reference |
| Cyanuric Chloride | Morpholine | Benzylamine | This compound | Trisubstituted triazine | Inferred from[5][6] |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | - | - | This compound | N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-N'-ethylurea | *Protocol derived |
Conclusion
This compound is a readily available and cost-effective building block that provides a straightforward entry into several classes of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this application note serve as a practical guide for researchers to explore the synthesis of novel ethyl-substituted pyrimidines, hydantoins, and triazines. The ability to fine-tune the physicochemical properties of these heterocyclic scaffolds by introducing an ethyl group underscores the strategic importance of this compound in modern drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
The Role of Ethylurea Derivatives in Herbicide Synthesis: A Guide for Researchers
This document provides a detailed exploration of the application of ethylurea derivatives in the production of modern herbicides, with a specific focus on the widely used sulfonylurea class. This guide is intended for researchers, scientists, and professionals in the fields of agrochemical synthesis and drug development. It offers in-depth scientific background, validated experimental protocols, and an examination of the structure-activity relationships that underpin the efficacy of these compounds.
Introduction: this compound Derivatives as Core Building Blocks
This compound (N-ethylurea) itself is not herbicidally active but serves as a crucial precursor for the synthesis of more complex active ingredients.[1] Its primary significance in the agrochemical industry lies in its role as a foundational component for the creation of heterocyclic rings, most notably the 1,3,5-triazine ring system. This triazine moiety is a key structural feature of many potent herbicides, particularly those belonging to the sulfonylurea class.
The sulfonylurea herbicides are a major class of compounds renowned for their high efficacy at low application rates, broad weed control spectrum, and low mammalian toxicity.[2] Their mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[3][4] By inhibiting this enzyme, sulfonylurea herbicides effectively halt cell division and growth in susceptible plants.[3]
This guide will focus on the synthesis of a representative sulfonylurea herbicide, Chlorsulfuron, to illustrate the practical application of this compound-derived intermediates in a laboratory setting.
Synthesis of a Key Intermediate: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
The synthesis of sulfonylurea herbicides typically involves the coupling of a sulfonyl isocyanate with a heterocyclic amine. A common and critical heterocyclic amine intermediate is 2-amino-4-methoxy-6-methyl-1,3,5-triazine. While not directly synthesized from this compound in a single step, the foundational chemistry involves the reaction of guanidine (which can be conceptually linked to urea derivatives) with other reagents. This section outlines a laboratory-scale protocol for the synthesis of this key intermediate.
Synthetic Workflow
Caption: Synthesis of the triazine intermediate.
Protocol: Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
Materials:
-
Guanidine hydrochloride
-
Ethyl cyanoacetate
-
Sodium methoxide solution (25% in methanol)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Activated carbon
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, filtration apparatus)
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add guanidine hydrochloride (0.1 mol) and methanol (150 mL).
-
Addition of Base: While stirring, slowly add sodium methoxide solution (0.22 mol) from the dropping funnel. An exothermic reaction will occur, and a precipitate of sodium chloride will form.
-
Addition of Ester: To the stirred suspension, add ethyl cyanoacetate (0.1 mol) dropwise over 30 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture to pH 7 with concentrated hydrochloric acid.
-
Filtration and Concentration: Filter the mixture to remove the precipitated sodium chloride. Wash the salt with a small amount of cold methanol. Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot water. Add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.[1][5][6][7][8]
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60-70 °C.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 70-80% |
| Appearance | White crystalline solid |
| Melting Point | 225-228 °C |
| Purity (by HPLC) | >98% |
Safety Precautions:
-
Handle sodium methoxide with care as it is corrosive and flammable.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis of the Sulfonyl Isocyanate Intermediate
The second key component in sulfonylurea herbicide synthesis is the sulfonyl isocyanate. For the synthesis of Chlorsulfuron, this intermediate is 2-chlorobenzenesulfonyl isocyanate. This is a highly reactive compound and its synthesis requires careful handling of hazardous reagents.
Synthesis Workflow
Caption: Synthesis of the sulfonyl isocyanate intermediate.
Protocol: Synthesis of 2-Chlorobenzenesulfonyl Isocyanate
Materials:
-
2-Chlorobenzenesulfonamide
-
Triphosgene (bis(trichloromethyl) carbonate) - EXTREMELY TOXIC, handle with extreme caution
-
Anhydrous toluene
-
Activated carbon
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, oven-dried glassware)
-
Magnetic stirrer with heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add 2-chlorobenzenesulfonamide (0.05 mol) and anhydrous toluene (100 mL).
-
Addition of Phosgene Equivalent: In a separate flask, dissolve triphosgene (0.02 mol) in anhydrous toluene (50 mL). Caution: Phosgene gas may be released. Work in a certified fume hood with proper safety measures. Slowly add this solution to the stirred suspension of the sulfonamide at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with moist pH paper at the outlet of the condenser).
-
Removal of Solvent and Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully distill off the toluene under reduced pressure. The crude 2-chlorobenzenesulfonyl isocyanate is obtained as an oil.
-
Purification by Vacuum Distillation: Purify the crude product by vacuum distillation to obtain a colorless to pale yellow liquid.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 85-95% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~110-115 °C at 1 mmHg |
| Purity (by GC-MS) | >97% |
Safety Precautions:
-
Triphosgene is a solid substitute for phosgene gas but is still highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood. Have an appropriate quenching solution (e.g., aqueous ammonia) readily available.
-
All glassware must be oven-dried to prevent hydrolysis of the isocyanate.
-
The reaction should be carried out under an inert atmosphere (nitrogen or argon).
Final Synthesis of Chlorsulfuron
The final step in the synthesis of Chlorsulfuron is the coupling of the two previously synthesized intermediates.
Synthetic Workflow
Caption: Final coupling reaction to synthesize Chlorsulfuron.
Protocol: Synthesis of Chlorsulfuron
Materials:
-
2-Amino-4-methoxy-6-methyl-1,3,5-triazine (from section 2.2)
-
2-Chlorobenzenesulfonyl isocyanate (from section 3.2)
-
Anhydrous acetonitrile
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-4-methoxy-6-methyl-1,3,5-triazine (0.04 mol) in anhydrous acetonitrile (100 mL).
-
Addition of Isocyanate: To the stirred solution, slowly add a solution of 2-chlorobenzenesulfonyl isocyanate (0.04 mol) in anhydrous acetonitrile (50 mL) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of Chlorsulfuron will form.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold acetonitrile and then with diethyl ether.
-
Drying: Dry the product in a vacuum oven at 50 °C.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 80-90% |
| Appearance | White to off-white solid |
| Melting Point | 174-178 °C |
| Purity (by HPLC) | >98% |
Safety Precautions:
-
The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the isocyanate.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate PPE.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Caption: Mechanism of action of Chlorsulfuron.
As previously mentioned, Chlorsulfuron and other sulfonylurea herbicides act by inhibiting the ALS enzyme.[3][4] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids in plants.[3] The inhibition of ALS leads to a depletion of these amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of susceptible plant species. The high affinity of sulfonylureas for the plant ALS enzyme, coupled with their low affinity for the mammalian counterpart, contributes to their selective herbicidal activity and favorable toxicological profile.
Conclusion
The synthesis of sulfonylurea herbicides is a prime example of the strategic use of simple organic molecules like this compound derivatives to construct highly active and selective agrochemicals. The protocols outlined in this guide provide a framework for the laboratory-scale synthesis of Chlorsulfuron, highlighting the key chemical transformations and the importance of handling reactive intermediates with care. Understanding these synthetic pathways and the underlying mechanism of action is fundamental for the development of new and improved herbicidal agents.
References
- 1. How To [chem.rochester.edu]
- 2. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Ethylurea Synthesis Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for ethylurea synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes. This compound is a valuable building block in organic synthesis, particularly for pharmaceuticals and biologically active compounds.[1][2] Achieving high yield and purity is critical for downstream applications. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of its synthesis.
Section 1: Fundamental Synthesis Routes for this compound
Two primary, well-established methods for synthesizing this compound involve either the reaction of ethyl isocyanate with ammonia or the reaction of urea with ethylamine. Each pathway has distinct advantages, challenges, and mechanistic considerations. The choice of route often depends on the availability of starting materials, equipment, and safety protocols.
Caption: Primary synthesis pathways for this compound.
Route A: Ethyl Isocyanate + Ammonia
This is a classic and often highly efficient method for forming urea derivatives.[3][4] The reaction involves the direct nucleophilic attack of ammonia on the electrophilic carbonyl carbon of ethyl isocyanate.
-
Mechanism: The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon of the isocyanate. This is followed by proton transfer to form the stable urea linkage.
-
Advantages: Typically fast, high-yielding, and proceeds at or below room temperature.
-
Disadvantages: Ethyl isocyanate is highly toxic, flammable, and extremely sensitive to moisture, requiring stringent handling procedures and anhydrous conditions.[5][6]
Route B: Urea + Ethylamine
This route avoids the use of hazardous isocyanates and utilizes readily available, less toxic starting materials.[7][8] The reaction generally requires heat and may be performed under pressure to drive the condensation.
-
Mechanism: This is a more complex process than the isocyanate route. It is believed to proceed through the thermal decomposition of urea to generate isocyanic acid (HNCO) in situ. The isocyanic acid is then attacked by ethylamine to form this compound. Alternatively, direct nucleophilic substitution can occur.
-
Advantages: Safer starting materials and less sensitivity to moisture compared to Route A.
-
Disadvantages: Often requires higher temperatures and longer reaction times.[9] It is more prone to side reactions, particularly the formation of N,N'-dithis compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during this compound synthesis.
Q1: My final yield is very low. What are the most common causes?
A1: Low yield is a frequent problem that can usually be traced to one of three critical areas:
-
Moisture Contamination (Especially for Route A): Ethyl isocyanate reacts vigorously with water. This reaction consumes the isocyanate and forms ethylamine, which can then react with another molecule of isocyanate to produce the unwanted byproduct N,N'-dithis compound.[10]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Temperature:
-
For Route A (Isocyanate): The reaction is exothermic. If the temperature rises uncontrollably, it can lead to side reactions.
-
Solution: Perform the reaction in an ice bath and add the ammonia source slowly to maintain a low and stable temperature (e.g., 0-10 °C).
-
-
For Route B (Urea): This reaction requires sufficient thermal energy to proceed.[9]
-
Solution: Ensure the reaction temperature is maintained consistently within the optimal range (often >100 °C). If working at atmospheric pressure, a high-boiling solvent may be necessary. For lower temperatures, a sealed vessel or autoclave may be required to build pressure.
-
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants is a primary cause of both low yield and byproduct formation.[11]
-
Solution: Use precise measurements for all reactants. For Route B, using a significant excess of ethylamine can help drive the reaction to completion, but this may also increase the risk of dithis compound formation if not carefully controlled.
-
Q2: I'm observing a significant amount of a byproduct that is less polar than this compound. What is it and how can I prevent it?
A2: This byproduct is almost certainly N,N'-dithis compound . It is formed when two molecules of an ethylamine equivalent react with a carbonyl source.
-
Formation in Route A: As described above, moisture contamination leads to the in-situ formation of ethylamine, which then reacts with ethyl isocyanate.
-
Prevention: The most effective prevention is maintaining strictly anhydrous conditions.[10]
-
-
Formation in Route B: If the reaction temperature is too high or the reaction time is too long, the initially formed this compound can react with another molecule of ethylamine.
-
Prevention: Carefully control the stoichiometry. A 1:1 to 1:1.5 ratio of urea to ethylamine is a good starting point. Monitor the reaction progress (e.g., by TLC or GC) to avoid unnecessarily long reaction times.
-
Q3: How can I effectively purify my crude this compound?
A3: this compound is a white to beige crystalline solid with a melting point of approximately 87-90 °C.[1][12]
-
Initial Workup: After the reaction, the crude product can often be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.
-
Washing: Washing the crude solid with a cold, non-polar solvent (like diethyl ether or hexanes) can help remove unreacted starting materials and less polar byproducts such as dithis compound.[10]
-
Recrystallization: This is the most effective method for achieving high purity.
-
Recommended Solvent System: A mixture of ethanol and water is a well-documented and effective system for recrystallizing this compound.[1] Dissolve the crude product in a minimal amount of hot ethanol, then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials. Always conduct a thorough risk assessment and perform all work in a certified fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis from Ethyl Isocyanate and Ammonia
This protocol prioritizes control and safety when handling volatile and toxic reagents.
-
Preparation: Set up a three-necked, round-bottom flask (oven-dried) equipped with a magnetic stirrer, a dropping funnel, and a gas inlet for nitrogen.
-
Reagents: In the flask, place a solution of aqueous ammonia (e.g., 28-30%, 1.2 equivalents) in an appropriate solvent like THF or isopropanol. Cool the flask to 0 °C in an ice-water bath.
-
Reaction: Dissolve ethyl isocyanate (1.0 equivalent) in anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the stirred, cooled ammonia solution over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Completion: After the addition is complete, allow the mixture to stir at 0 °C for another hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Isolation: A white precipitate of this compound should form. If a co-solvent like THF was used, it can be removed under reduced pressure.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove impurities. Dry the product under vacuum. For higher purity, recrystallize from an ethanol/water mixture as described in the FAQ section.
Protocol 2: Synthesis from Urea and Ethylamine
This protocol uses a sealed system to manage the volatile ethylamine and ammonia byproduct.
-
Preparation: To a stainless-steel autoclave or a heavy-walled sealed tube, add urea (1.0 equivalent) and a 70% aqueous solution of ethylamine (1.5 equivalents).[13]
-
Reaction: Seal the vessel securely. Place it behind a blast shield and heat it in an oil bath or heating mantle to 120-140 °C. Maintain this temperature for 4-6 hours with stirring. The internal pressure will increase due to the ammonia byproduct and vapor pressure of the reactants.
-
Cooling: Crucially , allow the vessel to cool completely to room temperature before attempting to open it. Vent any remaining pressure safely in a fume hood.
-
Isolation: Transfer the resulting mixture to a round-bottom flask. Remove water and excess ethylamine under reduced pressure. This will likely leave a solid or semi-solid crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol/water.
Section 4: Data Presentation
Table 1: Comparison of this compound Synthesis Routes
| Parameter | Route A: Ethyl Isocyanate + Ammonia | Route B: Urea + Ethylamine |
| Starting Materials | Ethyl Isocyanate, Ammonia | Urea, Ethylamine |
| Typical Conditions | 0-25 °C, Atmospheric Pressure, Anhydrous | 120-160 °C, Elevated Pressure |
| Reaction Speed | Fast (1-3 hours) | Slow (4-12 hours) |
| Pros | High yield, clean reaction, simple workup | Safer, less expensive starting materials |
| Cons | Highly toxic/hazardous isocyanate, moisture sensitive | Lower yield, high temperature/pressure required |
| Key Challenge | Preventing moisture contamination | Minimizing N,N'-dithis compound formation |
Section 5: Visualization of Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
Section 6: Reagent Safety Overview
Safe laboratory practice is paramount. Always consult the full Safety Data Sheet (SDS) for each chemical before use.
| Reagent | CAS No. | Primary Hazards | Recommended Handling Precautions |
| Ethyl Isocyanate | 109-90-0 | Highly Flammable, Acutely Toxic (Fatal if inhaled), Skin/Eye Irritant, Respiratory Sensitizer.[5][6][14][15] | Work exclusively in a certified fume hood. Use an inert atmosphere. Wear chemical-resistant gloves, splash goggles, and a lab coat. Have appropriate spill control materials ready. |
| Ethylamine | 75-04-7 | Flammable, Corrosive, Causes severe skin and eye damage, Respiratory irritant.[8][13][16][17] | Work in a well-ventilated fume hood. Avoid inhaling vapors. Wear chemical-resistant gloves, splash goggles, and a lab coat. Store away from heat and ignition sources. |
| Urea | 57-13-6 | Low acute toxicity. May cause mild skin, eye, and respiratory irritation as a dust.[7][18][19][20] | Avoid generating dust. Wear standard PPE (gloves, goggles, lab coat). In case of fire, may emit toxic nitrogen oxides.[18] |
References
- 1. This compound | 625-52-5 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. N-Ethylurea 97 625-52-5 [sigmaaldrich.com]
- 13. fishersci.fi [fishersci.fi]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.dk [fishersci.dk]
- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 17. fr.cpachem.com [fr.cpachem.com]
- 18. summitfertz.com.au [summitfertz.com.au]
- 19. ich.co.za [ich.co.za]
- 20. davey.com [davey.com]
common side reactions in the synthesis of N-substituted ureas
Last Updated: January 3, 2026
Introduction
N-substituted ureas are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals and agrochemicals to polymer science.[1][2][3] The reaction of an isocyanate with an amine is the most common and direct route to these valuable compounds.[4] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower yield, complicate purification, and compromise product purity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during the synthesis of N-substituted ureas.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter in the lab. Each issue is broken down by probable causes and actionable solutions, grounded in chemical principles.
Problem 1: My reaction yields a significant amount of a high-melting, insoluble white solid.
Probable Cause: You are likely observing the formation of isocyanate self-condensation products, such as dimers (uretidinones) or trimers (isocyanurates).[5][6] These are particularly common with reactive aromatic isocyanates and can be promoted by catalysts or high temperatures.[6][7]
Recommended Solutions:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the higher activation energy pathways of dimerization and trimerization.[6][8]
-
Controlled Addition: Add the isocyanate solution dropwise to the stirred amine solution. This maintains a low instantaneous concentration of the isocyanate, favoring the desired reaction with the amine over self-reaction.[9]
-
Catalyst Choice: Be cautious with basic catalysts. While some bases can catalyze the desired reaction, strong bases like trialkylphosphines are known to be highly efficient at promoting dimerization.[6] If catalysis is needed, consider milder options and screen them carefully.
-
Solvent Selection: Use an appropriate, anhydrous solvent. Polar aprotic solvents like THF, DMF, or DCM are common choices.[4]
Problem 2: My yield is low, and I've isolated a symmetrical urea (R-NH-CO-NH-R) instead of my desired unsymmetrical product (R-NH-CO-NH-R').
Probable Cause: This is a classic sign of moisture contamination.[10] Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide.[11][12] This newly formed amine can then react with another molecule of isocyanate to produce a symmetrical urea byproduct.[10]
Recommended Solutions:
-
Rigorous Anhydrous Technique:
-
Glassware: Oven-dry all glassware (e.g., at 120 °C overnight) and cool it under a stream of dry nitrogen or in a desiccator immediately before use.[10]
-
Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Reagents: Ensure both the amine and isocyanate are pure and have been stored under anhydrous conditions.
-
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under an inert atmosphere of nitrogen or argon to prevent exposure to atmospheric moisture.[10]
Problem 3: My product mass is higher than theoretical, and NMR/LC-MS shows a higher molecular weight impurity.
Probable Cause: You may be forming biuret or allophanate structures.[13][14]
-
Biuret Formation: The N-H bond of your newly formed urea product can act as a nucleophile and attack another molecule of isocyanate. This is more likely to occur if there is an excess of isocyanate or at elevated temperatures (>100 °C).[9][13][14]
-
Allophanate Formation: If your reaction is run in an alcohol solvent or if the starting amine has a hydroxyl group, the intermediate urethane (carbamate) can similarly react with another isocyanate to form an allophanate.[13]
Recommended Solutions:
-
Stoichiometric Control: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the amine relative to the isocyanate to ensure the complete consumption of the isocyanate.[9]
-
Reverse Addition: Add the isocyanate slowly to the amine solution. This ensures the isocyanate is always the limiting reagent in the reaction mixture, minimizing its chance to react with the product.
-
Temperature Management: Avoid unnecessarily high temperatures, as biuret and allophanate formation are more prevalent at elevated temperatures.[13]
Problem 4: The reaction is sluggish or stalls, with starting amine still present after a prolonged time.
Probable Cause: The nucleophilicity of your amine is too low, or there is significant steric hindrance. Electron-withdrawing groups on an aromatic amine, for example, can drastically reduce its reactivity.[8]
Recommended Solutions:
-
Increase Temperature: While being mindful of side reactions, moderately increasing the temperature (e.g., to 40-50 °C) can often overcome the activation barrier. Monitor the reaction closely by TLC or LC-MS.
-
Use a Catalyst: For unreactive systems, a catalyst may be necessary. Tertiary amines (like DABCO or DMAP) or organotin compounds (like dibutyltin dilaurate) are commonly used, but must be chosen carefully to avoid promoting side reactions.
-
Change Solvent: Switching to a more polar solvent like DMF or DMAc can sometimes accelerate the reaction.
Visualizing Reaction Pathways
To better understand the choices made during synthesis, it's crucial to visualize the competing reactions. The following diagram illustrates the desired reaction pathway versus the most common side reactions.
Caption: Desired urea formation pathway versus common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my urea synthesis reaction?
A1: Thin-Layer Chromatography (TLC) is often the quickest method. Spot the reaction mixture against your starting amine and isocyanate. The disappearance of the limiting reagent and the appearance of a new spot for the urea product indicates progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. You can also use Infrared (IR) Spectroscopy to monitor the disappearance of the strong, characteristic isocyanate peak around 2250-2270 cm⁻¹.
Q2: Are there safer alternatives to using isocyanates?
A2: Yes. Due to the high toxicity of many isocyanates, several isocyanate-free methods have been developed.[1][2] These often involve the in-situ generation of an isocyanate or the use of phosgene surrogates like N,N'-Carbonyldiimidazole (CDI), triphosgene, or carbonates.[1][4] Rearrangement reactions like the Curtius, Hofmann, or Lossen rearrangements can also be used to generate the isocyanate intermediate from precursors like acyl azides or primary amides.[15]
Q3: How do I choose the right solvent for my reaction?
A3: The ideal solvent should be anhydrous, inert to the reactants, and capable of dissolving both the amine and the isocyanate. Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are common choices. For poorly soluble starting materials, a more polar solvent like DMF may be necessary, but be aware that it is more difficult to remove during work-up. Always use anhydrous grade solvents to avoid the formation of symmetrical urea byproducts.[10]
Q4: My desired urea product is very polar and difficult to extract. What purification strategies can I use?
A4: If your product is a solid, direct crystallization or precipitation from the reaction mixture is the most efficient purification method. If it precipitates upon completion, you can often isolate it by simple filtration.[15] If it remains in solution, and extraction is difficult, column chromatography on silica gel is the standard approach. Use a solvent system that provides good separation from any unreacted starting materials or byproducts. For very polar ureas, a reverse-phase chromatography approach may be more effective.
Summary of Common Side Products
The following table summarizes the key side products discussed, their origin, and key identifying features.
| Side Product | Originating From | Conditions Favoring Formation | Identification Notes |
| Symmetrical Urea | Reaction with water | Presence of moisture | Often a high-melting solid. MS will show M+H peak corresponding to (R-NCO + R-NH₂). |
| Isocyanate Dimer | Self-reaction of isocyanate | High concentration, catalysts, heat | Typically insoluble, high melting point. |
| Isocyanate Trimer | Self-reaction of isocyanate | High concentration, catalysts, heat | Typically insoluble, high melting point, very stable.[6] |
| Biuret | Reaction of urea product with excess isocyanate | Excess isocyanate, high temperature | Higher molecular weight than the desired product.[14][16] |
| Allophanate | Reaction of urethane byproduct with excess isocyanate | Alcohol solvent/impurity, excess isocyanate | Higher molecular weight than the desired product.[13] |
Validated Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-phenylurea
This protocol provides a step-by-step methodology for a standard urea synthesis, highlighting critical points for avoiding common side reactions.
Materials:
-
Aniline (99.5%, anhydrous)
-
4-Chlorophenyl isocyanate (98%)
-
Tetrahydrofuran (THF), anhydrous
-
Oven-dried, two-neck round-bottom flask with stir bar
-
Septa, nitrogen inlet, and syringe
Procedure:
-
Preparation: Assemble the dry round-bottom flask and fit it with a septum and a nitrogen inlet. Place the system under a positive pressure of dry nitrogen.
-
Reagent 1 Addition: In the flask, dissolve aniline (0.93 g, 10 mmol, 1.0 eq) in 20 mL of anhydrous THF via syringe.
-
Cooling: Cool the stirred aniline solution to 0 °C using an ice-water bath. This helps control the exotherm of the reaction and minimizes side reactions.
-
Reagent 2 Preparation: In a separate dry vial, dissolve 4-chlorophenyl isocyanate (1.54 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF.
-
Controlled Addition: Add the isocyanate solution dropwise to the cold, stirred aniline solution over a period of 15-20 minutes using a syringe. A white precipitate will likely form during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours.
-
Monitoring (Critical Step): Check for the completion of the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The starting aniline spot should be completely consumed. Alternatively, take a small aliquot for IR analysis to confirm the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Work-up and Purification:
-
Reduce the solvent volume in-vacuo.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any soluble, non-polar impurities.
-
Dry the product under vacuum to yield the pure 1-(4-chlorophenyl)-3-phenylurea.
-
Troubleshooting this Protocol
The following diagram provides a logical workflow for troubleshooting common issues that may arise during this specific protocol.
Caption: A troubleshooting decision tree for the synthesis protocol.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theusajournals.com [theusajournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. poliuretanos.net [poliuretanos.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 12. tud.qucosa.de [tud.qucosa.de]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 16. US3211788A - Biuret control in urea process - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Ethylurea
Welcome to the technical support center for synthetic reactions involving ethylurea. This guide is designed for researchers, scientists, and professionals in drug development to navigate and resolve common experimental challenges. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
I. General Considerations and FAQs
Before delving into specific reaction types, let's address some frequently asked questions regarding the handling and general reactivity of this compound.
Q1: What are the key physical and chemical properties of this compound I should be aware of?
This compound is a white to off-white crystalline solid with good solubility in water.[1] It is important to note that it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption, which can interfere with reactions.[1] While generally stable under normal conditions, its stability can be affected by pH and temperature. Aqueous solutions of urea derivatives are most stable in the pH range of 4-8.[2][3]
Q2: What are the primary safety precautions when working with this compound?
Always consult the Safety Data Sheet (SDS) before use. This compound may cause skin and eye irritation.[1] It is recommended to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.
Q3: How can I assess the purity of my starting this compound?
The purity of this compound can be assessed using standard analytical techniques. A simple melting point determination can be a good initial indicator. For more rigorous analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming identity and purity.[4]
II. Troubleshooting Acylation Reactions
Acylation of this compound to form N-acyl-N'-ethylureas is a common transformation. However, several issues can arise, from low yields to the formation of multiple byproducts.
Q4: My acylation of this compound is sluggish or not proceeding to completion. What are the likely causes and solutions?
Several factors can contribute to a slow or incomplete acylation reaction. Consider the following troubleshooting steps:
-
Insufficient Nucleophilicity of this compound: The nitrogen atoms of urea are not strongly nucleophilic.
-
Suboptimal Reaction Temperature: The reaction may be too slow at ambient temperature.
-
Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or HPLC. Be cautious, as excessive heat can lead to side reactions.[5]
-
-
Inappropriate Solvent: The choice of solvent is critical for ensuring that both this compound and the acylating agent are sufficiently soluble.
-
Solution: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often effective choices for acylation reactions.[5]
-
-
Presence of Moisture: Acylating agents, particularly acyl halides and anhydrides, are highly sensitive to moisture and can hydrolyze, reducing the effective concentration of your reagent.[5]
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[5]
-
Q5: I am observing multiple spots on my TLC, indicating the formation of side products in my this compound acylation. What are these byproducts and how can I minimize them?
The formation of side products is a common challenge in urea acylation. Here are the most frequent culprits and strategies to mitigate their formation:
-
Di-acylation: Both nitrogen atoms of this compound can be acylated, leading to the formation of a di-acylated byproduct.
-
O-Acylation: The oxygen atom of the urea can be acylated to form a reactive O-acylisourea intermediate. While this can sometimes rearrange to the desired N-acylurea, it can also lead to other undesired products.[6]
-
Mitigation: This is often in equilibrium with the N-acylated product. Optimizing reaction conditions such as temperature and reaction time can favor the formation of the thermodynamically more stable N-acylurea.
-
-
Biuret Formation: At elevated temperatures, acylated this compound can react with another molecule of this compound to form a biuret derivative.[5]
-
Mitigation: Maintain strict temperature control and avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to high temperatures.[5]
-
Workflow for Troubleshooting Acylation Reactions
References
- 1. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound(625-52-5) 1H NMR [m.chemicalbook.com]
- 4. N-ACETYL-N'-PHENYLUREA(102-03-4) 13C NMR spectrum [chemicalbook.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Separation of Ethylphenylacetylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of Crude Ethylurea
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of crude ethylurea. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount to ensuring the success of downstream applications and the integrity of your research.[1][2][3] This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory, moving beyond simple protocols to explain the underlying scientific principles.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound purification.
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurity profile of crude this compound is largely dependent on its synthesis, which typically involves the reaction of urea with ethylamine.[1][4] Consequently, the most probable impurities are:
-
Unreacted Urea: Due to incomplete reaction.
-
Di-substituted Ureas: Primarily 1,3-dithis compound, formed if a second ethylamine molecule reacts.
-
Other Reaction Byproducts: Depending on the specific reaction conditions, other side products may form.[5]
-
Solvent Residues: Toluene is often used in the synthesis and can be carried over.[4]
Q2: What is the most effective and practical method for purifying crude this compound on a lab scale?
A2: For most laboratory applications, recrystallization is the most efficient and cost-effective method for purifying this compound.[6] This technique exploits the differences in solubility between this compound and the impurities at varying temperatures. A well-chosen solvent will dissolve this compound and impurities when hot but will allow only the pure this compound to crystallize upon cooling, leaving the impurities behind in the solvent (mother liquor).[7]
Q3: How can I quickly assess the purity of my this compound before and after purification?
A3: A combination of methods provides a comprehensive assessment of purity:
-
Melting Point Analysis: Pure this compound has a distinct melting point range (literature values vary slightly, e.g., 87-90°C or 92-97°C).[1] A broad melting range (greater than 2°C) is a strong indicator of the presence of impurities.[8]
-
Thin-Layer Chromatography (TLC): This is a rapid, qualitative method to visualize impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. It can separate and quantify this compound and its impurities with high resolution and sensitivity.[9][10]
Q4: What are the key physical properties of this compound relevant to purification?
A4: Understanding these properties is critical for designing a successful purification strategy.
| Property | Value | Significance for Purification | Source(s) |
| Molecular Formula | C₃H₈N₂O | - | [1] |
| Molecular Weight | 88.11 g/mol | - | [11] |
| Appearance | White to off-white/beige crystalline solid | Color can be an initial indicator of purity. | [2][11] |
| Melting Point | 87-94 °C | Key indicator for purity analysis. Must be considered when selecting a recrystallization solvent to avoid oiling out. | [1][12][13] |
| Solubility | Soluble in water, ethanol, methanol, and acetone. | Essential for selecting an appropriate recrystallization solvent system. | [2][3][11] |
| Flash Point | 93 °C | Important for safety assessment during heating. | [1][4] |
Section 2: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique, but it can present challenges. This guide addresses common problems in a question-and-answer format.
Q: My crude this compound is not dissolving completely, even after adding a large amount of hot solvent. What's wrong?
A: This issue typically arises from two possibilities:
-
Insufficient Solvent: You may still not have added enough solvent. The goal is to use the minimum amount of boiling solvent to fully dissolve the solid.[14] Continue adding small portions of the hot solvent to the boiling mixture until everything dissolves.[15]
-
Insoluble Impurities: Your crude sample may contain insoluble particulate matter. If the solution is boiling but solid particles remain, you should perform a hot filtration . This involves filtering the boiling solution through a pre-heated funnel with fluted filter paper to remove the insoluble impurities before allowing the filtrate to cool.
Q: My this compound "oiled out" instead of forming crystals upon cooling. How do I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the solution is saturated at a temperature above the melting point of your compound. For this compound (m.p. ~90°C), using a high-boiling point solvent can cause this.
-
Causality: The high concentration of solute and impurities lowers the melting point of the mixture, and if this depressed melting point is below the temperature of the solution as it cools, an oil will form.
-
Solution 1 (Re-heat and Dilute): Re-heat the mixture until the oil redissolves completely. Add more of the hot solvent (10-20% more volume) to decrease the saturation point. Allow it to cool again, more slowly this time.
-
Solution 2 (Change Solvent System): The chosen solvent may be inappropriate. A multi-solvent system, such as ethanol/water, is often the solution.[2][12] Dissolve the this compound in the minimum amount of hot ethanol (a "good" solvent). Then, add hot water (a "poor" solvent) dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate and then allow it to cool slowly.
Q: My recovery yield is very low. Where did my product go?
A: Low recovery is a common issue, and some product loss is inevitable.[15] However, significant loss can be mitigated.
-
Cause 1 (Too Much Solvent): Using an excessive amount of solvent is the most frequent cause. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Next time, use the minimum amount of boiling solvent required for dissolution. To recover some product from the current mother liquor, you can try to reduce the solvent volume by boiling some of it off and attempting a second crystallization.
-
Cause 2 (Cooling Not Cold Enough): The solubility of this compound is not zero even at room temperature.
-
Solution: Once the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal precipitation before filtration.[16]
-
Cause 3 (Premature Crystallization): If crystals form too early during a hot filtration, product will be lost on the filter paper.
-
Solution: Ensure all glassware (funnel, receiving flask) is pre-heated and that you perform the filtration as quickly as possible.
Q: After recrystallization, my this compound crystals are still discolored. Why?
A: This indicates that colored, soluble impurities are co-crystallizing with your product.
-
Solution 1 (Activated Charcoal): Before the hot filtration step, you can add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Solution 2 (Second Recrystallization): A second recrystallization of the obtained crystals will often remove residual impurities, yielding a much purer final product.
Section 3: Experimental Protocols & Workflows
Workflow for Purification and Analysis of Crude this compound
The following diagram outlines the logical flow from crude material to a verified pure compound.
Caption: General workflow for the purification and analysis of crude this compound.
Protocol 1: Recrystallization of this compound from Ethanol/Water
This protocol is a robust method for purifying typical crude this compound.[2][12]
-
Dissolution: Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask with a stir bar. In a separate beaker, heat ethanol (95%) on a hot plate. Add the minimum amount of hot ethanol to the this compound flask while stirring and heating to dissolve the solid completely.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and then gently bring it back to a boil for 2-3 minutes.
-
Hot Filtration (If Necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration through fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Induce Crystallization: To the clear, hot filtrate, add hot water dropwise while stirring until the solution becomes persistently cloudy. Add 1-2 drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (e.g., 50:50) to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum desiccator.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your crude material and your purified this compound in ethanol.
-
Spotting: Use a capillary tube to spot both solutions side-by-side on a silica gel TLC plate, about 1 cm from the bottom.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase.
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) or by staining (e.g., potassium permanganate stain).
-
Analysis: The purified sample should show a single, strong spot. The crude sample may show the main spot along with other faint spots, representing impurities.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard choice for moderately polar compounds like this compound. |
| Mobile Phase | Dichloromethane:Methanol (9:1 v/v) | This system provides good separation for urea-type compounds. The ratio can be adjusted to optimize the R_f value. |
| Visualization | UV light (254 nm) or KMnO₄ stain | This compound is UV active. Permanganate stain is a general stain for organic compounds. |
Section 4: Safety Information
Q: What are the primary safety concerns when purifying this compound?
A: You must always consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work. Key hazards include:
-
This compound: May cause skin, eye, and respiratory irritation. It is harmful if swallowed or inhaled.[1][17] Avoid creating dust.[1]
-
Solvents: Ethanol and methanol are flammable. All heating should be done using a hot plate, not a Bunsen burner, in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 625-52-5 [chemicalbook.com]
- 3. fishersci.fi [fishersci.fi]
- 4. echemi.com [echemi.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glasp.co [glasp.co]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. This compound CAS#: 625-52-5 [m.chemicalbook.com]
- 13. This compound, 98% | Fisher Scientific [fishersci.ca]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethylurea in Solution: A Technical Guide to Managing Stability
Welcome to the technical support center for ethylurea. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to effectively manage the stability of your this compound solutions. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs) about this compound Stability
This section covers high-level questions that form the foundation for understanding and working with this compound solutions.
Q1: What is this compound and what are its primary stability concerns?
A: this compound (C₃H₈N₂O) is a white, crystalline, solid organic compound derived from urea and ethylamine.[1] It is valued in organic synthesis as a versatile building block for various pharmaceutical and biologically active compounds.[2][3] Due to the urea functional group, it is capable of forming hydrogen bonds, making it soluble in water and other polar solvents like methanol and ethanol.[1][2]
The primary stability concern with this compound in solution is its susceptibility to hydrolysis. This chemical breakdown can alter the concentration of the active compound, introduce impurities (degradants), and ultimately lead to inconsistent and unreliable experimental results. The rate of this degradation is highly dependent on the solution's environmental conditions.
Q2: What are the key factors that influence the stability of an this compound solution?
A: The stability of this compound in an aqueous environment is primarily influenced by three factors:
-
pH: The hydrolysis of ureas is often catalyzed by both acid and base.[4] The rate of degradation is typically slowest in near-neutral solutions and increases significantly in either acidic or alkaline conditions. For structurally related compounds, the pH-dependence is dramatic; for example, the half-life of N-Nitroso-N-ethylurea is over 100 times longer at pH 4.0 than at pH 7.0.[5]
-
Temperature: Like most chemical reactions, the rate of this compound degradation increases with temperature.[4][6] Storing solutions at elevated temperatures will accelerate hydrolysis.
-
Presence of Contaminants: Incompatible substances, such as strong oxidizing agents, can promote degradation.[2] The presence of certain enzymatic or microbial contaminants could also potentially accelerate hydrolysis.
Q3: How can I visually identify if my this compound solution has degraded?
A: Visual inspection can provide initial clues, but it is not a definitive measure of stability. Key signs to watch for include:
-
Precipitation or Cloudiness: This may indicate that the solubility limit has been exceeded, often due to temperature changes, or that a degradant is less soluble than this compound itself.
-
Discoloration: A change in color, such as the appearance of a yellow or brown tint in a previously colorless solution, can suggest the formation of degradation products, possibly through oxidative pathways or reactions with impurities.
-
Change in Odor: The primary hydrolysis product of this compound is ethylamine, which has a characteristic fishy, ammonia-like odor. A noticeable change in the solution's smell can be a strong indicator of significant degradation.
It is crucial to understand that a solution can undergo significant degradation (e.g., 10-20% loss of active compound) without any obvious visual changes. Therefore, analytical confirmation is always recommended if stability is a concern.
Q4: What are the recommended storage conditions for this compound stock solutions?
A: To maximize the shelf-life of your this compound solutions, proper storage is critical.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical hydrolysis.[4] |
| Container | Tightly sealed, inert container (e.g., borosilicate glass or polypropylene) | Prevents evaporation and contamination.[2][7] |
| pH of Buffer | Buffered to a pH of 6.0 - 7.5 | Minimizes acid- and base-catalyzed hydrolysis.[4] |
| Light Exposure | Store in the dark or in an amber bottle | Protects against potential photodegradation, a known issue for similar compounds.[5] |
| Headspace | Minimize headspace in the container | Reduces exposure to air, which can be a source of oxidative stress. |
Note: For long-term storage, consider aliquoting stock solutions to avoid repeated freeze-thaw cycles and minimize contamination risks from frequent use.
Section 2: Troubleshooting Guide: Common Stability Issues
This section provides a more in-depth, problem-and-solution format for specific issues you may encounter.
Problem 1: My this compound solution, which was previously clear, now shows precipitation.
Q: What causes precipitation in my this compound solution and how can I fix it?
A: Precipitation is typically caused by exceeding the compound's solubility limit in a given solvent system. The most common reasons and troubleshooting steps are outlined below.
Causality & Explanation: this compound's solubility is finite and temperature-dependent.[8] It is highly soluble in water at room temperature (approx. 100 mg/mL), but this can decrease significantly at lower temperatures.[2] If you prepare a saturated solution at room temperature and then store it at 4°C, the compound may fall out of solution.
Troubleshooting Workflow: Precipitation
Caption: Troubleshooting decision tree for precipitated this compound solutions.
Step-by-Step Protocol to Resolve Precipitation:
-
Verify Temperature: Confirm that the storage temperature is not significantly lower than the temperature at which the solution was prepared.
-
Gentle Re-dissolution: If precipitation is due to cold storage, allow the solution to warm to room temperature. Gentle agitation or sonication in a water bath can help redissolve the this compound. Do not use excessive heat, as this will accelerate degradation.
-
Check Concentration: Review your protocol to ensure you have not exceeded the known solubility limit. For aqueous solutions, a concentration of 100 mg/mL is a reported limit.[2]
-
Consider Dilution: If your experimental protocol allows, work with a more dilute stock solution to provide a greater margin of safety against precipitation.
-
Analytical Confirmation: If you suspect the precipitate is a degradation product, the solution should not be used. Confirm your suspicion by separating the supernatant and analyzing it for purity and concentration (see Protocol 2).
Problem 2: My experiments are yielding inconsistent results, and I suspect my this compound solution has degraded.
Q: How can I confirm that my this compound solution has degraded and what are the chemical reasons for this loss of efficacy?
A: Inconsistent results are a classic sign of a change in the concentration of your active reagent. Degradation via hydrolysis is the most probable cause.
Causality & Explanation: The central urea bond in this compound is susceptible to nucleophilic attack by water (hydrolysis). This reaction cleaves the molecule into ethylamine and isocyanic acid.[9] Isocyanic acid is unstable in water and will further hydrolyze to ammonia and carbon dioxide.[9] This process is often the rate-limiting step in the overall degradation of ureas in solution.[10] The loss of the parent this compound molecule directly leads to a decrease in its effective concentration, causing inconsistent biological or chemical activity.
Degradation Pathway of this compound
Caption: The primary hydrolytic degradation pathway for this compound in aqueous solution.
Step-by-Step Protocol for Investigating Degradation:
This protocol provides a general method for using High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining this compound in your solution.
Protocol 1: A General Method for Monitoring this compound Purity via HPLC
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection Wavelength: ~210 nm (Urea-like compounds absorb in the low UV range).
-
-
Standard Preparation:
-
Prepare a fresh stock solution of high-purity this compound solid in your mobile phase A at a known concentration (e.g., 1 mg/mL).
-
Create a calibration curve by making a series of dilutions from the stock solution (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).
-
-
Sample Preparation:
-
Take a known volume of your potentially degraded this compound solution and dilute it with mobile phase A to fall within the concentration range of your calibration curve.
-
-
Chromatographic Run:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Ramp from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Return to 5% B
-
13-18 min: Re-equilibrate at 5% B
-
-
This is a starting point; the gradient may need to be optimized to achieve good separation between this compound and any potential degradation peaks.
-
-
Data Analysis:
-
Inject your standards and construct a calibration curve by plotting the peak area against concentration.
-
Inject your prepared sample.
-
Determine the peak area for this compound in your sample and use the calibration curve to calculate its concentration.
-
Compare this measured concentration to the original intended concentration. A significant discrepancy confirms degradation. Look for the appearance of new, more polar peaks that elute earlier, which could correspond to degradation products.
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. fishersci.fi [fishersci.fi]
- 3. This compound | 625-52-5 [chemicalbook.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramthis compound: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Ethylurea Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of ethylurea derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.
This resource is structured to anticipate and directly address the common challenges encountered during the synthesis of this compound derivatives, particularly those derived from the reaction of ethyl isocyanate with amines. We will delve into the causality behind experimental choices, ensuring that every recommendation is grounded in solid chemical principles.
Frequently Asked Questions (FAQs)
Core Synthesis & Mechanism
Q1: What is the most common and reliable method for synthesizing N,N'-substituted this compound derivatives?
A1: The most prevalent and direct method for synthesizing this compound derivatives is the reaction of an amine with ethyl isocyanate.[1][2] This nucleophilic addition reaction is typically efficient, proceeds under mild conditions, and offers high yields.[1] The primary amine's lone pair of electrons attacks the electrophilic carbon of the isocyanate group, forming a urea bond.[3][4]
Q2: Are there alternative, "greener" synthetic routes that avoid the use of isocyanates?
A2: Yes, due to the hazardous nature of isocyanates, alternative synthetic methodologies are continuously being developed.[5] Some notable approaches include:
-
From Carbamates: This method involves the reaction of a carbamate with an amine at elevated temperatures, often in the presence of a base, to generate the isocyanate in situ.[1][6]
-
Using Phosgene Equivalents: Reagents like N,N'-carbonyldiimidazole (CDI) are safer, solid alternatives to phosgene.[5][6] The reaction proceeds by first activating the amine with CDI, followed by the addition of the second amine.[6]
-
Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements can be employed to generate isocyanate intermediates from carboxylic acids or their derivatives, which can then be trapped by an amine to form the desired urea.[5][6][7]
Reaction Parameters
Q3: What are the recommended solvents for the reaction of ethyl isocyanate with an amine?
A3: The choice of solvent is critical and should be based on the solubility of your starting materials and the final product. Common aprotic solvents that are effective for this reaction include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Toluene
It is imperative to use anhydrous solvents to prevent side reactions.[3][8]
Q4: At what temperature should I run my reaction?
A4: The reaction between ethyl isocyanate and an amine is often exothermic.[1] For most small-scale laboratory syntheses, the reaction can be effectively controlled at room temperature.[6] However, for larger-scale reactions or with highly reactive amines, it is advisable to cool the reaction mixture to 0 °C during the addition of the ethyl isocyanate to manage the exotherm and prevent the formation of side products.[1]
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Low Yield or Incomplete Reaction
Q1: My reaction has stalled, and I'm observing a low yield of my desired this compound derivative. What are the likely causes and how can I fix it?
A1: Low yields are a common issue and can often be traced back to a few key factors:
-
Moisture Contamination: Ethyl isocyanate is highly sensitive to moisture.[3][8] Water will react with the isocyanate to form an unstable carbamic acid, which then decomposes to ethylamine and carbon dioxide.[9][10][11] The newly formed ethylamine can then react with another molecule of ethyl isocyanate to form the symmetrical 1,3-dithis compound, a common byproduct that consumes your starting material and complicates purification.[8]
-
Impure Starting Materials: The purity of both the amine and the ethyl isocyanate is crucial for a successful reaction.[8]
-
Solution: Verify the purity of your starting materials by an appropriate analytical method (e.g., NMR, GC-MS). Purify them if necessary before proceeding with the reaction.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent.[8]
-
Solution: Carefully measure your reactants. It is often beneficial to use a slight excess (1.05-1.1 equivalents) of the amine to ensure complete consumption of the more valuable or reactive ethyl isocyanate.
-
-
Insufficient Reaction Time: The reaction may simply need more time to go to completion.
-
Solution: Monitor the progress of your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the limiting reagent is consumed.
-
Troubleshooting Decision Tree for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. doxuchem.com [doxuchem.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Isocyanate - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Ethylurea Synthesis: Technical Support Center for Byproduct Prevention
Welcome to the technical support center for ethylurea synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the prevention of byproduct formation in this compound reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during this compound synthesis, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Presence of 1,3-Dithis compound in the Final Product
Symptom: You detect the presence of 1,3-dithis compound, a common byproduct, in your final this compound product through analytical methods like HPLC or NMR.
Cause: The formation of 1,3-dithis compound typically occurs when ethyl isocyanate reacts with the already formed this compound or with excess ethylamine.[1] This is a common issue when there are localized areas of high ethyl isocyanate concentration or if the stoichiometry is not carefully controlled.
Troubleshooting Steps:
-
Controlled Reagent Addition: Instead of adding ethyl isocyanate all at once, employ a slow, dropwise addition to the reaction mixture containing ethylamine. This minimizes localized high concentrations of the isocyanate, reducing the likelihood of it reacting with the product.
-
Molar Ratio Optimization: Ensure you are using a slight excess of ethylamine relative to ethyl isocyanate. A molar ratio of 1.05:1 (ethylamine:ethyl isocyanate) is a good starting point. This helps to ensure the isocyanate preferentially reacts with the primary amine.
-
Temperature Management: Maintain a low to moderate reaction temperature, ideally between 0-25°C. Exothermic reactions can accelerate the rate of side reactions.[2]
-
Solvent Selection: Use an inert, anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[3] The solvent should be thoroughly dried to prevent water-related side reactions.
Workflow for Minimizing Dithis compound Formation:
Caption: Controlled addition workflow.
Issue 2: Formation of Unidentified Insoluble Byproducts
Symptom: Your reaction mixture becomes cloudy with a precipitate that is not your desired this compound product, or you isolate an insoluble solid along with your product.
Cause: Insoluble byproducts can arise from several sources. One possibility is the formation of polyureas due to the reaction of diisocyanates present as impurities in the ethyl isocyanate starting material.[4] Another cause could be the reaction of ethyl isocyanate with water, leading to the formation of an unstable carbamic acid which then decomposes to ethylamine and carbon dioxide. The newly formed ethylamine can then react with more isocyanate.[5][6]
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the purity of your ethyl isocyanate. If necessary, distill the ethyl isocyanate before use to remove any diisocyanate or other non-volatile impurities.
-
Strict Anhydrous Conditions: All glassware should be oven-dried, and solvents must be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[7]
-
Filtration of Final Product: If insoluble byproducts are present in the final product, they can often be removed by dissolving the crude product in a suitable solvent in which this compound is soluble and the byproduct is not, followed by filtration.
Issue 3: Low Yield of this compound
Symptom: The isolated yield of your this compound product is significantly lower than the theoretical yield.
Cause: Low yields can be attributed to a variety of factors including incomplete reactions, competing side reactions, or mechanical losses during workup and purification.[8][9] The thermal decomposition of this compound at elevated temperatures back to ethyl isocyanate and ammonia is also a possibility, though less common under typical synthesis conditions.[10][11]
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction has gone to completion. Monitor the reaction using an appropriate technique (e.g., TLC, LC-MS). If the reaction is sluggish, a slight increase in temperature may be necessary, but be cautious of promoting side reactions.[2]
-
pH Control (for cyanate-based synthesis): When synthesizing this compound from ethylamine and a cyanate salt, the pH of the reaction medium is crucial. The reaction proceeds via the formation of isocyanic acid in situ. Maintaining a slightly acidic pH (around 5-6) favors the formation of isocyanic acid without causing significant hydrolysis of the cyanate.[12]
-
Extraction and Purification Optimization: Review your workup and purification procedures to minimize product loss. Ensure the pH of the aqueous phase during extraction is optimized for this compound's solubility in the organic phase. Recrystallization solvents should be chosen carefully to maximize recovery.[13]
Data Summary for Optimizing this compound Synthesis:
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1.05:1 (Ethylamine:Ethyl Isocyanate) | Minimizes dithis compound formation. |
| Temperature | 0-25°C | Reduces the rate of side reactions. |
| Solvent | Anhydrous THF or DCM | Inert and prevents water-related byproducts. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture and oxygen. |
| Addition Rate | Slow, dropwise | Prevents localized high concentrations of reagents. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and what are the common byproducts for each?
There are two primary methods for synthesizing this compound:
-
From Ethylamine and Ethyl Isocyanate: This is a direct and often high-yielding method.[3] The main potential byproduct is 1,3-dithis compound, formed from the reaction of this compound with another molecule of ethyl isocyanate.[1]
-
From Ethylamine and a Cyanate Salt (e.g., Sodium or Potassium Cyanate): This method involves the in-situ generation of isocyanic acid from the cyanate salt in the presence of an acid, which then reacts with ethylamine.[12] Potential side reactions include the hydrolysis of the cyanate and the trimerization of isocyanic acid to form cyanuric acid, especially if the pH and temperature are not well-controlled.[14]
Q2: How does water affect the reaction between ethylamine and ethyl isocyanate?
Water reacts readily with ethyl isocyanate.[5][15] This reaction initially forms an unstable ethylcarbamic acid, which then decomposes to ethylamine and carbon dioxide.[16] The newly generated ethylamine can then react with another molecule of ethyl isocyanate to form 1,3-dithis compound. Therefore, it is critical to maintain anhydrous conditions to prevent this side reaction pathway.[17]
Reaction of Ethyl Isocyanate with Water:
Caption: Byproduct formation from water.
Q3: Can temperature significantly impact the purity of the final this compound product?
Yes, temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts.[18] For the reaction of ethylamine and ethyl isocyanate, elevated temperatures can increase the rate of 1,3-dithis compound formation. In cyanate-based syntheses, higher temperatures can accelerate the unwanted hydrolysis of cyanate and the trimerization of isocyanic acid. It is generally recommended to run these reactions at or below room temperature.
Q4: What are the best analytical techniques to detect and quantify byproducts in this compound?
Several analytical techniques are effective for this purpose:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying this compound and its common byproducts like 1,3-dithis compound and cyanuric acid.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the structures of byproducts and determine their relative amounts in the product mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be useful for identifying volatile byproducts, although derivatization may be necessary for non-volatile compounds.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the reaction and getting a qualitative idea of the number of components in the reaction mixture.
Q5: Are there any safer alternatives to using highly toxic reagents like phosgene or isocyanates for urea synthesis?
Yes, there are several greener and safer alternatives being explored and utilized:
-
Carbonyldiimidazole (CDI): CDI is a solid, less hazardous alternative to phosgene for activating amines to form ureas.[19]
-
Carbon Dioxide: The direct reaction of amines with CO₂ under catalytic conditions is an attractive green route to ureas, although it often requires high pressures and temperatures.
-
Urea as a Carbonyl Source: Transamidation reactions using urea itself as the carbonyl source with an amine can be an effective method, often driven by the removal of ammonia.[20]
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound from Ethylamine and Ethyl Isocyanate with Minimized Byproduct Formation
Materials:
-
Ethylamine (2.0 M solution in THF)
-
Ethyl isocyanate
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.
-
Charge the flask with the ethylamine solution in THF.
-
Cool the flask to 0-5°C using an ice bath.
-
Slowly add a stoichiometric equivalent of ethyl isocyanate dropwise to the stirred ethylamine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the ethyl isocyanate is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[13]
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Slowly add hot water to the solution until it becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.[20]
References
- 1. Page loading... [guidechem.com]
- 2. biotage.com [biotage.com]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. doxuchem.com [doxuchem.com]
- 7. US3937727A - Process for preparing n, n-dimthis compound - Google Patents [patents.google.com]
- 8. mrcaslick.altervista.org [mrcaslick.altervista.org]
- 9. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Theoretical Study of the Thermal Decomposition of Urea Derivatives. | Semantic Scholar [semanticscholar.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound | 625-52-5 [chemicalbook.com]
- 14. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ETHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isocyanates in Water-Based Coatings: Efficiency and Applications [eureka.patsnap.com]
- 18. aidic.it [aidic.it]
- 19. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Page loading... [guidechem.com]
Ethylurea Technical Support Center: A Guide to Navigating the Impact of Impurities
Welcome to the Technical Support Center for ethylurea. As a foundational reagent in drug discovery and medicinal chemistry, the purity of this compound is paramount to achieving reproducible and reliable experimental outcomes.[1] Its unique hydrogen-bonding capabilities are central to its function, making it a staple for chemists aiming to modulate drug potency, selectivity, and pharmacokinetic profiles.[1] However, the reactivity of the urea functional group can be significantly influenced by the presence of various impurities, leading to a range of experimental challenges.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causal relationships between impurities and experimental results, providing you with the expert insights needed to troubleshoot issues and ensure the integrity of your work.
Troubleshooting Guide: Reactivity Issues
This section addresses specific problems you may encounter during your experiments. Each issue is broken down by probable cause, diagnostic steps, and actionable solutions.
Q1: My reaction is unexpectedly sluggish, shows poor conversion, or fails to go to completion. What's wrong?
Probable Cause: The most common culprits for diminished reactivity are impurities that either reduce the effective concentration of this compound or actively inhibit the reaction.
-
Excess Water: Water can act as a competing nucleophile or alter the solvation environment, hindering reactions that require anhydrous conditions. Even at ppm levels, water can significantly impact reaction kinetics.[2][3]
-
Inert Organic Impurities: Synthesis byproducts, such as biuret or triuret from urea condensation, effectively lower the molar amount of active this compound in your reaction vessel, leading to stoichiometric imbalances.
-
Inhibitory Metallic Ions: Trace metals (e.g., Fe, Pb, Cd, As) from manufacturing processes can coordinate with reactants or catalysts, leading to inhibition.[4][5]
Diagnostic Steps & Solutions:
-
Quantify Water Content: Perform Karl Fischer titration on your this compound sample. If the water content is higher than your protocol's tolerance (typically <0.05%), you must dry the reagent.
-
Assess Organic Purity: Use High-Performance Liquid Chromatography with UV detection (HPLC-UV) to quantify the assay of this compound and identify the presence of related organic impurities.[6][7]
-
Screen for Metals: If metallic contamination is suspected, especially if using a new supplier, analyze the reagent using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4]
Workflow: Troubleshooting Poor Reaction Performance
Caption: A decision tree for troubleshooting poor reaction performance.
Q2: I'm observing unexpected byproducts or my final product has low purity. How can this compound impurities be the cause?
Probable Cause: Reactive impurities in your this compound can participate in side reactions, leading to a complex product mixture and purification challenges.
-
Hydrolysis Products: this compound can slowly hydrolyze, especially in the presence of moisture, to form ammonia and ethylamine.[8][9] These can act as competing nucleophiles in your reaction.
-
Synthesis Precursors: Depending on the manufacturing route, residual starting materials (e.g., isocyanates, phosgene derivatives) could be present and react with your substrates.[1]
-
Degradation Products: Phenylurea herbicides, which are structurally related, are known to degrade into various aniline metabolites, some of which are more toxic than the parent compound.[10] Similar degradation pathways could introduce reactive species from this compound.
Diagnostic Steps & Solutions:
-
Characterize Byproducts: Use LC-MS or GC-MS to identify the mass of the unknown byproducts in your crude reaction mixture. This can provide clues to their origin.
-
Analyze the Headspace: If volatile impurities like ammonia are suspected, headspace GC-MS analysis of a heated this compound sample can confirm their presence.
-
Purify the Reagent: The most robust solution is to purify the this compound before use. Recrystallization is a highly effective method.[11][12][13]
Experimental Protocol: Recrystallization of this compound [14]
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble particulate matter is visible, perform a hot gravity filtration to remove it.
-
Crystallization: Slowly add warm water to the hot ethanol solution until it becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature to encourage the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals via vacuum filtration, washing them with a small amount of ice-cold ethanol to remove residual soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum at a temperature below 50°C to remove all solvent traces.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial this compound can contain several types of impurities stemming from its synthesis and handling.[15] These are broadly categorized as organic and inorganic.[5][15]
| Impurity Type | Specific Examples | Typical Source | Potential Impact on Reactivity |
| Organic (Process-Related) | Biuret, Triuret | Self-condensation of urea precursor during synthesis.[2] | Reduces effective concentration; may introduce unwanted hydrogen bonding interactions. |
| Organic (Degradation) | Ammonia, Ethylamine | Hydrolysis of this compound, accelerated by moisture and heat.[8] | Acts as a competing nucleophile; increases pH of unbuffered solutions. |
| Organic (Hazardous) | N-Nitroso-N-ethylurea (ENU) | Reaction with nitrosating agents (e.g., residual nitrites from synthesis) under acidic conditions.[16][17] | Highly carcinogenic and mutagenic; can act as a potent ethylating agent.[18] |
| Inorganic (Environmental) | Water (H₂O) | Absorption from the atmosphere; residual from synthesis.[19] | Can act as a reactant, catalyst, or inhibitor; alters solvent polarity.[2] |
| Inorganic (Catalysts/Reagents) | Metallic Ions (Fe³⁺, Al³⁺, etc.) | Leaching from reactors; impure starting materials.[5] | Can catalyze side reactions, inhibit desired catalysts, or affect crystallization.[4] |
Q2: A colleague mentioned the risk of N-nitrosamines. How serious is this with this compound?
This is a critical safety consideration. N-Nitroso-N-ethylurea (ENU) is a potent mutagen and carcinogen.[16][20] It can be formed if this compound comes into contact with nitrosating agents, such as nitrite salts (NaNO₂), under acidic conditions.[17]
Mitigation and Awareness:
-
Know Your Source: Be aware of the synthetic route used by your supplier.
-
Storage: Store this compound in a cool, dry place, away from acidic vapors and potential sources of nitrogen oxides.
-
Experimental Conditions: Avoid using nitrite sources in the same reaction vessel as this compound under acidic conditions unless a specific reaction is intended and appropriate safety precautions are in place.
Q3: How does water content specifically alter this compound's reactivity?
Water is a deceptively impactful impurity. Its effects are multifaceted:
-
Hydrolysis: As a reactant, water can slowly degrade this compound into ammonia and CO₂, a process that happens slowly on its own but can be catalyzed.[8][9] This changes the stoichiometry and introduces new nucleophiles.
-
Catalysis: Theoretical studies have shown that water molecules can lower the energy barriers for condensation reactions, such as the formation of biuret from urea.[2] This suggests that "wet" this compound might be more prone to forming dimers and oligomers under thermal stress.
-
Solvation Effects: this compound is highly soluble in water due to extensive hydrogen bonding.[3] In non-aqueous reactions, excess water can alter the solvation shell around the this compound, potentially hindering its access to a non-polar substrate or catalytic site.
Pathway: Hydrolysis of this compound
Caption: Simplified hydrolysis pathway of this compound in the presence of water.
Q4: What is a good multi-technique approach for qualifying a new batch of this compound?
For critical applications, especially in pharmaceutical development, a single purity assay is insufficient. A comprehensive QC protocol should be established:
| Parameter | Analytical Method | Purpose |
| Identity | FTIR or ¹H NMR | Confirms the molecular structure and functional groups. |
| Assay & Organic Purity | HPLC-UV (gradient method) | Quantifies the this compound content and separates it from related impurities like biuret and unreacted precursors.[7] |
| Water Content | Karl Fischer Titration | Precisely quantifies moisture, a critical parameter for reactivity. |
| Inorganic Impurities | ICP-MS or ICP-OES | Screens for a wide range of elemental impurities that could act as catalysts or inhibitors.[21] |
| Residue on Ignition | Gravimetric Analysis (USP <281>) | Provides a measure of the total inorganic impurity content.[5] |
Adopting this rigorous approach for every new lot of this compound will ensure batch-to-batch consistency and dramatically improve the reproducibility of your experimental results.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. How to Check for Heavy Metal Impurities in Biochemical Reagents [synapse.patsnap.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. glasp.co [glasp.co]
- 13. caod.oriprobe.com [caod.oriprobe.com]
- 14. This compound | 625-52-5 [chemicalbook.com]
- 15. moravek.com [moravek.com]
- 16. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Formation of N-nitroso-N-mthis compound in various samples of smoked/dried fish, fish sauce, seafoods, and ethnic fermented/pickled vegetables following incubation with nitrite under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. veeprho.com [veeprho.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. n-Nitroso-n-Ethylurea - OEHHA [oehha.ca.gov]
- 21. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
strategies to minimize decomposition of ethylurea during storage
Welcome to the technical support center for ethylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for minimizing the decomposition of this compound during storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Introduction: The Challenge of this compound Stability
This compound is a valuable building block in pharmaceutical synthesis and various research applications. However, like many small organic molecules, its chemical stability can be compromised by improper storage and handling, leading to the formation of impurities that can impact experimental outcomes, product quality, and safety. Understanding the degradation pathways of this compound is the first step toward implementing effective strategies to mitigate these risks. This guide provides a comprehensive overview of the factors influencing this compound stability and practical solutions for its preservation.
Troubleshooting Guide: Investigating this compound Decomposition
Encountering unexpected results or failing quality control tests with stored this compound can be a significant setback. This section provides a systematic approach to troubleshooting potential decomposition issues.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing this compound decomposition.
Caption: Troubleshooting workflow for this compound decomposition.
Common Issues and Recommended Actions
The following table details common observations that may indicate this compound decomposition, their probable causes, and suggested analytical approaches for confirmation.
| Observation | Probable Cause(s) | Primary Degradation Pathway | Recommended Analytical Checks |
| Clumping or caking of solid this compound | Exposure to moisture | Hydrolysis | Karl Fischer titration for water content. HPLC-UV to check purity. |
| Ammonia or amine-like odor | Elevated temperature or presence of moisture | Thermal Decomposition or Hydrolysis | Headspace GC-MS to detect volatile amines (ethylamine) and ammonia. |
| Discoloration (yellowing) | Exposure to light or oxygen | Photodegradation or Oxidation | HPLC-UV/DAD to observe new impurity peaks. LC-MS to identify potential photo-adducts or oxidized species. |
| Decrease in purity assay (e.g., by HPLC) | Any of the above, prolonged storage | Multiple pathways | A full suite of stability-indicating methods (HPLC, GC-MS) should be employed to identify and quantify all significant degradation products. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers and scientists may have regarding the stability and handling of this compound.
Q1: What are the primary chemical pathways through which this compound decomposes?
A1: this compound can decompose through several pathways, primarily influenced by environmental factors:
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form ethylamine, ammonia, and carbon dioxide.[1] This reaction can be accelerated by acidic or basic conditions.
-
Thermal Decomposition: When heated, urea and its derivatives typically undergo an elimination reaction.[2] For this compound, this can yield either ethyl isocyanate and ammonia, or isocyanic acid and ethylamine.[3] At higher temperatures, further breakdown into smaller molecules can occur.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For similar urea-based compounds, this can involve the cleavage of the urea bridge and the formation of radical species.[5][6]
-
Oxidation: While less characterized for this compound specifically, oxidative conditions can lead to the degradation of the urea functional group, potentially through radical mechanisms, leading to cleavage of the urethane-like linkages.[7][8]
Q2: What are the ideal storage conditions for this compound to ensure long-term stability?
A2: To minimize decomposition, this compound should be stored in a cool, dry, and dark environment. The material should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen.[5] Inert gas blanketing (e.g., with nitrogen or argon) can provide additional protection against oxidation. Storage at refrigerated temperatures (2-8 °C) is recommended for long-term storage. Avoid storing in areas with significant temperature fluctuations.
Q3: Can I store this compound in an aqueous solution?
A3: Storing this compound in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis.[1] If you must prepare a stock solution, it should be made fresh for each experiment. If short-term storage is unavoidable, use a buffered solution at a neutral or slightly acidic pH, store it at a low temperature (2-8 °C), and use it as quickly as possible. The stability in solution is highly dependent on pH, concentration, and temperature.[9]
Q4: How can I tell if my this compound has degraded?
A4: Visual signs of degradation can include a change in color (e.g., yellowing), a change in physical form (e.g., clumping or melting), or the presence of an ammonia-like or amine-like odor. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity of your this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[10] A stability-indicating HPLC method will be able to separate the intact this compound from its degradation products.
Q5: What is a "stability-indicating method" and why is it important?
A5: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) or compound of interest without interference from its degradation products, process impurities, or other components in the sample matrix.[11][12] For this compound, this means the method must be able to separate the this compound peak from the peaks of potential degradation products like ethylamine, ethyl isocyanate, and others. The development of such a method typically involves forced degradation studies, where the compound is intentionally exposed to stress conditions (heat, light, acid, base, oxidation) to generate the degradation products.[10] This ensures that if the compound degrades during storage, the method will be able to detect and quantify that degradation accurately.
Visualizing the Decomposition Pathways
The following diagram illustrates the main degradation pathways of this compound.
Caption: Primary decomposition pathways of this compound.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
A robust analytical method is crucial for monitoring the stability of this compound. This section outlines a general protocol for developing a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products generated under forced degradation conditions.
Materials and Equipment:
-
This compound reference standard
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile, methanol, and water
-
Reagent grade formic acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
Step 1: Initial Method Scouting
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Screen different mobile phase compositions. A good starting point is a gradient elution from a weak mobile phase (e.g., 0.1% formic acid in water) to a strong mobile phase (e.g., 0.1% formic acid in acetonitrile).
-
Monitor the elution of this compound using a UV detector. This compound has a weak chromophore, so detection at a low wavelength (e.g., 200-210 nm) will likely be necessary.
Step 2: Forced Degradation Studies
-
Acid Hydrolysis: Add 1N HCl to an aliquot of the this compound stock solution and heat (e.g., at 60°C) for a specified time. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH to an aliquot of the stock solution and heat. Neutralize before injection.
-
Oxidation: Add 3% H₂O₂ to an aliquot of the stock solution and store at room temperature.
-
Thermal Degradation: Heat a solid sample of this compound in an oven (e.g., at 105°C) for a set period, then dissolve in the diluent.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., in a photostability chamber).
Step 3: Method Optimization
-
Inject the stressed samples into the HPLC system using the initial method conditions.
-
Examine the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Adjust the gradient, mobile phase composition, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks. A peak purity analysis using a DAD is highly recommended to ensure that the this compound peak is not co-eluting with any degradants.[10]
Step 4: Method Validation Once an optimized method is developed, it should be validated according to ICH guidelines.[10] Validation parameters include:
-
Specificity: Demonstrated by the separation of the main peak from all degradation products.
-
Linearity: A minimum of five concentrations across the expected range.
-
Accuracy: Determined by recovery studies.
-
Precision: Assessed at the repeatability and intermediate precision levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the sensitivity of the method for the impurities.
-
Robustness: Small, deliberate changes to method parameters (e.g., pH, mobile phase composition) are made to assess the method's reliability.
Note on Volatile Degradants: Some potential degradation products, such as ethylamine and ethyl isocyanate, are highly volatile and may not be readily detected by this HPLC-UV method. For a comprehensive analysis, Gas Chromatography-Mass Spectrometry (GC-MS) may be required to identify and quantify these specific compounds.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramthis compound: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Validation & Comparative
Ethylurea vs. Methylurea: A Comparative Guide for Organic Synthesis
In the landscape of organic synthesis, the choice of reagent can profoundly influence the outcome of a reaction, dictating yield, purity, and even the viability of a synthetic route. Among the vast arsenal of reagents available to chemists, simple ureas like ethylurea and mthis compound serve as versatile building blocks and precursors. While structurally similar, the subtle difference between an ethyl and a methyl group imparts distinct physicochemical properties and reactivity profiles that can be strategically exploited. This guide provides an in-depth comparison of this compound and mthis compound, offering field-proven insights and experimental data to inform their application in research, and drug development.
Physicochemical Properties: The Foundational Differences
The primary distinction between this compound and mthis compound lies in the alkyl substituent on one of the urea nitrogen atoms. This seemingly minor change from a methyl (-CH₃) to an ethyl (-CH₂CH₃) group has tangible consequences on their physical properties, which in turn affect their handling, solubility, and reaction kinetics.
| Property | Mthis compound | This compound | Influence on Synthesis |
| CAS Number | --INVALID-LINK--[1][2] | --INVALID-LINK-- | Unique identifiers for sourcing and regulatory purposes. |
| Molecular Formula | C₂H₆N₂O[1][2] | C₃H₈N₂O | Affects molecular weight and stoichiometry calculations. |
| Molecular Weight | 74.08 g/mol [1] | 88.11 g/mol | Critical for accurate molar calculations in reaction setups. |
| Melting Point | ~93°C[1] | 92-95°C | Similar melting points suggest comparable lattice energies. |
| Solubility in Water | High (1000 g/L at 20°C)[1] | High | Both are highly soluble in water, facilitating aqueous reaction conditions. |
| logP | -0.3 | -0.1 | The slightly higher logP of this compound indicates marginally greater lipophilicity. |
A key takeaway from these properties is the difference in hydrotropic effects; studies have shown that the solubilizing effect in aqueous environments follows the trend of butylurea > this compound > mthis compound > urea.[3] This indicates that for reactions involving poorly soluble substrates, this compound may offer a slight advantage in enhancing substrate solubility.
Structural and Electronic Effects on Reactivity
The core reactivity of both molecules is dictated by the urea moiety. However, the nature of the alkyl substituent—methyl versus ethyl—introduces nuanced steric and electronic effects that can alter reaction pathways and efficiencies.[4][5]
-
Electronic Effects : Both methyl and ethyl groups are electron-donating through an inductive effect.[5] This effect slightly increases the electron density on the adjacent nitrogen atom, potentially influencing its nucleophilicity. The difference in inductive effect between methyl and ethyl is generally considered minimal but can be a factor in highly sensitive reactions.
-
Steric Hindrance : The ethyl group is bulkier than the methyl group.[4][5] This increased steric hindrance can be a determining factor in reactions where the urea nitrogen acts as a nucleophile.[4] In sterically crowded transition states, reactions with this compound may proceed slower or with lower yield compared to mthis compound. Conversely, this steric bulk can sometimes be leveraged to achieve higher selectivity.
dot graph ER { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Comparison of Mthis compound and this compound Properties.
Key Applications in Organic Synthesis: A Comparative Analysis
Both this compound and mthis compound are valuable reagents in several classes of organic reactions. Their performance, however, can diverge based on the specific synthetic context.
A primary application for both reagents is in the synthesis of N-nitroso-N-alkylureas, which are crucial precursors for the in-situ generation of diazoalkanes (diazomethane and diazoethane, respectively).[6] These diazoalkanes are potent methylating and ethylating agents and are used in reactions like the Arndt-Eistert synthesis and cycloadditions.
-
N-Nitroso-N-mthis compound (NMU) is a well-established precursor to diazomethane.[6] It is a potent carcinogen and mutagen due to its ability to methylate nucleobases in DNA.[6][7][8]
-
N-Nitroso-N-ethylurea (NEU) serves as the precursor to diazoethane. Like NMU, it is also a powerful carcinogen and mutagen.[9]
The choice between NMU and NEU directly dictates whether a methyl or an ethyl group is introduced into the target molecule. While the synthetic procedures for their preparation are analogous, the stability and reactivity of the resulting diazoalkanes differ. Diazomethane is a gas at room temperature, while diazoethane is a red-yellow liquid. The slightly greater stability of diazoethane can be advantageous in certain applications.
dot graph G { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10];
} dot Caption: Synthesis of Diazoalkanes from Alkylureas.
Urea derivatives are fundamental building blocks for a wide array of heterocyclic compounds, many of which form the core of active pharmaceutical ingredients (APIs).[3][10][11]
-
Pyrimidines and Pyrimidinones : Both this compound and mthis compound can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrimidinones.[10][12][13] The alkyl group (methyl or ethyl) will reside on one of the ring nitrogens. This substitution can influence the biological activity and pharmacokinetic properties of the resulting molecule. For instance, in the development of kinase inhibitors, the nature of the N-alkyl substituent on a pyrimidine core can be critical for achieving desired potency and selectivity.
-
Imidazolidinones (Ethyleneureas) : While not a direct comparison of ethyl vs. methyl, it's relevant to note that cyclic ureas like ethyleneurea are key intermediates.[14] For example, ethyleneurea is a crucial building block in the synthesis of the muscle relaxant Tizanidine.[14] The principles of N-alkylation seen with this compound and mthis compound are extended in these systems to modulate properties.
-
Cycloaddition Reactions : Urea derivatives can participate in cycloaddition reactions to form complex heterocyclic scaffolds.[15][16] For example, oxidative (3+2) cycloadditions with indoles can yield highly functionalized imidazoloindolines.[15] In such reactions, the steric profile of the alkyl substituent on the urea can influence the stereochemical outcome of the cycloaddition. The larger ethyl group might favor the formation of one diastereomer over another compared to the smaller methyl group.
Experimental Protocols: A Case Study in N-Nitrosourea Synthesis
To provide a practical context, the following are generalized, validated protocols for the synthesis of N-nitroso-N-mthis compound (NMU). The protocol for N-nitroso-N-ethylurea would be analogous, with molar equivalents adjusted for this compound.
WARNING: N-Nitrosoureas are potent carcinogens and should be handled with extreme caution using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
This procedure is adapted from established methods.[17]
Materials:
-
Mthis compound (1.0 mole)
-
Sodium Nitrite (NaNO₂) (1.5 moles)
-
Ice (600 g)
-
Concentrated Sulfuric Acid (H₂SO₄) (1.0 mole)
-
Water
Procedure:
-
Preparation of Mthis compound-Nitrite Solution: In a 1-liter flask, dissolve 1.0 mole of mthis compound in water. Cool the solution to 0°C in an ice bath.
-
Slowly add 1.5 moles of sodium nitrite to the cold mthis compound solution while maintaining the temperature at 0°C. Stir until all the sodium nitrite has dissolved.
-
Preparation of Acid Solution: In a separate 3-liter beaker, prepare a mixture of 600 g of crushed ice and 1.0 mole of concentrated sulfuric acid. This should be done carefully by slowly adding the acid to the ice with stirring. Cool this mixture in an efficient freezing bath (e.g., ice-salt).
-
Nitrosation: Slowly add the cold mthis compound-nitrite solution to the vigorously stirred acid-ice mixture. The rate of addition should be controlled such that the temperature of the reaction mixture does not rise above 0°C.[17]
-
Isolation: The N-nitrosomthis compound will precipitate as a crystalline, foamy solid.[17] Filter the product immediately using suction filtration and press the crystals firmly on the filter to remove excess liquid.
-
Washing and Drying: Wash the crystalline product with a small amount of ice-cold water. Suck the crystals as dry as possible on the filter.
-
Dry the product in a vacuum desiccator to a constant weight. The expected yield is typically in the range of 66-72%.[17]
Self-Validation:
-
Temperature Control: Maintaining the temperature at 0°C is critical to prevent the decomposition of the desired product and to control the exothermic reaction.
-
Purity Check: A sample of the moist product should dissolve completely in boiling methyl alcohol. An appreciable residue indicates the presence of unreacted starting materials or side products.[17]
Conclusion and Recommendations
The choice between this compound and mthis compound is not arbitrary but a strategic decision based on the specific goals of a synthesis.
-
Choose Mthis compound when:
-
The goal is methylation via a diazomethane precursor.
-
Minimizing steric hindrance is critical for reaction success.
-
A slightly less lipophilic reagent is desired.
-
-
Choose this compound when:
-
The goal is ethylation via a diazoethane precursor.
-
A modest increase in steric bulk can be used to influence stereoselectivity.
-
Enhanced solubility of other reactants in the reaction medium is needed.[3]
-
The final product requires an N-ethyl group for specific biological activity or to modulate pharmacokinetic properties.
-
In drug development, the transition from a methyl to an ethyl group (or vice-versa) on a pharmacologically active core is a common strategy in lead optimization.[3] The ethyl group can alter binding interactions, improve metabolic stability, or change solubility profiles. Therefore, having both this compound and mthis compound available as synthetic precursors allows for a broader exploration of the chemical space around a lead compound.
By understanding the fundamental differences in their physical properties, steric and electronic profiles, and performance in key synthetic transformations, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. Mthis compound | C2H6N2O | CID 11719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 5. Ethyl Vs Methyl - Housing Innovations [dev.housing.arizona.edu]
- 6. N-Nitroso-N-mthis compound - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. N-nitroso-N-mthis compound and N-nitroso-N-ethylurea Decrease in Nitric Oxide Production in Human Malignant Keratinocytes [bslonline.org]
- 10. wjarr.com [wjarr.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Pyrimidine synthesis [organic-chemistry.org]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective synthesis of eight-membered cyclic ureas by the [6 + 2] cycloaddition reaction of 2-vinylazetidines and electron-deficient isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
Comparative Analysis of Urea Derivatives in Drug Discovery: A Guide for Researchers
Introduction
Urea derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs across a wide range of therapeutic areas. Their unique capacity to form multiple hydrogen bonds, combined with their synthetic versatility, has established them as privileged scaffolds in the design of enzyme inhibitors and receptor modulators. This guide offers a comparative analysis of various classes of urea derivatives, providing insights into their structure-activity relationships (SAR), mechanisms of action, and applications in drug discovery, all substantiated by experimental data and detailed protocols.
The urea functional group, (R¹R²N)C=O(NR³R⁴), is an exceptionally adaptable building block in drug design. Its carbonyl oxygen and two nitrogen atoms can serve as hydrogen bond acceptors and donors, facilitating strong and specific interactions with biological targets. Moreover, the substituents (R¹-R⁴) can be readily altered to fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.
I. Aryl Urea Derivatives: Kinase Inhibition and Anticancer Activity
Aryl urea derivatives, particularly those with a diaryl urea scaffold, have become a prominent class of kinase inhibitors. These compounds frequently target the ATP-binding site of kinases, disrupting signal transduction pathways that are often dysregulated in cancer.
A. Mechanism of Action: Targeting the DFG-Out Conformation
Many aryl urea-based kinase inhibitors, including Sorafenib and Lenvatinib, are classified as Type II inhibitors. They bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the beginning of the activation loop is flipped. This binding mode provides a higher degree of selectivity compared to ATP-competitive Type I inhibitors that target the active "DFG-in" conformation. The urea moiety is instrumental in stabilizing this inactive conformation through a network of hydrogen bonds with conserved amino acid residues in the kinase hinge region and the DFG motif.
Caption: Aryl urea inhibitors like Sorafenib target the inactive DFG-out conformation of RAF kinases.
B. Comparative Analysis of Aryl Urea Kinase Inhibitors
| Compound | Primary Targets | FDA Approval | Key Structural Features | Reported IC₅₀ (nM) |
| Sorafenib | VEGFR, PDGFR, RAF kinases (B-RAF, C-RAF)[1][2][3] | Advanced renal cell carcinoma, unresectable hepatocellular carcinoma, differentiated thyroid carcinoma[2][3] | Pyridine-2-carboxamide linked to a diaryl urea | VEGFR-2: 90, B-RAF: 22, C-RAF: 6 |
| Regorafenib | VEGFR, PDGFR, FGFR, TIE2, RAF kinases | Metastatic colorectal cancer, gastrointestinal stromal tumors | Similar to Sorafenib but with a fluoro-substituted central phenyl ring | VEGFR-2: 4.2, B-RAF: 28 |
| Lenvatinib | VEGFR, FGFR, PDGFR, KIT, RET | Differentiated thyroid cancer, advanced renal cell carcinoma, hepatocellular carcinoma | Quinoline carboxamide linked to a diaryl urea | VEGFR-2: 4, FGFR1: 46 |
| Pazopanib | VEGFR, PDGFR, c-Kit | Advanced renal cell carcinoma, soft tissue sarcoma | Indazolyl-pyrimidine linked to a substituted urea | VEGFR-2: 30, PDGFR-β: 84 |
IC₅₀ values are approximate and can vary depending on the assay conditions.
C. Experimental Protocol: Kinase Inhibition Assay (Example: VEGFR-2)
This protocol details a standard method for determining the in vitro inhibitory activity of a urea derivative against a specific kinase.
1. Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (urea derivative) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
2. Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound dilution to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add 2.5 µL of a 2X kinase/substrate mixture (containing VEGFR-2 and Poly(Glu, Tyr)) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and then measure the generated light signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Rationale for Experimental Choices:
-
The use of a recombinant kinase domain enables a direct assessment of the compound's effect on the target, free from the complexities of a cellular environment.
-
The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Conducting the reaction at the ATP Km concentration ensures that the measured IC₅₀ value is a reliable approximation of the compound's Ki (inhibition constant) for competitive inhibitors.
II. Acyl Urea Derivatives: Modulators of Soluble Epoxide Hydrolase (sEH)
Acyl urea derivatives have received considerable attention as potent and selective inhibitors of soluble epoxide hydrolase (sEH). sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives. By inhibiting sEH, the bioavailability of EETs is increased, making it a promising therapeutic strategy for cardiovascular and inflammatory diseases.
A. Mechanism of Action: Covalent and Non-covalent Inhibition
The urea moiety in these inhibitors typically forms critical hydrogen bonding interactions with the catalytic residues (Asp335, Tyr383, Tyr466) in the active site of sEH. The flanking acyl group and the other substituent on the urea can be adjusted to improve potency and selectivity. Some acyl urea derivatives function as non-covalent, reversible inhibitors, while others can be engineered to form a covalent bond with a nucleophilic residue in the active site, resulting in irreversible inhibition.
Caption: Acyl urea derivatives inhibit soluble epoxide hydrolase (sEH), preventing the breakdown of beneficial EETs.
B. Comparative Analysis of Acyl Urea sEH Inhibitors
| Compound | Scaffold | Key Structural Features | Reported IC₅₀ (nM) for human sEH |
| AR9281 | Adamantyl acyl urea | Adamantyl group for hydrophobic interaction, piperidine for improved pharmacokinetics.[1] | 5 |
| TPPU | Phenyl piperidine urea | Trifluoromethylphenyl group, piperidine with a terminal phenyl group.[4] | 3.1 |
| UC1153 | Biphenyl urea | Biphenyl moiety for extended hydrophobic interactions. | 1.2 |
| t-TUCB | Trisubstituted urea | Trans-4-[4-(3-trifluoromethoxy-phenyl-ureido)-cyclohexyloxy]-benzoic acid. Exhibits high potency and good oral bioavailability. | 0.9 |
IC₅₀ values are approximate and can vary depending on the assay conditions.
C. Experimental Protocol: sEH Inhibition Assay
This protocol outlines a common fluorescence-based assay to measure the inhibitory activity of urea derivatives against sEH.
1. Materials:
-
Recombinant human soluble epoxide hydrolase (sEH)
-
PHOME (cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate) substrate
-
Test compound (urea derivative) dissolved in DMSO
-
Assay buffer (e.g., 25 mM Bis-Tris pH 7.0, 0.1 mg/mL BSA)
-
96-well black plates
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
2. Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well black plate, add 1 µL of the test compound dilution to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 100 µL of a 1X sEH enzyme solution in assay buffer to each well.
-
Incubate the plate for 5 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 100 µL of a 2X PHOME substrate solution in assay buffer.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.
-
The rate of the reaction (fluorescence units per minute) is determined from the linear portion of the kinetic read.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Rationale for Experimental Choices:
-
PHOME is a fluorogenic substrate that remains non-fluorescent until hydrolyzed by sEH, which releases a highly fluorescent product. This enables a continuous and sensitive measurement of enzyme activity.
-
A pre-incubation step ensures that the inhibitor has adequate time to bind to the enzyme before the reaction is initiated.
-
Kinetic reading of the fluorescence provides a more precise measure of the initial reaction rate compared to a single endpoint reading.
III. Other Notable Urea Derivatives in Drug Discovery
Beyond kinase and sEH inhibitors, the urea scaffold has been successfully integrated into a variety of other therapeutic agents.
-
Antiviral Agents: N-phenyl-N'-[4-(2-tert-butyl-pyrimidin-4-ylamino)-phenyl]-urea derivatives have been developed as potent inhibitors of hepatitis B virus (HBV) capsid assembly.
-
Antimicrobial Agents: Certain diaryl urea derivatives have shown activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis, by targeting enzymes like epoxide hydrolase EphB.[3]
-
Ion Channel Modulators: Urea derivatives have been investigated as modulators of various ion channels, including the transient receptor potential (TRP) channels, which are implicated in pain and inflammation.
Conclusion
Urea derivatives remain a highly valuable and versatile class of compounds in drug discovery. Their capacity to engage in crucial hydrogen bonding interactions, along with their synthetic accessibility, permits the rational design of potent and selective modulators for a wide array of biological targets. The examples of aryl urea kinase inhibitors and acyl urea sEH inhibitors underscore the successful application of this scaffold in developing clinically approved medications. As our understanding of disease biology advances, the urea moiety will undoubtedly continue to be a privileged structure in the medicinal chemist's arsenal for the creation of novel therapeutics.
References
- 1. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural refinement of inhibitors of urea-based soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Urea-Based Cytokinins: Validating Ethylenediurea (EDU) as a Plant Growth Regulator
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Ethylenediurea (EDU), a synthetic urea derivative, and its performance as a plant growth regulator (PGR). While not as ubiquitous as traditional auxins or adenine-type cytokinins, urea-based compounds represent a significant class of synthetic PGRs with unique activities. We will dissect the efficacy of EDU, compare its performance with established natural and synthetic cytokinins, and provide detailed experimental protocols for validation.
Introduction to Urea-Based Plant Growth Regulators
Plant growth regulators are organic compounds that, in low concentrations, modify physiological processes in plants. Among the key classes of PGRs are cytokinins, which primarily promote cell division (cytokinesis), delay senescence, and influence nutrient mobilization[1][2]. While natural cytokinins are typically adenine derivatives (e.g., Zeatin), a potent class of synthetic cytokinins has been developed from urea-based compounds.
Many urea derivatives, initially developed as herbicides or for other industrial purposes, were later discovered to possess strong cytokinin-like activity[2]. Compounds like N,N'-diphenylurea (DPU) and Thidiazuron (TDZ) are well-known examples[1][3]. Ethylenediurea (EDU), or more formally N-[2-(2-oxo-l-imidazolidinyl)ethyl]-N′-phenylurea, belongs to this family[3][4]. It was first recognized for its remarkable ability to protect plants from the phytotoxic effects of tropospheric ozone, mitigating oxidative stress and improving photosynthesis[3][4]. Subsequent research has confirmed its cytokinin-like properties, influencing seed germination, root and shoot development, and stress tolerance[3][4][5].
Mechanism of Action: The Cytokinin Signaling Pathway
The growth-regulating effects of EDU are attributed to its function as a cytokinin analog. It is believed to interact with the same signal transduction pathway as natural cytokinins. Although it is not an adenine derivative, its molecular structure allows it to bind to cytokinin receptors, initiating a phosphorylation cascade that ultimately activates transcription factors and elicits a physiological response[4].
The generalized cytokinin signaling pathway, which EDU is thought to activate, involves a multi-step phosphorelay system.
Caption: Generalized cytokinin signaling pathway activated by EDU.
Comparative Efficacy Analysis
The efficacy of a PGR is best understood through comparison. Here, we compare EDU with a natural cytokinin, trans-Zeatin (tZ) , and a highly potent synthetic phenylurea-type cytokinin, Thidiazuron (TDZ) .
| Parameter | Ethylenediurea (EDU) | trans-Zeatin (tZ) | Thidiazuron (TDZ) | Rationale & Causality |
| Primary Activity | Anti-stress (Ozone), Moderate Growth Promotion | Strong Cell Division & Differentiation | Very Strong Cell Division, Anti-Senescence | EDU's unique imidazolidinone ring contributes to its anti-ozonant properties, while TDZ's thiadiazolyl group confers exceptionally high, stable activity compared to the easily metabolized natural tZ. |
| Potency | Moderate | High | Very High | TDZ is often considered the most potent cytokinin, with some derivatives showing activity magnitudes higher than tZ[1]. EDU's activity is generally lower than dedicated growth-promoting cytokinins[4][6]. |
| Root Growth | Promotes root length at optimal concentrations[3]. | Generally inhibitory, especially at higher concentrations. | Strongly inhibitory to root development[1]. | A key advantage of some urea derivatives like EDU is the potential for reduced root inhibition compared to other cytokinins, making it more suitable for whole-plant applications[1]. |
| Shoot Growth | Positive effect on shoot height and development[3][5]. | Promotes shoot proliferation and leaf expansion. | Strongly promotes shoot formation in tissue culture, but can cause stunted growth in whole plants[2]. | EDU provides a balanced promotion of both root and shoot systems, whereas TDZ's potency is often best leveraged in in-vitro applications for shoot regeneration[2][3]. |
| Senescence Delay | Slows the aging process[6]. | Classic anti-senescence activity. | Extremely effective anti-senescence agent[1][7]. | The anti-senescence effect is a hallmark of cytokinin activity. The high stability of TDZ makes it particularly effective in this regard[1]. |
| Stress Tolerance | Excellent protection against oxidative stress (ozone)[3][4]. | Moderate stress protection. | Can improve salt tolerance[1]. | EDU is specifically noted for its ability to mitigate oxidative stress, a distinct advantage over other cytokinins that do not share this primary function[3]. |
| Optimal Conc. | ~2x10⁻⁵ M to 4x10⁻⁵ M[3][4]. | Varies widely by application (nM to µM range). | Low µM range, highly active at low doses[2]. | The optimal concentration is critical; supraoptimal levels of any PGR can be phytotoxic. EDU's effective range is well-documented for its dual protective and growth activities[3]. |
Experimental Validation Protocols
To objectively assess and compare the efficacy of EDU, standardized bioassays are essential. The following protocols are designed to be self-validating by including negative (water/solvent) and positive (known cytokinin) controls.
Protocol 1: Seed Germination and Seedling Vigor Assay
This assay evaluates the effect of EDU on the initial stages of plant development.
Causality: Seed germination and early root/shoot elongation are sensitive to hormonal balance. Comparing results to a water control reveals any growth-regulating effect, while comparison to a known cytokinin (e.g., Kinetin) benchmarks its potency.
Caption: Workflow for the Seed Germination and Vigor Bioassay.
Methodology:
-
Solution Preparation: Prepare stock solutions of EDU and a reference cytokinin (e.g., Kinetin) in a suitable solvent (e.g., DMSO), then dilute to final test concentrations (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M) with deionized water. Include a water-only control and a solvent control.
-
Seed Sterilization: Surface sterilize seeds (e.g., wheat, Triticum aestivum) with a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile deionized water.
-
Plating: Aseptically place 20 seeds in a sterile 90 mm Petri dish containing two layers of sterile Whatman No. 1 filter paper. Prepare at least four replicate dishes per treatment.
-
Treatment Application: Add 5 mL of the corresponding test solution to each Petri dish.
-
Incubation: Seal the dishes with paraffin film and incubate in the dark at a constant temperature (e.g., 25°C) for 7 to 10 days.
-
Data Collection: After the incubation period, measure the germination percentage (number of germinated seeds / total seeds * 100), primary root length, and shoot (coleoptile) length for 10 randomly selected seedlings from each dish.
-
Analysis: Analyze data using ANOVA to determine significant differences between treatments.
Protocol 2: Leaf Senescence Delay Assay
This assay quantifies the classic cytokinin effect of delaying chlorophyll degradation.
Causality: Senescence involves the breakdown of chlorophyll. Cytokinins inhibit this process. The retention of green color (chlorophyll) in treated leaf discs compared to a water control is a direct measure of anti-senescence activity.
Methodology:
-
Leaf Disc Preparation: Harvest healthy, mature leaves from a suitable plant (e.g., wheat, Triticum aestivum). Use a cork borer (1 cm diameter) to punch out uniform leaf discs, avoiding the midrib.
-
Treatment Incubation: Float 10 leaf discs in a Petri dish containing 10 mL of a test solution (EDU, tZ, or water control) at a concentration of ~10-50 µM.
-
Dark Incubation: Place the dishes in complete darkness at room temperature for 72-96 hours to induce senescence.
-
Chlorophyll Extraction: Transfer the leaf discs to a vial containing 5 mL of 80% ethanol. Incubate in an 80°C water bath for 15 minutes or until all pigment is extracted.
-
Quantification: Measure the absorbance of the chlorophyll extract at 663 nm and 645 nm using a spectrophotometer.
-
Calculation: Calculate the total chlorophyll concentration using the Arnon equation: Total Chlorophyll (mg/L) = (20.2 * A₆₄₅) + (8.02 * A₆₆₃).
-
Analysis: Compare the chlorophyll content of the EDU-treated discs to the water control and the positive control (tZ). Higher chlorophyll content indicates greater anti-senescence activity.
Conclusion
Ethylenediurea (EDU) is a valid plant growth regulator with a distinct profile. While it may not possess the sheer potency for cell division of specialized synthetic cytokinins like Thidiazuron, its efficacy is multifaceted. It demonstrates a moderate, balanced promotion of both root and shoot growth, a significant advantage over cytokinins that strongly inhibit root development[1][3].
The primary distinguishing feature of EDU is its proven role as a potent anti-ozonant, protecting plants from oxidative stress[3][4]. This dual functionality—as both a growth regulator and a stress protectant—makes it a uniquely valuable compound for agricultural and horticultural applications, particularly in environments prone to air pollution. The experimental protocols provided herein offer a robust framework for researchers to further quantify and compare its efficacy against other PGRs for specific applications.
References
- 1. Frontiers | New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism [frontiersin.org]
- 2. ias.ac.in [ias.ac.in]
- 3. New Hybrid Ethylenediurea (EDU) Derivatives and Their Phytoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Polymer Synthesis: Traditional Isocyanate Routes vs. Isocyanate-Free Polycondensation with Urea Derivatives
This guide provides an in-depth comparison between the established, isocyanate-based methods for synthesizing polyureas and emerging isocyanate-free alternatives that utilize urea and its derivatives, such as ethylurea. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying chemistry, compares performance based on experimental data, and offers detailed protocols to inform your material selection and development processes.
Introduction: The Quest for Safer Polymer Chemistries
Polyurethanes and polyureas are among the most versatile classes of polymers, with applications spanning from flexible foams and durable elastomers to high-performance coatings and biomedical devices.[1] The backbone of their traditional synthesis is isocyanate chemistry. Isocyanates, particularly diisocyanates like MDI and TDI, are highly reactive compounds that efficiently form the urethane or urea linkages that define these polymers.[2][3]
However, the high reactivity of isocyanates also presents significant health and safety challenges.[4] Exposure to isocyanate monomers is a well-documented cause of occupational asthma and other respiratory issues, driving stringent regulatory controls and a robust scientific search for safer alternatives.[5] One of the most promising frontiers in this search is the development of isocyanate-free synthesis routes. This guide focuses on a key alternative pathway: the direct polycondensation of urea or its derivatives (e.g., this compound) with diamines to produce polyureas, comparing it directly with the benchmark isocyanate-based methods.[6][7]
Chapter 1: The Benchmark: Isocyanate-Based Polymer Synthesis
The conventional synthesis of polyureas and polyurethanes is a polyaddition reaction. The fundamental chemistry involves the reaction of an isocyanate group (-NCO) with a compound containing an active hydrogen atom, such as an amine (-NH2) or a hydroxyl group (-OH).[2]
-
Isocyanate + Amine → Urea Linkage (Forms Polyurea)
-
Isocyanate + Alcohol (Polyol) → Urethane Linkage (Forms Polyurethane)
The reaction between an isocyanate and a primary amine is exceptionally fast and highly exothermic, typically proceeding rapidly at room temperature without the need for a catalyst.[8][9][10] This rapid curing is a major advantage in applications like spray coatings and reaction injection molding (RIM).[10][11]
The Role of Isocyanate Structure
The choice of diisocyanate is a critical factor that dictates the final properties of the polymer. Isocyanates are broadly categorized as aromatic or aliphatic.
-
Aromatic Isocyanates (e.g., MDI, TDI): These are more reactive and less expensive than their aliphatic counterparts.[1] They yield rigid, strong polymers but are susceptible to yellowing and degradation upon exposure to UV light, limiting their use in exterior topcoats.[5][12]
-
Aliphatic Isocyanates (e.g., HDI, IPDI, H₁₂MDI): These exhibit lower reactivity but offer excellent UV stability and color retention.[1][13] They are the preferred choice for high-performance coatings and applications where optical clarity and weatherability are paramount.[5]
Controlling Reactivity with Blocked Isocyanates
To manage the high reactivity of isocyanates and enable one-component (1K) formulations, "blocked isocyanates" are often used.[14] The isocyanate group is reacted with a blocking agent (such as a phenol, oxime, or caprolactam) to form a thermally reversible bond.[15][16] This blocked isocyanate is stable at ambient temperatures and can be mixed with polyols or amines.[14] Upon heating to a specific "deblocking" temperature, the isocyanate is regenerated and reacts to cure the polymer.[17] This strategy provides control over the curing process but introduces a heating step and the release of the blocking agent.
Performance Data for Common Isocyanate-Derived Polymers
The properties of the final polymer are intrinsically linked to the structure of the isocyanate and the co-reactant (polyamine or polyol).
| Property | Polyurea (Isocyanate + Amine) | Polyurethane (Isocyanate + Polyol) |
| Curing Speed | Extremely fast (seconds to minutes), no catalyst needed.[18][19] | Slower (minutes to hours), typically requires a catalyst. |
| Moisture Sensitivity | Relatively insensitive to ambient moisture during application.[20][21] | Highly sensitive to moisture, which can cause foaming (CO₂) and blistering.[21] |
| Thermal Stability | Generally higher thermal stability. | Can be susceptible to degradation at lower temperatures.[22] |
| Mechanical Properties | Superior toughness, abrasion resistance, and elasticity.[18] | Good durability but may not match polyurea in extreme conditions.[18] |
| Adhesion | Excellent adhesion to various substrates. | Good adhesion, often requires primers. |
| Application Window | Can be applied in a wider range of temperatures and humidity.[12][20] | Application is restricted by lower temperatures (<32°F) and high humidity (>70%).[12] |
Chapter 2: The Alternative: Isocyanate-Free Synthesis with Urea Derivatives
Driven by the safety concerns of isocyanates, significant research has focused on alternative synthetic pathways. A leading isocyanate-free method for producing polyureas involves the melt polycondensation of urea or its derivatives (like this compound) directly with diamines.[6]
This process avoids isocyanate monomers entirely. The reaction typically proceeds at high temperatures, releasing ammonia as a byproduct, which drives the polymerization forward.[7]
Reaction: Diamine + Urea → Polyurea + Ammonia
This approach offers a fundamentally safer material handling profile. While this compound itself is a specific N-substituted urea, the principles of this reaction can be extended to it, where it would act as a monomer providing the carbonyl group for the urea linkage.[23]
Advantages and Challenges of the Isocyanate-Free Route
The primary driver for this chemistry is the elimination of highly toxic isocyanate monomers.[6] This route also opens possibilities for using bio-sourced diamines, enhancing the sustainability profile of the resulting polymers.
However, the process is not without its challenges:
-
Harsh Reaction Conditions: The melt polycondensation requires high temperatures (often >250°C) to proceed efficiently, which can be energy-intensive and may lead to side reactions or polymer degradation.[7]
-
Byproduct Management: The ammonia released during the reaction must be safely managed and removed to drive the polymerization to completion.
-
Different Polymer Structure: The resulting polyureas may have different molecular weights, polydispersity, and microstructures compared to those from isocyanate routes, which in turn affects their mechanical and thermal properties. The polymers are often brittle with high melting temperatures.[7]
Chapter 3: Head-to-Head Performance Comparison
This section provides a direct comparison of the two synthetic approaches. Since extensive data on this compound-specific polymers is nascent, the data for the isocyanate-free route is based on studies using urea and diamines, which is mechanistically analogous.
| Parameter | Isocyanate-Based Synthesis | Isocyanate-Free Synthesis (Urea-Based) |
| Primary Reactants | Diisocyanate, Diamine/Polyol | Diamine, Urea/Ethylurea |
| Core Chemistry | Polyaddition[2] | Polycondensation[7] |
| Catalyst | Not required for polyurea; required for polyurethane.[1][8] | Various catalysts can be screened, but the reaction is often driven by heat.[7] |
| Reaction Conditions | Ambient to moderate temperature (e.g., 25-80°C). | High temperature (e.g., >250°C), often in melt phase.[7] |
| Byproducts | None (for pure polyaddition) | Ammonia[7] |
| Reaction Speed | Very fast (seconds to minutes).[19] | Slow (hours).[7] |
| Safety Profile | High Hazard: Requires strict engineering controls due to toxic isocyanate monomers.[4] | Lower Hazard: Avoids isocyanates; main concern is handling ammonia at high temperatures.[6] |
| Polymer Properties | Tunable from soft elastomers to hard plastics; excellent mechanical strength.[9][18] | Typically produces brittle polymers with high thermal stability and strong solvent resistance.[7] |
| Sustainability | Petroleum-based; significant health and environmental concerns. | Potential for bio-based diamines; eliminates isocyanate toxicity.[6] |
Chapter 4: Experimental Protocols
To provide a practical context, the following are representative, step-by-step methodologies for synthesizing polyureas via both routes.
Protocol 1: Synthesis of a Linear Polyurea via Isocyanate Polyaddition
This protocol describes the synthesis of a polyurea from hexamethylene diisocyanate (HDI) and a diamine in a solvent.
Materials:
-
Hexamethylene diisocyanate (HDI)
-
4-Arylazo-1,3-benzenediamine (or other suitable diamine)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Three-neck round-bottom flask with mechanical stirrer, dropping funnel, and condenser
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere to prevent moisture contamination.
-
Dissolve the diamine (0.01 moles) in 50 mL of anhydrous THF in the flask and cool the solution in an ice bath.[24]
-
In a separate beaker, dissolve HDI (0.01 moles) in 50 mL of anhydrous THF.
-
Add the HDI solution dropwise to the stirred diamine solution over 30 minutes. A colloidal suspension will form immediately.[24]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.
-
Reflux the suspension for 2 hours to ensure the reaction goes to completion.[24]
-
Cool the reaction mixture. Filter the solid polyurea product, wash with fresh THF, and dry under vacuum.
Protocol 2: Synthesis of a Polyurea via Isocyanate-Free Polycondensation
This protocol describes a two-step synthesis of polyurea from 1,6-hexanediamine (HDA) and carbon dioxide (which first forms a carbamate intermediate, conceptually similar to starting with urea).
Materials:
-
1,6-hexanediamine (HDA)
-
Carbon Dioxide (CO₂) gas
-
High-pressure autoclave
-
Three-neck flask with mechanical stirrer and gas inlet/outlet
Procedure: Step 1: Oligomer Formation
-
Add HDA to the autoclave.
-
Pressurize the autoclave with CO₂ gas to the desired pressure (e.g., 5 MPa).
-
Heat the reactor to 180°C and maintain for 4 hours with stirring to form an oligomeric carbamate salt.[7]
-
Cool the reactor, collect the solid oligomer, and dry it at 80°C for 12 hours.[7]
Step 2: Post-Polymerization
-
Place 20g of the dried oligomer into the three-neck flask equipped for high-temperature reaction.
-
Purge the flask with CO₂ gas continuously.
-
Heat the flask to 250°C with vigorous stirring and maintain for 1 hour. During this step, the oligomer will melt and polymerize, releasing water and ammonia.[7]
-
Cool the reactor. The resulting solid is the final polyurea polymer.
Experimental Comparison Workflow
Conclusion and Future Outlook
The choice between isocyanate-based and isocyanate-free synthesis routes for polyureas involves a critical trade-off between process maturity and safety.
Isocyanate-based synthesis remains the industry standard due to its incredible speed, efficiency at ambient temperatures, and the ability to produce a vast range of polymers with highly tunable properties.[1][9] The resulting materials, particularly polyureas, exhibit exceptional durability, making them ideal for demanding coating and elastomer applications.[11][18] However, the inherent toxicity of isocyanate monomers is a significant and unavoidable drawback.
Isocyanate-free synthesis using urea or its derivatives like this compound represents a vital and growing field of research. Its primary advantage is the elimination of isocyanate exposure, creating a fundamentally safer process.[6] While the current methods require harsh, energy-intensive conditions and yield polymers with properties that are still being optimized, this pathway holds immense promise for the future of sustainable and green polymer chemistry.
For professionals in research and development, the path forward will likely involve a dual strategy: optimizing safety protocols and formulations for mature isocyanate systems while simultaneously investing in the innovation of isocyanate-free alternatives. As research progresses, refining the catalysts and reaction conditions for urea-based polycondensation could close the performance gap, paving the way for a new generation of high-performance polymers built on a foundation of safety and sustainability.
References
- 1. Polyurethane - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. sanyingpu.com [sanyingpu.com]
- 4. aidic.it [aidic.it]
- 5. dau.edu [dau.edu]
- 6. Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Polyurea - Wikipedia [en.wikipedia.org]
- 9. Polyureas Versatile Polymers for New Academic and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway | MDPI [mdpi.com]
- 11. What is Polyurea? description, types, application and advantages [tecnopolgroup.com]
- 12. coppsindustries.com [coppsindustries.com]
- 13. State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blocked isocyanates - Wikipedia [en.wikipedia.org]
- 15. aquila.usm.edu [aquila.usm.edu]
- 16. Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Successful synthesis of blocked polyisocyanates, using easily cleavable phenols as blocking agents, and their deblocking and cure studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Is Polyurea the Same as Polyurethane? Unveiling the Key Differences and Applications - NewTec [newtecoat.com]
- 19. ultimatelinings.com [ultimatelinings.com]
- 20. The main difference between polyurea and polyurethane coatings, and why Polyurea is more suited for Water facilities and permanent immersion. - Liquimix [liquimix.com]
- 21. corrosionpedia.com [corrosionpedia.com]
- 22. researchgate.net [researchgate.net]
- 23. Page loading... [wap.guidechem.com]
- 24. sphinxsai.com [sphinxsai.com]
The Ethylurea Moiety: A Versatile Pharmacophore in Modern Medicinal Chemistry
A Comparative Guide for Drug Development Professionals
The simple ethylurea group, a derivative of urea, has emerged as a critical structural motif in a wide array of clinically significant therapeutic agents. Its unique ability to form stable, bidentate hydrogen bonds allows it to serve as a powerful pharmacophore, anchoring drug molecules to their biological targets with high affinity and specificity.[1][2] This guide offers an in-depth comparison of the applications of the this compound moiety across different therapeutic areas, supported by experimental data and synthetic protocols, to inform and guide researchers in the field of drug discovery.
Part 1: this compound as a Linchpin in Enzyme Inhibition
The urea functionality, and by extension this compound, is a cornerstone in the design of enzyme inhibitors due to its capacity for robust hydrogen bonding with protein backbones and side chains.[1][2] This interaction is particularly crucial in the development of kinase inhibitors, a major class of anticancer drugs.[3]
Case Study: Diaryl Urea-Based Kinase Inhibitors
Many successful kinase inhibitors, such as Sorafenib and Lenvatinib, are diaryl ureas. While not strictly ethyl ureas, the principles of their interaction are directly translatable and highlight the importance of the N-alkyl urea scaffold. The urea group acts as a hydrogen bond donor-acceptor, bridging the drug molecule to the enzyme's hinge region.
Structure-activity relationship (SAR) studies consistently demonstrate that modifications to the urea's substituents significantly impact potency. For instance, in the development of anti-tuberculosis agents, bulky hydrophobic groups like adamantyl on one side of the urea were preferred over straight-chain alkyl groups, demonstrating the importance of optimizing substituents for specific binding pockets.[4] Similarly, in the design of novel antiproliferative agents, the substitution of an amide group for an ester led to a marked increase in activity, underscoring the critical role of the hydrogen-bonding capacity of the urea-like linkage.[5]
Comparative Antiproliferative Activity of Diaryl Urea Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6a (Amide) | HT-29 | 15.28 | Sorafenib | 14.01 |
| 6a (Amide) | A549 | 2.566 | Sorafenib | 2.913 |
| 9a (Ester) | HT-29 | 114.4 | Sorafenib | 14.01 |
| 9a (Ester) | A549 | 99.67 | Sorafenib | 2.913 |
| 5a | H-460 | 0.15 | Sorafenib | >10 |
| 5a | HT-29 | 0.089 | Sorafenib | 5.46 |
| 5a | A549 | 0.36 | Sorafenib | 3.98 |
Data synthesized from multiple studies to illustrate the impact of the urea/amide linkage on anticancer activity.[5][6]
The data clearly shows that compounds with the urea/amide functionality (like 6a and 5a) exhibit significantly higher potency compared to their ester counterparts (9a), often comparable or superior to the reference drug Sorafenib. This highlights the causal link between the hydrogen-bonding capability of the urea moiety and the resulting biological activity.
Case Study: Antibacterial Agents Targeting GyrB/ParE
The this compound motif has been identified as a minimal binding element for the ATP-binding sites of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), which are unexploited by current market antibiotics.[7] Fragment-based screening led to the identification of isoquinoline ethyl urea as a promising starting point for developing new antibacterial agents.[7] Structure-based design guided the optimization of these compounds, leading to derivatives with potent activity against problematic resistant strains like MRSA and VRE.[7]
Caption: this compound moiety binding in GyrB/ParE ATP site.
Part 2: Physicochemical Properties and Bioavailability
The N-alkyl substitution on the urea can fine-tune critical drug-like properties. While the core urea group enhances aqueous solubility through its hydrogen bonding potential, increasing the alkyl chain length generally improves lipophilicity. Studies have shown a solubilizing effect ranking of butylurea > this compound > mthis compound > urea.[1] This demonstrates a trade-off that medicinal chemists must manage: enhancing solubility without excessively increasing lipophilicity, which could lead to poor pharmacokinetic properties.[1] The ethyl group often represents a favorable balance for achieving adequate solubility and cell permeability.
Part 3: Synthetic Methodologies for this compound Derivatives
The synthesis of unsymmetrical ureas, including this compound derivatives, is a cornerstone of many drug discovery programs. The most common and reliable method involves the reaction of an amine with an isocyanate.[4][8]
Experimental Protocol: General Synthesis of an N-Aryl-N'-ethylurea
This protocol describes a robust, commonly used procedure for synthesizing an this compound derivative from an aromatic amine.
Rationale: The core of this synthesis is the nucleophilic attack of a primary amine on the electrophilic carbon of an isocyanate. Ethyl isocyanate is a readily available and reactive starting material. The reaction is typically high-yielding and clean, often requiring minimal purification. Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed.
Step-by-Step Methodology:
-
Dissolution: Dissolve the desired aryl amine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture, especially if the amine is sensitive.
-
Addition of Isocyanate: While stirring at room temperature (20-25 °C), add ethyl isocyanate (1.05 eq) dropwise to the solution. A slight excess of the isocyanate ensures complete consumption of the starting amine. Note: This reaction is often exothermic; for larger-scale reactions, cooling in an ice bath may be necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 1-4 hours).
-
Workup & Isolation:
-
If the product precipitates from the reaction mixture, it can be isolated by vacuum filtration, washed with cold DCM, and dried in vacuo.
-
If the product remains in solution, concentrate the mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Caption: General workflow for this compound synthesis.
Conclusion
The this compound moiety is a privileged and highly versatile pharmacophore in medicinal chemistry. Its robust hydrogen-bonding capabilities are fundamental to its role in high-affinity binding to a diverse range of biological targets, from protein kinases in oncology to bacterial topoisomerases in infectious disease.[1][3][7] The ethyl group, in particular, often provides a favorable balance of solubility and lipophilicity, contributing to desirable pharmacokinetic profiles. A thorough understanding of its structural roles, comparative biological activities, and synthetic accessibility makes the this compound group an invaluable tool for the modern drug hunter.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 4. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Optimization of Isoquinoline Ethyl Ureas as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
A Comparative Guide to Cross-Validation of Analytical Methods for Ethylurea Quantification
Introduction: The Imperative for Rigorous Ethylurea Quantification
In the landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring patient safety and product efficacy. This compound, a potential degradation product or process-related impurity, has come under scrutiny due to its structural alerts for genotoxicity. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of such impurities.[1][2] The Threshold of Toxicological Concern (TTC) for genotoxic impurities is typically set at a very low level, often 1.5 µ g/day , necessitating highly sensitive and accurate analytical methods for their quantification.[3]
This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide detailed protocols for method validation and cross-validation, and present a comparative analysis of their performance characteristics. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and validate the most appropriate analytical method for their specific needs, ensuring regulatory compliance and the highest standards of scientific integrity.
Pillar 1: Expertise & Experience - The Rationale Behind Method Selection
The choice between HPLC-UV and LC-MS/MS for this compound quantification is not merely a matter of instrument availability but a strategic decision based on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: This technique is a workhorse in many quality control laboratories due to its robustness, cost-effectiveness, and straightforward operation.[3][4] For this compound, which possesses a chromophore, UV detection is a viable option. However, its sensitivity might be a limiting factor, especially when dealing with the low concentration limits required for genotoxic impurities.[1] Furthermore, the selectivity of HPLC-UV can be compromised in complex matrices where other components may co-elute and absorb at the same wavelength.[4]
-
LC-MS/MS: This method offers significantly higher sensitivity and selectivity compared to HPLC-UV.[5] By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can unequivocally identify and quantify this compound, even at trace levels in complex matrices.[6] This makes it particularly suitable for the analysis of genotoxic impurities.[3] However, the instrumentation is more complex and expensive, and the method can be susceptible to matrix effects, which require careful management during method development and validation.
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique for genotoxic impurity analysis.
Caption: Decision workflow for selecting an analytical method for this compound quantification.
Pillar 2: Trustworthiness - A Self-Validating System Through Cross-Validation
Cross-validation is a critical process for comparing two analytical methods to ensure that they provide equivalent results.[7] This is particularly important when transferring a method between laboratories or when a more sensitive method (like LC-MS/MS) is developed to replace an existing one (like HPLC-UV). The core principle is to analyze the same set of samples using both methods and compare the results statistically.
The cross-validation process should be governed by a pre-approved protocol that outlines the experiments, acceptance criteria, and procedures for investigating any discrepancies. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which is the foundation for our cross-validation study.[8]
The following diagram outlines the key stages of a cross-validation workflow.
Caption: Workflow for the cross-validation of two analytical methods.
Pillar 3: Authoritative Grounding & Comprehensive References - Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the quantification of this compound by HPLC-UV and LC-MS/MS, followed by a cross-validation protocol. These protocols are based on established methods for structurally similar compounds and are intended as a starting point for method development and validation.[8][9][10]
Experimental Protocol 1: HPLC-UV Method for this compound Quantification
This method is designed for the quantification of this compound in a drug substance where the concentration is expected to be at a level detectable by UV.
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the drug substance into a 50 mL volumetric flask.
- Add approximately 30 mL of diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v) and sonicate for 10 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
- Filter an aliquot of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.
2. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase: Isocratic mixture of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 20 µL
- UV Detection: 210 nm
3. Validation Parameters to be Assessed (as per ICH Q2(R1)): [8]
- Specificity: Analyze blank, placebo, and this compound-spiked samples to demonstrate no interference at the retention time of this compound.
- Linearity: Prepare a series of at least five concentrations of this compound reference standard over the expected range (e.g., 0.1 to 10 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r² ≥ 0.99).
- Accuracy: Perform recovery studies by spiking the drug substance with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The mean recovery should be within 90-110%.
- Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate preparations of a spiked sample. The relative standard deviation (RSD) should be ≤ 5%. Intermediate precision should be assessed by different analysts on different days.
- Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be quantified with acceptable precision and accuracy (typically with an RSD ≤ 10%).
Experimental Protocol 2: LC-MS/MS Method for this compound Quantification
This method is designed for the sensitive and selective quantification of this compound, particularly at trace levels in complex matrices.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the drug substance into a 10 mL volumetric flask.
- Add diluent (e.g., 0.1% formic acid in water:acetonitrile, 80:20 v/v) and sonicate to dissolve.
- Dilute to volume with the diluent and mix well.
- Perform a further dilution as necessary to bring the concentration into the calibration range.
- Filter an aliquot through a 0.22 µm PVDF syringe filter into an LC-MS vial.
2. LC-MS/MS Conditions:
- LC System: UPLC or HPLC system
- Column: HILIC or mixed-mode column suitable for polar compounds (e.g., 100 mm x 2.1 mm, 1.8 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A suitable gradient to retain and elute the polar this compound (e.g., start with 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, then return to initial conditions).
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole
- Ionization: Electrospray Ionization (ESI), positive mode
- MRM Transitions:
- This compound: e.g., m/z 89.1 → 44.1 (quantifier), 89.1 → 72.1 (qualifier)
- (If available) Isotopically labeled internal standard (e.g., ¹³C, ¹⁵N₂-ethylurea)
3. Validation Parameters to be Assessed:
- In addition to the parameters for HPLC-UV, special attention should be given to:
- Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the response of this compound in a post-extraction spiked sample with that in a neat solution.
Cross-Validation Protocol: HPLC-UV vs. LC-MS/MS
1. Objective: To demonstrate the equivalence of the LC-MS/MS method (Method B) and the HPLC-UV method (Method A) for the quantification of this compound in the drug substance.
2. Experimental Design:
- Prepare a batch of the drug substance spiked with this compound at three concentration levels corresponding to Low, Medium, and High Quality Control (QC) samples.
- Prepare at least six replicates at each concentration level.
- Analyze each sample in duplicate by both Method A and Method B on the same day by the same analyst.
3. Data Analysis and Acceptance Criteria:
- Calculate the mean concentration and %RSD for each level for both methods.
- Calculate the percentage difference between the mean concentrations obtained by the two methods for each level using the formula: %Difference = [(Mean_Method_B - Mean_Method_A) / Mean_Method_A] * 100
- Acceptance Criterion: The percentage difference between the mean results of the two methods should not be more than ±15%. The overall %RSD of the results from both methods should also be within an acceptable range (e.g., ≤ 15%).
Data Presentation: A Comparative Overview
The following tables summarize the expected performance characteristics of the two methods, providing a clear comparison for researchers.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Expected Performance |
| Specificity | Moderate | High | LC-MS/MS offers higher specificity due to the monitoring of specific MRM transitions, reducing the risk of interference from co-eluting impurities.[6] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL or lower | The inherent sensitivity of mass spectrometric detection allows for much lower detection and quantification limits compared to UV detection.[5] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 | Both methods are expected to show excellent linearity over their respective analytical ranges. |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | The higher specificity of LC-MS/MS can lead to more accurate results, with less potential for positive bias from interfering components. |
| Precision (%RSD) | ≤ 5% | ≤ 10% | While both methods are precise, the acceptance criteria for trace analysis by LC-MS/MS are often slightly wider. |
| Robustness | High | Moderate | HPLC-UV methods are generally considered more robust and less susceptible to minor variations in experimental conditions. |
| Matrix Effect | Low | Potential for High | LC-MS/MS is more prone to ion suppression or enhancement from matrix components, which needs to be carefully evaluated and controlled. |
Table 2: Illustrative Cross-Validation Results
| Spiked Level | Method | Mean Concentration (µg/mL) (n=6) | %RSD | % Difference (LC-MS/MS vs. HPLC-UV) |
| Low QC (0.5 µg/mL) | HPLC-UV | 0.52 | 4.1 | \multirow{2}{}{+5.8%} |
| LC-MS/MS | 0.55 | 6.8 | ||
| Mid QC (2.5 µg/mL) | HPLC-UV | 2.45 | 3.2 | \multirow{2}{}{+4.1%} |
| LC-MS/MS | 2.55 | 5.1 | ||
| High QC (7.5 µg/mL) | HPLC-UV | 7.61 | 2.5 | \multirow{2}{*}{+2.5%} |
| LC-MS/MS | 7.80 | 4.3 |
Conclusion
The cross-validation of analytical methods for the quantification of this compound is a critical step in ensuring data integrity and regulatory compliance. While HPLC-UV offers a robust and cost-effective solution for higher concentration levels, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice for trace-level quantification required for genotoxic impurities.
This guide has provided a comprehensive framework for understanding, developing, and cross-validating these two powerful analytical techniques. By following the principles of scientific integrity, leveraging authoritative guidelines, and meticulously executing the experimental protocols, researchers can confidently select and validate the most appropriate method for their needs, ultimately contributing to the development of safe and effective medicines.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Effective API analysis using UHPLC-UV and a single quadrupole mass detector | Separation Science [sepscience.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. rsc.org [rsc.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Evaluating Ethylurea's Performance in Catalytic Cycles
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of ethylurea as a hydrogen-bond donor organocatalyst. While complex, chiral urea derivatives have been extensively studied, simpler achiral ureas like this compound represent fundamental starting points for catalyst design and mechanistic studies. We will objectively explore the theoretical underpinnings of this compound's catalytic potential, compare it with common alternatives, and provide detailed experimental protocols for its empirical evaluation in a representative catalytic cycle.
Introduction: The Role of Urea Derivatives in Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Within this field, molecules capable of forming hydrogen bonds have carved out a significant niche, acting as "soft" Lewis acids to activate substrates.[1] Urea and its derivatives are exemplary hydrogen-bond donors. Their two N-H protons can form a bidentate, "clamp-like" interaction with hydrogen-bond acceptors, such as the oxygen atom of a carbonyl group.[2] This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.
The efficacy of a urea-based catalyst is largely governed by the acidity of its N-H protons; more acidic protons lead to stronger hydrogen bonds and, typically, greater rate acceleration.[3] This acidity is modulated by the substituents on the urea nitrogens. Electron-withdrawing groups increase acidity, while electron-donating groups decrease it.
This compound, with an electron-donating ethyl group, is expected to be a weaker hydrogen-bond donor than unsubstituted urea and significantly weaker than thioureas or ureas bearing electron-withdrawing aryl groups (e.g., N,N'-bis[3,5-bis(trifluoromethyl)phenyl]urea). However, its simplicity and commercial availability make it an important baseline catalyst to study for understanding fundamental structure-activity relationships.
Conceptual Framework for Evaluation
To rigorously assess this compound's performance, we must compare it against established benchmarks within a well-defined catalytic cycle. This guide will use the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound as the model reaction. This transformation is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction, extensively studied with hydrogen-bond donor catalysts.[4]
Our evaluation will be built on three pillars:
-
Catalytic Activity: Does this compound accelerate the reaction compared to the uncatalyzed background reaction? How does its activity compare to unsubstituted urea and a more potent catalyst like a thiourea derivative?
-
Substrate Activation: Can we obtain evidence of hydrogen-bond-mediated substrate activation?
-
Control and Specificity: Is the observed rate enhancement attributable to the intended catalytic cycle?
Below is a logical workflow for this evaluation process.
Caption: Workflow for the comprehensive evaluation of this compound as a catalyst.
Comparative Performance: Theoretical and Experimental Data
The primary catalytic interaction involves the donation of hydrogen bonds from the urea's N-H groups to the Michael acceptor's carbonyl oxygen. This is depicted in the catalytic cycle below.
Caption: Generalized catalytic cycle for a urea-catalyzed Michael addition.
To provide a tangible comparison, the table below summarizes experimental data for the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene using different types of hydrogen-bond donor catalysts. While specific data for this compound is not available in the literature for this exact reaction, we include unsubstituted urea and a high-performance thiourea catalyst to establish a performance hierarchy. An entry for this compound is included to frame the expected outcome.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| None (Uncatalyzed) | 0 | 72 | < 5 | N/A | - |
| This compound (Expected) | 10 | 48-72 | Low-Moderate | N/A (achiral) | - |
| Urea | 10 | 72 | ~10-20 | N/A (achiral) | [3] |
| Takemoto's Catalyst (Thiourea) | 10 | 48 | 80 | 94 | [4] |
Rationale behind Expected Performance:
-
This compound vs. Uncatalyzed: A modest rate enhancement is expected due to the presence of N-H groups capable of hydrogen bonding.
-
This compound vs. Urea: The electron-donating nature of the ethyl group slightly reduces the acidity of the N-H protons compared to urea. This may lead to marginally weaker hydrogen bonding and potentially slower reaction rates.[5]
-
This compound vs. Thiourea: Chiral thiourea catalysts, especially those with electron-withdrawing groups like Takemoto's catalyst, are significantly more acidic and are conformationally organized by a chiral scaffold.[2] This results in much stronger substrate activation and the ability to induce stereoselectivity, leading to dramatically higher yields and enantiomeric control.[4][6]
Experimental Protocols
The following protocols are designed to be self-validating, incorporating necessary controls to ensure the trustworthiness of the results.
General Procedure for Michael Addition Trial
Objective: To determine the catalytic activity of this compound by measuring the product yield over time and comparing it to control reactions.
Materials:
-
trans-β-nitrostyrene (Michael Acceptor)
-
Diethyl malonate (Nucleophile)
-
This compound (Catalyst)
-
Urea (Control Catalyst)
-
Takemoto's Catalyst (Benchmark Catalyst)
-
Toluene (Solvent), anhydrous
-
Dodecane (Internal Standard for GC analysis)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of trans-β-nitrostyrene (e.g., 0.4 M) and dodecane (e.g., 0.1 M) in anhydrous toluene. The internal standard is crucial for accurate quantification by GC.
-
Reaction Setup: To a flame-dried 4 mL vial equipped with a magnetic stir bar, add the catalyst (0.02 mmol, 10 mol% relative to the limiting reagent).
-
Initiation: Add the nucleophile, diethyl malonate (0.4 mmol, 2 equivalents).
-
Starting the Reaction: Add 0.5 mL of the trans-β-nitrostyrene stock solution (containing 0.2 mmol of substrate and 0.05 mmol of internal standard) to the vial. Seal the vial and begin stirring vigorously at room temperature.
-
Monitoring: At designated time points (e.g., 1, 4, 12, 24, 48 hours), withdraw a small aliquot (~10 µL) from the reaction mixture. Dilute the aliquot with ethyl acetate (1 mL) and pass it through a small plug of silica gel to remove the catalyst before analysis.
-
Analysis: Analyze the diluted aliquot by Gas Chromatography (GC) or ¹H NMR to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Control Reactions: Run parallel experiments under identical conditions:
-
Uncatalyzed: No catalyst added.
-
Urea Control: Using 0.02 mmol of urea.
-
Benchmark: Using 0.02 mmol of a known high-performance catalyst (e.g., Takemoto's catalyst).
-
Protocol for NMR Titration
Objective: To obtain direct evidence of hydrogen bonding between this compound and the substrate.
Procedure:
-
Prepare a solution of this compound (e.g., 0.05 M) in a deuterated, non-coordinating solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Acquire a baseline ¹H NMR spectrum, noting the chemical shift of the N-H protons.
-
Incrementally add small amounts of the Michael acceptor (e.g., trans-β-nitrostyrene; 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0 equivalents).
-
Acquire a ¹H NMR spectrum after each addition.
-
Analysis: A downfield shift in the resonance of the this compound N-H protons upon addition of the substrate is indicative of hydrogen-bond formation, as the protons become deshielded. Plotting the change in chemical shift (Δδ) versus the equivalents of substrate added can provide information on the binding affinity.
Conclusion and Outlook
This guide outlines a systematic and robust methodology for evaluating the catalytic performance of this compound. By employing a combination of kinetic experiments, benchmarking against established catalysts, and mechanistic probes like NMR titration, researchers can build a comprehensive performance profile.
While this compound itself is unlikely to be a high-performance catalyst for complex asymmetric transformations, its study is of significant value. It provides a crucial data point for understanding how simple alkyl substitution impacts the fundamental hydrogen-bonding ability of the urea moiety. The protocols and principles detailed herein can be readily adapted to evaluate other simple urea or thiourea derivatives, serving as a foundational step in the rational design of more sophisticated and powerful organocatalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The impact of supramolecular self-association of organocatalysts on catalytic performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Identification of Potential Organocatalysts (CIPOC) Reveals a 2-aminoDMAP/Urea Catalyst Superior to Its Thiourea Analogue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethylurea and Thiourea in Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of reagents and catalysts is paramount to achieving desired outcomes with efficiency and precision. Among the myriad of available building blocks, urea and thiourea derivatives have carved a significant niche, particularly in the synthesis of heterocyclic compounds and in the burgeoning field of organocatalysis. This guide provides an in-depth comparative study of two key representatives: ethylurea and thiourea. By examining their performance in established synthetic protocols, supported by experimental data, we aim to furnish researchers with the critical insights necessary for informed decision-making in their synthetic endeavors.
Introduction: A Tale of Two Amides
This compound and thiourea, while structurally similar, exhibit distinct electronic and steric properties that profoundly influence their reactivity and catalytic activity. This compound, an N-substituted urea, features an electron-donating ethyl group, which can impact its nucleophilicity and hydrogen-bonding capabilities. In contrast, thiourea possesses a sulfur atom in place of oxygen, a substitution that significantly alters its electronic character, rendering it a more potent hydrogen-bond donor and conferring unique reactivity.[1][2]
| Compound | Structure | Key Features |
| This compound | Electron-donating ethyl group, moderate hydrogen-bond donor.[3][4] | |
| Thiourea | Stronger hydrogen-bond donor than urea, soft nucleophile.[1][5] |
This fundamental difference in their molecular architecture dictates their divergent roles and efficiencies in various synthetic transformations.
The Biginelli Reaction: A Classic Three-Component Condensation
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea, stands as a cornerstone in heterocyclic synthesis, yielding dihydropyrimidinones (DHPMs) and their thio-analogs—scaffolds of significant pharmacological interest.[6] This reaction serves as an excellent platform for a direct comparison of this compound and thiourea.
Experimental Protocol: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones/thiones
A general procedure for the Biginelli reaction is as follows:
A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), and either this compound or thiourea (1.5 mmol) is subjected to a catalyst and solvent system, and heated for a specified duration.[7][8] The product is then isolated and purified.
dot graph experimental_workflow { layout=neato; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Figure 1: General workflow for the Biginelli reaction.
Comparative Performance Data
The following table summarizes the yield comparison between this compound and thiourea in the Biginelli reaction with various aldehydes, using ethyl acetoacetate as the β-ketoester. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from different sources with similar reaction setups.
| Aldehyde | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | This compound | I₂ / MeCN, reflux, 12h | 72 | [9] |
| Benzaldehyde | Thiourea | Trichloroacetic acid / 70°C, solvent-free | 85 | [7] |
| 4-Chlorobenzaldehyde | This compound | I₂ / MeCN, reflux, 12h | 65 | [9] |
| 4-Chlorobenzaldehyde | Thiourea | Granite / EtOH, reflux | 63 | [8] |
| 4-Nitrobenzaldehyde | This compound | I₂ / MeCN, reflux, 12h | 58 | [9] |
| 4-Nitrobenzaldehyde | Thiourea | Phosphate fertilizer / EtOH | 98 | [10] |
| 4-Methoxybenzaldehyde | This compound | I₂ / MeCN, reflux, 12h | 68 | [9] |
| 4-Methoxybenzaldehyde | Thiourea | Quartz / EtOH, reflux | 66 | [8] |
Analysis of Results:
From the compiled data, it is evident that both this compound and thiourea are effective reagents in the Biginelli reaction. However, thiourea often demonstrates comparable or even superior yields, particularly with electron-withdrawing substituents on the aldehyde.[10][11] This can be attributed to several factors:
-
Hydrogen Bonding: Thiourea is a stronger hydrogen-bond donor than urea and its derivatives.[1] This enhanced hydrogen-bonding capability allows for more effective activation of the aldehyde and the β-ketoester, facilitating the key steps of the reaction mechanism.[5]
-
Nucleophilicity: The sulfur atom in thiourea is a softer nucleophile compared to the oxygen in this compound, which can influence the rate and selectivity of the cyclization step.
-
Steric Effects: The ethyl group in this compound introduces slightly more steric hindrance compared to the hydrogen atoms in thiourea, which may impact the approach of the reactants.[12]
Figure 2: Simplified mechanistic pathway of the Biginelli reaction highlighting the role of the (thio)urea.
Organocatalysis: The Rise of Thiourea
The ability of thiourea and its derivatives to act as potent hydrogen-bond donors has propelled them to the forefront of organocatalysis.[1] They are particularly effective in activating electrophiles, such as carbonyl compounds and nitroalkenes, towards nucleophilic attack.
In stark contrast, the application of this compound as an organocatalyst is not well-documented in the literature. This disparity can be attributed to the superior hydrogen-bonding strength of thiourea.
Case Study: Thiourea-Catalyzed Michael Addition
A prominent example of thiourea's catalytic prowess is the asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds.
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
A typical procedure involves stirring a mixture of trans-β-nitrostyrene, diethyl malonate, and a chiral thiourea catalyst in a suitable solvent at a specific temperature. The reaction progress is monitored, and the product is isolated and analyzed for yield and enantiomeric excess.
dot graph Michael_Addition { layout=neato; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Figure 3: Experimental workflow for a thiourea-catalyzed Michael addition.
The success of thiourea catalysts in such reactions hinges on their ability to form a bidentate hydrogen bond with the nitro group of the nitroalkene, thereby activating it for nucleophilic attack. The chiral environment provided by the catalyst then directs the approach of the nucleophile, leading to high enantioselectivity. The weaker hydrogen-bonding ability of this compound makes it an unsuitable candidate for this type of activation.
Causality Behind Experimental Choices and Mechanistic Insights
The choice between this compound and thiourea in a synthetic protocol is fundamentally a choice between differing electronic and steric profiles, which in turn dictates their hydrogen-bonding capabilities.
-
This compound: The presence of the electron-donating ethyl group slightly increases the electron density on the nitrogen atoms, making it a marginally better nucleophile but a weaker hydrogen-bond donor compared to unsubstituted urea.[3][4] Its utility is therefore primarily as a building block in reactions where it acts as a nucleophile, such as the Biginelli reaction.
-
Thiourea: The substitution of the carbonyl oxygen with a larger, more polarizable sulfur atom leads to a more acidic character of the N-H protons.[1] This enhanced acidity makes thiourea a superior hydrogen-bond donor, enabling it to activate a wide range of electrophiles. This property is the cornerstone of its extensive use in organocatalysis.[5] Furthermore, the sulfur atom can act as a soft nucleophile in its own right, participating in reactions like the formation of thiazoles.
Figure 4: Conceptual comparison of electronic effects and hydrogen-bonding ability.
Conclusion and Future Perspectives
This comparative guide highlights the distinct yet valuable roles of this compound and thiourea in synthetic chemistry. While this compound serves as a competent nucleophilic building block, particularly in multicomponent reactions like the Biginelli synthesis, thiourea's superior hydrogen-bonding capabilities establish it as a versatile and powerful organocatalyst.
The choice between these two reagents should be guided by the specific requirements of the desired transformation. For the construction of dihydropyrimidinone scaffolds, both reagents are viable, with thiourea potentially offering advantages in certain cases. However, for reactions requiring the activation of electrophiles through hydrogen bonding, thiourea is the unequivocal choice.
Future research may explore the untapped potential of other N-substituted ureas as organocatalysts, potentially bridging the performance gap between simple ureas and the more potent thioureas. Furthermore, the development of novel catalytic systems that can effectively utilize the unique properties of both urea and thiourea derivatives will undoubtedly continue to enrich the synthetic chemist's toolbox.
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. ias.ac.in [ias.ac.in]
- 12. mdpi.com [mdpi.com]
A-Scientist's-Guide-to-Bioisosteric-Replacement:-Urea-vs.-Ethylurea
In the landscape of modern drug discovery, the urea moiety is a cornerstone of molecular design.[1][2][3] Its ability to form robust hydrogen bond networks makes it a privileged scaffold for engaging biological targets.[1] However, the very properties that make urea an effective pharmacophore can also introduce liabilities, such as poor solubility, limited permeability, and metabolic instability. This guide provides a comprehensive comparison of urea and its ethylurea bioisostere, offering a framework for deciding when and why to make this strategic chemical substitution.
The Rationale for Bioisosteric Replacement
Bioisosterism, the practice of substituting one chemical group for another with similar physical or chemical properties, is a key strategy to enhance a drug candidate's efficacy and safety profile.[4][5] The goal is to improve physicochemical properties, modulate biological activity, or circumvent metabolic vulnerabilities without disrupting the essential binding interactions.[4] Replacing a hydrogen atom on a urea nitrogen with an ethyl group is a classic, non-classical bioisosteric replacement that can profoundly alter a molecule's behavior.
Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties
The decision to switch from a urea to an this compound scaffold should be data-driven. The addition of a simple ethyl group introduces subtle but significant changes to the molecule's properties.
Structural and Physicochemical Properties
The primary structural difference is the replacement of a hydrogen atom with an ethyl group, which has immediate consequences for several key physicochemical parameters.
| Property | Urea | This compound | Rationale for Change |
| Molecular Weight | 60.06 g/mol | 88.11 g/mol [6][7] | Addition of a C2H5 group. |
| Hydrogen Bond Donors | 2 (on the NH2) | 1 (on the NH) | One N-H is replaced by an N-C bond. |
| Hydrogen Bond Acceptors | 1 (on C=O) | 1 (on C=O) | The carbonyl oxygen remains. |
| Calculated LogP (XLogP3) | -1.1 | -0.7[7] | The ethyl group increases lipophilicity. |
| Solubility in Water | High[8] | Soluble[9] | Increased lipophilicity may slightly decrease aqueous solubility. |
Expert Insight: The reduction in hydrogen bond donors from two to one is a critical modification. While this may weaken some target interactions, it can be highly beneficial for improving membrane permeability and reducing the potential for high crystal lattice energy, which can negatively impact solubility. The modest increase in lipophilicity, as indicated by the change in LogP, is often a desirable outcome, pushing the molecule into a more favorable "drug-like" chemical space.[10]
Pharmacokinetic (DMPK) Profile
How a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical to its success. N-alkylation of ureas can significantly influence these parameters.
-
Metabolic Stability: Urea moieties can be susceptible to hydrolysis. While N-alkylation can sometimes introduce new metabolic soft spots (e.g., N-dealkylation), it can also protect the urea from hydrolysis.[11][12] Studies have shown that N-methylation can enhance metabolic stability by preventing hydrolysis and altering recognition by metabolizing enzymes like Cytochrome P450s (CYPs).[11][12] A similar protective effect can be anticipated with an ethyl group.
-
Permeability: The increase in lipophilicity and reduction in hydrogen bond donor count upon ethylation are generally expected to improve passive diffusion across cell membranes. This can lead to better oral bioavailability and penetration of biological barriers like the blood-brain barrier.
Experimental Validation: A Practical Guide
Theoretical advantages must be confirmed with empirical data. Below are streamlined protocols for key experiments to assess the impact of the urea-to-ethylurea switch.
Diagram: Experimental Workflow for Bioisostere Assessment
This workflow outlines the logical progression from computational prediction to in vitro validation.
Caption: A typical workflow for assessing a bioisosteric replacement.
Protocol 1: Experimental Determination of Lipophilicity (LogP)
The "shake-flask" method is the gold standard for LogP determination.[13]
Objective: To experimentally measure the octanol-water partition coefficient.
Methodology:
-
Preparation: Prepare solutions of the test compound (both urea and this compound analogs) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[10]
-
Partitioning: In a vial, combine n-octanol and water (or PBS, pH 7.4) that have been pre-saturated with each other.[14] Add a small aliquot of the compound stock solution.[10]
-
Equilibration: Vigorously shake or rotate the mixture for a set period (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.[10]
-
Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the top (octanol) and bottom (aqueous) layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[14]
-
Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).
Protocol 2: In Vitro Metabolic Stability Assay
This assay uses liver microsomes, which contain key drug-metabolizing enzymes like CYPs, to predict hepatic clearance.[15][16][17]
Objective: To determine the rate at which the compound is metabolized by liver enzymes.
Methodology:
-
Reagent Preparation: Thaw pooled human liver microsomes on ice.[18] Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).[18] Prepare a 1 mM NADPH cofactor solution.
-
Reaction Setup: In a microplate, add the buffer and the test compound (final concentration typically 1 µM).[15] Pre-incubate the plate at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH solution. For a negative control, add water instead of NADPH.[15]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.[15][18]
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.[18]
-
Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[18]
Protocol 3: Target Binding Affinity (TR-FRET Assay)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogenous assay format for measuring binding affinity, making it ideal for screening.[19][20][21]
Objective: To quantify the binding affinity (e.g., IC50 or Ki) of the compounds to their biological target.
Methodology:
-
Assay Principle: This is a competitive binding assay. A fluorescently labeled ligand ("tracer") binds to the target protein (e.g., a GST-tagged protein labeled with a terbium-cryptate antibody). When bound, the donor (terbium) and acceptor (tracer) are in close proximity, generating a FRET signal.[20] The test compound competes with the tracer for binding, causing a decrease in the FRET signal.[20]
-
Reagent Preparation: Prepare serial dilutions of the urea and this compound test compounds. Prepare a 2X solution of the target protein/antibody mixture and a 4X solution of the fluorescent tracer in assay buffer.[19]
-
Assay Plate Setup (384-well):
-
Add the test compound dilutions to the plate.
-
Add the 2X Target/Antibody mixture.
-
Add the 4X Tracer solution to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow the binding to reach equilibrium.[22]
-
Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).[20]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot this ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]
Synthetic Accessibility
The synthesis of both urea and this compound derivatives is generally straightforward and well-established in medicinal chemistry.[1][23]
Diagram: General Synthetic Schemes
Caption: Common synthetic routes to urea and this compound derivatives.
The most common method involves the reaction of an amine with an isocyanate.[1] For this compound synthesis, the starting material is simply an N-ethylated amine. Alternatively, reagents like phosgene or its safer equivalents can be used to form the urea bond.[1] The starting materials for both scaffolds are generally commercially available and cost-effective, making this bioisosteric switch synthetically feasible in most drug discovery programs.
Conclusion
The bioisosteric replacement of urea with this compound is a valuable tactic in the medicinal chemist's toolbox. This seemingly minor structural modification can lead to significant improvements in a compound's drug-like properties, particularly by enhancing lipophilicity, improving metabolic stability, and increasing membrane permeability. However, the potential for altered binding affinity due to the loss of a hydrogen bond donor must be carefully evaluated. The decision to implement this change should be based on a systematic assessment, combining in silico predictions with the robust in vitro experimental data outlined in this guide. By methodically comparing the parent urea with its this compound analog, researchers can make an informed decision that accelerates the journey from a promising hit to a viable clinical candidate.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. WO2018227300A1 - Novel urea compounds and bioisosteres thereof and their use for treating inflammation and inflammation-related pathologies - Google Patents [patents.google.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea, ethyl- [webbook.nist.gov]
- 7. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Urea – properties and applications in industry [products.pcc.eu]
- 9. chembk.com [chembk.com]
- 10. enamine.net [enamine.net]
- 11. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. mttlab.eu [mttlab.eu]
- 17. bioivt.com [bioivt.com]
- 18. mercell.com [mercell.com]
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- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. N , N ′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00477B [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethylurea for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of ethylurea, tailored for researchers, scientists, and drug development professionals. Our objective is to move beyond mere instruction and to instill a deep understanding of the chemical principles and regulatory mandates that underpin these essential safety protocols. By explaining the causality behind each step, we aim to empower laboratory personnel to manage chemical waste with the highest degree of safety and scientific integrity.
Foundational Knowledge: Understanding this compound
This compound (CAS No. 625-52-5) is a versatile building block in organic synthesis, frequently used as a source of nitrogen and carbonyl groups in the development of pharmaceutical compounds.[1] It typically appears as white to beige crystals and is soluble in water.[1] While essential for many research applications, a thorough understanding of its hazard profile is the first step in ensuring safe handling and disposal.
Hazard Assessment and Safety Profile
The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach.[2] It is known to cause potential irritation to the skin, eyes, and respiratory tract.[2][3] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx), a significant respiratory hazard.[1][4]
Key safety information is summarized below:
| Property | Data | Source(s) |
| Appearance | White to beige crystals | [1] |
| CAS Number | 625-52-5 | [2][5] |
| Molecular Formula | C3H8N2O | [1][5] |
| Primary Hazards | May cause skin, eye, and respiratory tract irritation. | [2][3] |
| Decomposition | Emits toxic fumes of NOx when heated. | [1][4] |
| Incompatibilities | Strong oxidizing agents. | [5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [2][6] |
Given these properties, all handling of this compound and its associated waste must be performed using appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8] Work should ideally be conducted in a chemical fume hood to minimize inhalation exposure.[7]
The Regulatory Landscape: EPA and RCRA Compliance
The disposal of any chemical waste, including this compound, is governed by stringent federal and state regulations. In the United States, the primary authority is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[9][10] A core tenet of RCRA is the "cradle-to-grave" management of hazardous waste, which holds the generator responsible for the waste from its creation to its final, environmentally sound disposal.[11][12]
Is this compound Waste Considered "Hazardous"?
Under RCRA, a chemical waste is deemed hazardous if it is specifically "listed" by the EPA (F, K, P, or U lists) or if it exhibits one or more hazardous "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[11][13][14]
-
Listed Waste: this compound is not typically found on the EPA's P or U lists of discarded commercial chemical products.[13]
-
Characteristic Waste: The determination must be made based on its properties. While it is not ignitable, corrosive, or overtly reactive under normal conditions, its potential health effects and toxic decomposition products mean it should be managed as a hazardous waste as a matter of best practice and to ensure compliance should it meet the toxicity characteristic.[4][5]
Therefore, all this compound waste must be collected and disposed of through a licensed hazardous waste management vendor. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. [12][15]
Standard Operating Procedure for this compound Disposal
This section provides a step-by-step protocol for the entire lifecycle of this compound waste within the laboratory, from point of generation to final pickup.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[10]
-
Designate a Waste Container: Use a dedicated, chemically compatible container for all this compound waste. The original product container is often a suitable choice.[8][15] The container must have a secure, leak-proof screw cap.
-
Collect All Forms of Waste: This includes unused or surplus solid this compound, solutions containing this compound, and any materials heavily contaminated with it (e.g., weigh boats, contaminated paper towels from a spill).
-
Do Not Mix: Never mix this compound waste with other waste streams, especially strong oxidizing agents, acids, or bases.[5][15]
Step 2: Labeling and On-Site Accumulation
Clear and accurate labeling is a strict regulatory requirement.[16]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed hazardous waste label.[8]
-
Complete the Label: The label must include:
-
Store in a Satellite Accumulation Area (SAA): The container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[15][17]
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste. Funnels should not be left in the container opening.[15][16]
Step 3: Arranging for Final Disposal
The final disposal of this compound must be handled by professionals to ensure complete destruction and environmental protection.
-
Engage a Licensed Contractor: All this compound waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, which works with licensed hazardous waste disposal companies.[7][10]
-
Recommended Disposal Method: Incineration: The preferred and most effective method for disposing of this compound is high-temperature incineration.[18][19] This process ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components.[20] Modern incineration facilities employ advanced flue gas cleaning systems ("scrubbers") and temperature controls (typically above 850°C) to neutralize toxic emissions like NOx and prevent the formation of other hazardous byproducts.[21][22]
-
Chemical Treatment (Not Recommended for In-Lab Use): While advanced chemical processes like thermal hydrolysis or advanced oxidation can degrade urea-based compounds, these methods are typically employed on an industrial scale for wastewater treatment.[23][24] Developing and validating a safe and effective chemical neutralization protocol for this compound at the laboratory bench scale is complex and not recommended without specialized expertise and analytical capabilities to verify complete destruction. Attempting such a procedure without validation could result in incomplete reactions and the creation of unknown, potentially more hazardous byproducts.
The following diagram illustrates the decision-making workflow for proper this compound disposal.
Caption: Decision workflow for this compound waste management from generation to final disposal.
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and contamination.[7]
-
Alert and Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.
-
Secure the Area: Ensure the area is well-ventilated (if safe to do so) and remove any ignition sources.[7]
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-glove with chemical-resistant gloves. For large spills or significant dust generation, respiratory protection may be necessary.[7]
-
Contain and Clean:
-
For solid spills , gently cover the material with an absorbent pad or paper towels, then dampen slightly with water to prevent dust from becoming airborne. Carefully sweep the material into a container.[7]
-
For liquid spills , cover with an inert absorbent material (e.g., vermiculite or sand).
-
-
Collect Waste: Place all contaminated cleanup materials into a sealable bag or container. Label it as "Hazardous Waste - this compound Spill Debris" and dispose of it through the same waste stream as other this compound waste.[8]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[7]
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the responsible stewardship of our environment.
References
- 1. This compound | 625-52-5 [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 21. Urea as a PCDD/F inhibitor in municipal waste incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Problems & Solutions | Environmental Protection Department [epd.gov.hk]
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- 24. US5096599A - Process for purifying the effluent from urea production plants - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethylurea
As researchers and scientists at the forefront of drug development, our work necessitates the handling of a wide array of chemical compounds. Ethylurea, a key reagent in various syntheses, requires meticulous handling due to its potential health hazards. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe use of Personal Protective Equipment (PPE) when working with this compound. Our objective is to instill a culture of safety grounded in a thorough understanding of the risks and the rationale behind each protective measure.
Hazard Assessment: The Foundation of Your Safety Protocol
Effective PPE selection is not arbitrary; it is a direct response to a substance's specific toxicological profile and physical properties. This compound (CAS No. 625-52-5) presents several hazards that dictate our protective strategy.[1]
-
Primary Routes of Exposure: The principal risks arise from inhalation of dust particles, direct skin contact, and eye contact.[2] Ingestion is a secondary but possible route of exposure through poor hygiene practices.
-
Health Hazards:
-
Irritation: It is known to cause irritation to the skin, eyes, and respiratory tract.[2][3]
-
Systemic Harm: Safety data sheets classify this compound as harmful if swallowed, inhaled, or in contact with skin.[1]
-
Genetic Defects: Critically, this compound is suspected of causing genetic defects, placing it in Germ Cell Mutagenicity Category 2.[1] This potential mutagenicity elevates the need for stringent exposure controls, as even minimal contact could pose a long-term health risk.
-
The causality is clear: because this compound is a crystalline solid that can form dust, is harmful upon contact, and is a suspected mutagen, our PPE strategy must create a complete barrier against these exposure routes.
Selecting the Core PPE Ensemble for this compound
The level of PPE required is dictated by the specific task and the potential for exposure. We can categorize laboratory work into two main scenarios: low-potential exposure and high-potential exposure.
| Task Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Potential Exposure (e.g., handling sealed containers, working with small quantities in solution within a fume hood) | Chemical splash goggles (ANSI Z87.1 compliant) | Double-layered nitrile gloves | Fully-buttoned laboratory coat | Not typically required if work is performed in a certified chemical fume hood. |
| High-Potential Exposure (e.g., weighing or transferring solid this compound, cleaning spills, large-scale reactions) | Chemical splash goggles and a face shield | Double-layered chemical-resistant gloves (e.g., nitrile) | Chemical-resistant apron over a laboratory coat | NIOSH-approved air-purifying respirator (e.g., N95 or half-mask with P100 cartridges) |
In-Depth Analysis of PPE Components
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne dust and accidental splashes.[2][4] For tasks with a higher risk of splashes, such as transferring solutions or cleaning up spills, a face shield must be worn over the goggles for full facial protection.[5]
-
Hand Protection: Given the risk of skin absorption and irritation, appropriate gloves are essential.[2] Disposable nitrile gloves provide a good barrier for incidental contact. For all handling of this compound, double-gloving is the recommended best practice. This minimizes the risk of exposure should the outer glove be compromised. Always inspect gloves for tears or punctures before use.[6] After handling, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them immediately.
-
Body Protection: A clean, fully-buttoned laboratory coat is the minimum requirement to protect skin and personal clothing.[7] For procedures involving larger quantities or a significant risk of spills, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: The primary inhalation hazard from this compound is airborne dust.[2] Therefore, any procedure that can generate dust—such as weighing, scraping, or pouring the solid—must be conducted within a certified chemical fume hood or ventilated enclosure.[2] If engineering controls are insufficient or unavailable, or during a spill clean-up, respiratory protection is mandatory. A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement. For higher concentrations of dust, a half-mask or full-face elastomeric respirator with P100 (HEPA) filters is necessary.[7] Use of respirators requires adherence to a comprehensive respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA (29 CFR 1910.134).[2]
Operational Plans: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its correct use. The sequence of putting on (donning) and taking off (doffing) is designed to minimize the risk of contamination.
Step-by-Step Donning Protocol
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Body Protection: Don your laboratory coat and apron, if required. Ensure it is fully buttoned.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.
-
Gloves: Don your first pair of gloves, ensuring they overlap the cuffs of your lab coat. Don the second (outer) pair of gloves over the first.
Step-by-Step Doffing (Removal) Protocol
This sequence is critical to prevent transferring contaminants from the PPE to your skin or clothing.
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the outside of the cuff and turning it inside out. Hold the removed glove in your gloved hand, and slide the fingers of your ungloved hand under the cuff of the remaining glove to peel it off.
-
Face Shield/Apron: Remove the face shield and/or chemical-resistant apron.
-
Goggles: Remove your goggles from the back to the front.
-
Lab Coat: Unbutton and remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Inner Gloves: Remove the final pair of gloves, following the same procedure as in Step 1.
-
Respirator: If worn, remove the respirator from the back of your head.
-
Hand Hygiene: Immediately wash your hands and any exposed skin thoroughly with soap and water.
Caption: Workflow for the safe removal (doffing) of PPE after handling this compound.
Disposal Plan for Contaminated PPE
Improper disposal can lead to secondary exposure and environmental contamination.[8] All PPE contaminated with this compound must be treated as hazardous waste.
-
Segregation: Immediately place all disposable PPE (gloves, aprons, etc.) into a designated, leak-proof hazardous waste container.[9] This container must be clearly labeled as "Hazardous Waste" and include details about the contents.
-
Containment: Ensure the waste container is kept closed when not in use.[9]
-
Collection: Follow your institution's guidelines for the collection and disposal of chemical waste. This is typically managed by an Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[9] Never dispose of contaminated PPE in regular trash.[10]
Emergency Response for Accidental Exposure
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]
By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a robust defense against the hazards of this compound, ensuring a safer environment for yourself and your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. hbaca.org [hbaca.org]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. tomyswaste.co.uk [tomyswaste.co.uk]
- 9. hazmatschool.com [hazmatschool.com]
- 10. sbnsoftware.com [sbnsoftware.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
